Product packaging for 5-Bromo-1-methyl-1h-indole(Cat. No.:CAS No. 10075-52-2)

5-Bromo-1-methyl-1h-indole

Cat. No.: B160424
CAS No.: 10075-52-2
M. Wt: 210.07 g/mol
InChI Key: SBOITLSQLQGSLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-1-methyl-1h-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143238. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrN B160424 5-Bromo-1-methyl-1h-indole CAS No. 10075-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOITLSQLQGSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301420
Record name 5-bromo-1-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-52-2
Record name 5-Bromo-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10075-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methyl-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10075-52-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-1-methyl-1h-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-1-methyl-1h-indole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-1-methyl-1H-indole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, core reactivity, and applications, with a focus on the mechanistic reasoning behind its utility in modern synthetic chemistry.

Chapter 1: Core Physicochemical Properties

This compound is a halogenated indole derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its physical and chemical characteristics are foundational to its application in research and development. The compound typically appears as a white to light-yellow crystalline solid and is soluble in common organic solvents such as ethanol, ether, and dichloromethane.[1]

Key physicochemical data are summarized below:

PropertyValueReference(s)
CAS Number 10075-52-2[2][3]
Molecular Formula C₉H₈BrN[1][3]
Molecular Weight 210.07 g/mol [3]
Appearance White to light yellow solid[1][2]
Melting Point 39-43 °C[2]
Boiling Point 300.9 °C (Predicted)[1][2]
Solubility Soluble in ethanol, ether, dichloromethane[1]
Storage Sealed in a dry, room-temperature environment[2]

Chapter 2: Synthesis and Spectroscopic Characterization

The strategic placement of the methyl group on the indole nitrogen (N1) prevents interference from the N-H proton in subsequent reactions, making this compound a preferred starting material over its unmethylated counterpart, 5-bromoindole.

Synthetic Protocol: N-Methylation of 5-Bromoindole

The most common synthesis involves the direct methylation of 5-bromo-1H-indole. The following protocol is a reliable method for its preparation.[2]

Causality Behind Experimental Choices:

  • Base (Sodium Hydride, NaH): NaH is a strong, non-nucleophilic base. It is ideal for deprotonating the indole N-H proton to form the corresponding sodium salt. This step is crucial as it activates the nitrogen, making it a potent nucleophile.

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent, which is excellent for dissolving the indole substrate and the resulting salt. Its high boiling point allows for a range of reaction temperatures, and it effectively solvates cations, leaving the anionic indole nitrogen highly reactive.

  • Electrophile (Iodomethane, CH₃I): Iodomethane is a highly effective methylating agent. The carbon-iodine bond is weak, and iodide is an excellent leaving group, facilitating a rapid Sₙ2 reaction with the indole anion.

Step-by-Step Methodology: [2]

  • Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous DMF in a flask cooled to 0 °C under an inert atmosphere (e.g., Argon).

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole will be observed.

  • Slowly add iodomethane (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring for approximately 10-15 minutes.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding ice water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (e.g., 10% ethyl acetate/hexane) to yield this compound.

G cluster_start Starting Materials 5-Bromoindole 5-Bromoindole Deprotonation Deprotonation 5-Bromoindole->Deprotonation NaH NaH NaH->Deprotonation DMF, 0°C Iodomethane Iodomethane SN2 Reaction SN2 Reaction Iodomethane->SN2 Reaction Deprotonation->SN2 Reaction Indole Anion Workup Workup SN2 Reaction->Workup Quench Purification Purification Workup->Purification Extract & Dry Final_Product This compound Purification->Final_Product Column Chromatography G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Complex1 Ar-Pd(II)L2-Br OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 Ar-Pd(II)L2-R Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 Ar-R Coupled Product RedElim->Ar-R Ar-Br This compound Ar-Br->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetalation G Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Complex1 Ar-Pd(II)L-Br OxAdd->Complex1 AmineCoord Amine Coordination & Deprotonation Complex1->AmineCoord Complex2 Ar-Pd(II)L-NR₂ AmineCoord->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L Ar-NR2 Coupled Product RedElim->Ar-NR2 Ar-Br This compound Ar-Br->OxAdd Amine R₂NH + Base Amine->AmineCoord

References

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indole (CAS: 10075-52-2)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged with 5-Bromo-1-methyl-1H-indole. It moves beyond a simple recitation of facts to provide a foundational understanding of the compound's synthesis, reactivity, and strategic application, grounded in established chemical principles and field-proven insights.

Strategic Importance in Synthesis and Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with profound therapeutic potential.[1][2][3] The strategic functionalization of this privileged structure is a key activity in drug discovery. The introduction of a bromine atom at the 5-position, as seen in 5-bromoindole, serves two primary purposes: it electronically modifies the indole ring and, more importantly, provides a versatile chemical handle for further elaboration through cross-coupling reactions.[4]

The subsequent N-methylation to form this compound (C9H8BrN) further refines the molecule's properties.[5][6] This step protects the indole nitrogen from undesired side reactions and can improve solubility and pharmacokinetic properties in downstream derivatives. Consequently, this compound is not merely a chemical but a pivotal building block, engineered for precise and efficient diversification in the synthesis of complex molecular architectures targeting a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[4][5]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is a prerequisite for its effective use in research and development. This compound is a white to light yellow crystalline solid at room temperature.[5][7]

Key Physicochemical Data
PropertyValueSource(s)
CAS Number 10075-52-2[6][8]
Molecular Formula C₉H₈BrN[5][6][8]
Molecular Weight 210.07 g/mol [6][8]
Appearance White to light yellow solid[5][7][8]
Melting Point 39-43 °C[7][8]
Boiling Point ~300.9 °C (Predicted)[7]
Solubility Soluble in organic solvents like ethanol, ether, and dichloromethane.[5][5]
Storage Sealed in dry, room temperature conditions.[7][7][9]
Spectroscopic Signature: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural confirmation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.74 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C4 position.

  • δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H): This doublet of doublets represents the proton at the C6 position.

  • δ 7.19 (d, J = 8.8 Hz, 1H): This doublet is assigned to the proton at the C7 position.

  • δ 7.05 (d, J = 3.2 Hz, 1H): This signal corresponds to the proton at the C2 position of the indole ring.

  • δ 6.42 (d, J = 2.8 Hz, 1H): This doublet represents the proton at the C3 position.

  • δ 3.78 (s, 3H): This singlet is the characteristic signal for the three protons of the N-methyl group.[7]

This spectral data provides unambiguous confirmation of the 5-bromo-1-methyl substitution pattern on the indole core.

Synthesis and Purification: A Validated Protocol

The most direct and widely employed synthesis of this compound involves the N-methylation of commercially available 5-bromoindole. The causality behind this choice is clear: it is a high-yielding, single-step transformation utilizing common and well-understood reagents.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 5-bromo-1H-indole in DMF at 0°C add_base Add Sodium Hydride (NaH) (60% in mineral oil) start->add_base Step 1 stir1 Stir for 30 min at 0°C (Deprotonation) add_base->stir1 Step 2 add_meI Slowly add Iodomethane (MeI) stir1->add_meI Step 3 stir2 Warm to RT, stir for 10 min (N-methylation) add_meI->stir2 Step 4 end_synthesis Reaction Complete stir2->end_synthesis Step 5 quench Quench with ice water end_synthesis->quench Proceed to extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic phase (MgSO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography (10% EtOAc/Hexane) dry->purify product Pure this compound purify->product

Caption: A validated workflow for the synthesis and purification of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from established literature procedures and is designed to be self-validating through clear checkpoints.[7]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0°C (ice bath).

  • Deprotonation: To the stirred solution, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion.

  • Anion Formation: Continue stirring the mixture at 0°C for 30 minutes. The formation of the sodium salt may be observed.

  • N-Methylation: Slowly add iodomethane (CH₃I, 1.0 eq) via syringe. Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The indolide anion attacks the methyl group, displacing iodide and forming the C-N bond.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 10-20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water at 0°C to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 10% ethyl acetate in hexane) to yield the pure product.[7] A typical yield for this reaction is >95%.[7]

Chemical Reactivity: The Gateway to Molecular Diversity

The true value of this compound lies in its reactivity. The C5-Bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with exceptional precision.

Suzuki-Miyaura Cross-Coupling

This is arguably the most important reaction for this substrate, allowing for the introduction of a vast array of aryl and heteroaryl groups at the C5 position.[10][11]

  • Rationale: The Suzuki reaction is favored in drug discovery due to the operational simplicity, commercial availability of a wide range of boronic acids, and the generally mild reaction conditions that tolerate many functional groups.[10][11]

  • Application: The resulting 5-aryl-1-methylindoles are common motifs in compounds targeting various biological pathways.[12]

cluster_cat_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate (Pd(II)) pd0->ox_add Oxidative Addition trans Transmetalation Intermediate (Pd(II)) ox_add->trans Transmetalation red_elim Reductive Elimination trans->red_elim red_elim->pd0 Product Released product 5-Aryl-1-methyl-1H-indole (Ar-Ar') red_elim->product start_mat This compound (Ar-Br) start_mat->ox_add boronic Aryl Boronic Acid (Ar'-B(OH)₂) + Base boronic->trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A typical procedure involves reacting this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent like dimethoxyethane at elevated temperatures.[13][14]

Applications in Drug Discovery and Development

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The indole core itself mimics the structure of tryptophan, allowing it to interact with a wide range of biological targets.[3]

  • Anticancer Activity: Many 5-substituted indole derivatives have been investigated as inhibitors of key oncogenic pathways. For example, compounds derived from bromoindoles have shown activity as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), crucial targets in cancer therapy.[1][15] 5-Brominated indole phytoalexin derivatives have also shown promising anticancer properties.[16]

  • Antimicrobial and Antiviral Agents: The indole nucleus is a key pharmacophore in the development of agents against various pathogens.[1] Halogenated indoles, in particular, are a promising class of compounds for developing new antimicrobial drugs.[1]

  • Neuroprotective Agents: The structural similarity to neurotransmitters like serotonin makes indole derivatives prime candidates for neurological drug discovery. 5-Bromoindole derivatives have been explored for their potential to activate neuroprotective pathways.[1]

Illustrative Synthetic Pathway

The diagram below shows how this compound can serve as a starting point for a hypothetical kinase inhibitor, a common application in oncology research.

start This compound intermediate 5-Aryl-1-methyl-1H-indole start->intermediate Suzuki Coupling (Adds aryl group) final Bioactive Kinase Inhibitor intermediate->final Further Functionalization (e.g., Amidation)

Caption: Role of this compound as a key intermediate in a synthetic pathway.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[6][8][17]

  • GHS Pictograms: Danger[6][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles).[5][18]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[5][9][18]

  • Storage: Keep the container tightly closed in a dry, refrigerated place.[7][9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

This compound is a strategically designed and highly versatile building block for chemical synthesis and drug discovery. Its value is derived from the stable, N-protected indole core combined with the C5-bromo handle, which provides a reliable entry point for molecular diversification via modern cross-coupling chemistry. Its demonstrated utility in the synthesis of compounds with significant biological potential ensures its continued importance for researchers and scientists working at the forefront of medicinal chemistry.

References

Introduction: The Strategic Importance of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical Characteristics of 5-Bromo-1-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 10075-52-2) is a halogenated indole derivative that serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry.[1] The indole scaffold itself is a privileged structure, forming the core of numerous biologically active compounds.[2] The strategic placement of a bromine atom at the C-5 position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[3] This allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures for drug discovery programs targeting cancer, inflammatory diseases, and neurological conditions.[3] The N-methylation of the indole ring alters its electronic properties and steric profile compared to its parent, 5-bromoindole, offering a distinct building block for synthetic chemists. This guide provides a comprehensive overview of its core physical characteristics, spectroscopic profile, a validated synthesis protocol, and essential safety information for laboratory professionals.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 10075-52-2[4][5][6]
Molecular Formula C₉H₈BrN[1][6]
Molecular Weight 210.07 g/mol [4][6][7]
Appearance White to light yellow crystalline solid[1][5]
Melting Point 39-43 °C[4][5]
Boiling Point 300.9 ± 15.0 °C (Predicted)[1][5]
Density 1.47 ± 0.1 g/cm³ (Predicted)[1][5]
Solubility Soluble in ethanol, ether, dichloromethane[1]
Flash Point > 110 °C (> 230 °F) - closed cup[4][5]
Purity Commercially available at ≥97% purity[4]

Note on Melting Point: There is some variability in reported melting points in literature, with some sources citing a higher range.[1] The 39-43 °C range is the most consistently reported value from major chemical suppliers and is considered the accepted value for the pure compound.[4][5]

Section 2: Structural Elucidation and Spectroscopic Profile

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Chemical Structure

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary tool for confirming the structure. The spectrum provides distinct signals for each unique proton environment in the molecule.

A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key chemical shifts (δ):[5]

  • δ 7.74 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C4 position, appearing as a doublet due to coupling with the C6 proton.

  • δ 7.30 (dd, J = 8.4, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at the C6 position.

  • δ 7.19 (d, J = 8.8 Hz, 1H): This doublet represents the proton at the C7 position.

  • δ 7.05 (d, J = 3.2 Hz, 1H): This signal is from the proton at the C2 position.

  • δ 6.42 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at the C3 position.

  • δ 3.78 (s, 3H): This singlet, integrating to three protons, is characteristic of the N-methyl (N-CH₃) group.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present. For this compound, the expected characteristic absorption bands would include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and heterocyclic rings.

  • ~1300-1000 cm⁻¹: C-N stretching vibrations.

  • ~600-500 cm⁻¹: C-Br stretching, characteristic of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2)⁺, which is a definitive indicator of a monobrominated compound.[8]

Section 3: Synthesis and Purification Protocol

The most common and straightforward synthesis of this compound is through the N-methylation of 5-bromoindole. The following protocol is based on a well-established laboratory procedure.[5]

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Expertise & Causality: This protocol employs sodium hydride, a strong non-nucleophilic base, to deprotonate the indole nitrogen, forming a sodium salt. This enhances the nucleophilicity of the nitrogen, allowing it to efficiently attack the electrophilic methyl group of iodomethane in an Sₙ2 reaction. Dimethylformamide (DMF) is used as a polar aprotic solvent, which is ideal for this type of reaction as it solvates the cation (Na⁺) but not the anion, leaving the nucleophile highly reactive.

  • Preparation: Dissolve 5-bromo-1H-indole (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool the solution to 0 °C using an ice bath.[5]

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the solution portion-wise.

    • Trustworthiness Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas is evolved during this step.

  • Activation: Stir the mixture at 0 °C for 30 minutes. The solution may become cloudy as the sodium salt of the indole forms.[5]

  • Alkylation: Slowly add iodomethane (1.0 eq) to the reaction mixture via syringe, keeping the temperature at 0 °C.[5]

  • Reaction Completion: Allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding ice-cold water at 0 °C to decompose any unreacted NaH.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).[5]

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an eluent such as 10% ethyl acetate in hexane, to yield the pure this compound.[5]

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its hazard profile.

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[4][6]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[4][6]

  • Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[4][6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[4][6]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]

Storage
  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][10] The compound should be kept in a dry, inert atmosphere.[10]

Conclusion

This compound is a well-characterized compound with defined physical properties and a straightforward synthetic route. Its utility as a versatile intermediate is of significant value to researchers in drug discovery and materials science. A thorough understanding of its properties, spectroscopic signatures, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory.

References

5-Bromo-1-methyl-1h-indole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-1-methyl-1H-indole for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics, synthesis, and strategic applications of this compound, a key heterocyclic building block in modern organic synthesis and pharmaceutical research.

Introduction: The Strategic Importance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant therapeutic potential.[1][2] The strategic introduction of a bromine atom at the 5-position and a methyl group on the indole nitrogen profoundly influences the molecule's physicochemical properties and synthetic versatility. This compound (CAS No. 10075-52-2) emerges as a crucial intermediate, enabling the construction of complex molecular architectures for targeted therapeutic applications.[3][4] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the N-methylation prevents unwanted side reactions and modulates the electronic properties of the indole ring. This guide elucidates the essential technical data, synthesis protocols, and application landscape of this important compound.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design. This compound is typically a white to off-white crystalline solid.[3] Key quantitative data are summarized below.

PropertyValueSource(s)
CAS Number 10075-52-2[5][6][7]
Molecular Formula C₉H₈BrN[3][5][7]
Molecular Weight 210.07 g/mol [5][6][7]
Appearance White or white-like solid/crystals[3][4]
Melting Point 39-43 °C[7]
Boiling Point 300.9±15.0 °C (Predicted)[3]
Solubility Soluble in ethanol, ether, dichloromethane[3]
Purity ≥95-97% (Typical commercial grades)[6][7]

Spectroscopic Data Insight: The structural integrity of this compound can be confirmed by ¹H NMR spectroscopy. The proton NMR spectrum in CDCl₃ typically shows characteristic signals: a singlet for the N-methyl protons around 3.78 ppm, and distinct aromatic protons in the range of 6.42 to 7.74 ppm, confirming the substitution pattern on the indole ring.[8]

Synthesis and Mechanistic Rationale

The preparation of this compound is often achieved through the N-methylation of 5-bromoindole. This two-step approach ensures high regioselectivity.

Experimental Protocol: Synthesis via N-methylation of 5-Bromoindole

This protocol is based on established chemical principles for the N-alkylation of indoles.

Step 1: Deprotonation of 5-Bromoindole

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 5-bromoindole (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.

    • Causality Note: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the indole nitrogen (pKa ≈ 17) to form the highly nucleophilic indolide anion. Anhydrous conditions are essential to prevent quenching the base.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

Step 2: Methylation

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via the dropping funnel.

    • Causality Note: Methyl iodide is an excellent electrophile for Sₙ2 reactions. The indolide anion readily attacks the methyl group, displacing the iodide to form the N-methyl bond.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.[8]

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 5_Bromoindole 5-Bromoindole Deprotonation Step 1: Deprotonation (Anhydrous THF, 0°C) 5_Bromoindole->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation MeI Methyl Iodide (CH3I) Methylation Step 2: Sₙ2 Methylation (0°C to RT) MeI->Methylation Deprotonation->Methylation Indolide Anion Intermediate Purification Step 3: Work-up & Column Chromatography Methylation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for synthesizing high-value pharmaceutical compounds.

The Role as a Synthetic Intermediate

The bromine atom at the C5 position is a key functional group that enables a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to:

  • Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

  • Stille Coupling: Reaction with organostannanes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynylindoles.

These reactions allow for the systematic elaboration of the indole core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery. The parent compound, 5-bromoindole, is a known building block for compounds targeting cancer, inflammatory diseases, and neurological conditions.[9][10] The N-methylated version serves a similar, often more controlled, role in synthesis.

Therapeutic Targets and Potential

Derivatives of 5-bromoindole have demonstrated a wide spectrum of biological activities, highlighting the potential of compounds synthesized from this compound.[10]

  • Anticancer Agents: Many indole derivatives function as inhibitors of crucial oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[10]

  • Antiviral Compounds: The indole nucleus is a key pharmacophore in the development of antiviral agents, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[10]

  • Neuroprotective Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them prime candidates for developing drugs targeting neurological disorders.[9]

Visualizing the Drug Discovery Pathway

Drug_Discovery Start This compound Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) Start->Coupling Introduce Functionality (R) Library Diverse Library of Substituted Indoles Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to ensure laboratory safety.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[5][7] It may also cause respiratory irritation.[3][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye/face protection.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that empowers medicinal chemists to explore vast chemical spaces. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an indispensable tool in the development of novel therapeutics for some of the most challenging diseases. This guide provides the foundational knowledge required for its effective and safe utilization in advanced research settings.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-indole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-1-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for more complex molecules, including pharmacologically active agents, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic media and providing detailed protocols for its experimental determination. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

PropertyValueSource
Molecular Formula C₉H₈BrN[2][3]
Molecular Weight 210.07 g/mol [2][3]
Appearance White or off-white crystalline solid[1]
Melting Point 39-43 °C[3]
CAS Number 10075-52-2[2][3]
Predicted XLogP3 3.4[2]

The presence of the bromine atom and the methyl group on the indole scaffold significantly influences the molecule's polarity and, consequently, its solubility. The N-methylation removes the hydrogen bond donor capability of the parent indole, which affects its interaction with protic solvents.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative information and data from structurally similar compounds provide valuable insights.

Qualitative Solubility:

This compound is reported to be soluble in several common organic solvents, including:

  • Ethanol[1]

  • Ether[1]

  • Dichloromethane[1]

Estimated Solubility Based on Analog Data:

To provide a more comprehensive, albeit estimated, solubility profile, we can refer to the data for the closely related compound, 5-bromoindole. The primary structural difference is the absence of the N-methyl group in 5-bromoindole. While the N-methylation will slightly alter the polarity and crystal lattice energy, the overall solubility trends are expected to be similar.

Table of Estimated Solubilities in Various Organic Solvents:

SolventSolvent Polarity (Relative)Estimated Solubility of this compound
Non-Polar Solvents
Hexane0.009Likely Low to Sparingly Soluble
Toluene0.099Likely Soluble
Polar Aprotic Solvents
Diethyl Ether0.117Soluble[1]
Ethyl Acetate0.228Likely Soluble
Acetone0.355Likely Soluble
Acetonitrile0.460Likely Soluble
Dimethylformamide (DMF)0.386Likely Soluble
Dimethyl Sulfoxide (DMSO)0.444Likely Highly Soluble
Polar Protic Solvents
Isopropanol0.546Likely Soluble
Ethanol0.654Soluble[1]
Methanol0.762Likely Soluble

This estimation is based on the general principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. The indole ring system contributes to a degree of polarity, while the brominated benzene ring and the N-methyl group add lipophilic character.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors inherent to both the solute and the solvent.

  • Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[4][5][6] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the crystal lattice forces.

  • Solvent Polarity: As indicated in the table above, the polarity of the solvent plays a crucial role.[4] A good match between the polarity of this compound and the solvent will generally lead to higher solubility.

  • Crystal Form: The crystalline structure of the solid can impact its solubility. Amorphous forms are typically more soluble than their crystalline counterparts due to the lower energy required to break the solid-state interactions.[7]

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is paramount. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8][9]

Logical Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound combine Combine in a sealed vial prep_compound->combine prep_solvent Measure known volume of organic solvent prep_solvent->combine shake Agitate at constant temperature (e.g., 25°C) for 24-48h combine->shake settle Allow to settle shake->settle filtrate Filter supernatant (e.g., 0.45 µm PTFE filter) settle->filtrate dilute Dilute filtrate if necessary filtrate->dilute analyze Quantify concentration (UV-Vis or HPLC) dilute->analyze

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-indole is a halogenated indole derivative that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making it a compound of significant interest for the development of novel therapeutics. Understanding its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in research and development, influencing reaction conditions, purification strategies, and formulation development. This guide provides a comprehensive overview of the melting and boiling points of this compound, supported by experimental considerations and theoretical underpinnings.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is a fundamental aspect of compound characterization, offering insights into purity and the nature of intermolecular forces.

PropertyValueSource
Melting Point 39-43 °C[1]
43 °C[2]
Boiling Point 300.9 ± 15.0 °C (Predicted)[2]
Molecular Formula C₉H₈BrN[1][2]
Molecular Weight 210.07 g/mol [1][3]
Appearance White or white-like crystalline solid[2]
Solubility Soluble in organic solvents such as ethanol, ether, and dichloromethane[2]

It is important to note that a predicted boiling point is available, highlighting the need for experimental verification for applications requiring high precision. The melting point is reported as a range, which is common for organic compounds and can be indicative of purity.[4] A sharp melting point over a narrow range (typically 0.5-1°C) is characteristic of a pure crystalline compound.[5]

Experimental Determination of Melting and Boiling Points

The principles behind determining the melting and boiling points are foundational in experimental chemistry.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[5] This physical constant is invaluable for both identification and purity assessment of a compound.[4]

Methodology:

A common and effective method for determining the melting point of a crystalline solid like this compound involves the use of a capillary melting point apparatus.[6]

Step-by-Step Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][7]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2°C per minute) as the expected melting point is approached.[4]

  • Observation: The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This provides the melting point range.[5]

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate determination.

  • Purity: Impurities can depress and broaden the melting point range.[4] Therefore, a sharp melting point is a strong indicator of a pure compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For solids with relatively low melting points, the boiling point can be determined, although often at reduced pressure to prevent decomposition.

Given that this compound is a solid at room temperature, its boiling point determination would follow the melting of the compound.

Methodology:

Due to the relatively high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the preferred method to avoid potential decomposition at atmospheric pressure.

Step-by-Step Protocol:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

  • Sample Introduction: A sample of this compound is placed in the distillation flask.

  • Pressure Reduction: The pressure inside the apparatus is reduced to the desired level using a vacuum pump.

  • Heating: The sample is heated gently.

  • Observation: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.

  • Correction to Atmospheric Pressure: The observed boiling point at reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or appropriate equations.

Causality Behind Experimental Choices:

  • Reduced Pressure: Many organic compounds are not stable at their atmospheric boiling points. Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.[5]

  • Smooth Boiling: The use of boiling chips or a magnetic stirrer is essential to prevent bumping and ensure smooth boiling.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination (under vacuum) a1 Obtain pure this compound a2 Grind to a fine powder a1->a2 c1 Assemble vacuum distillation apparatus a1->c1 b1 Pack capillary tube a2->b1 b2 Use melting point apparatus b1->b2 b3 Record melting range b2->b3 c2 Heat sample under reduced pressure c1->c2 c3 Record boiling temperature and pressure c2->c3 c4 Correct to atmospheric pressure c3->c4

Caption: Workflow for determining the melting and boiling points.

Synthesis and Purity Considerations

The purity of this compound directly impacts its melting point. The synthesis of this compound typically involves the N-methylation of 5-bromoindole. 5-Bromoindole itself can be synthesized through the bromination of indole.[8][9][10] It is imperative that the final product is thoroughly purified, for example by recrystallization or column chromatography, to remove any starting materials or by-products, which would lead to a depressed and broadened melting point range.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][3] Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the melting and boiling points of this compound, essential physicochemical properties for its application in research and drug development. The experimental protocols for determining these values have been outlined, emphasizing the importance of procedural accuracy and the influence of purity. By understanding these fundamental characteristics, researchers can confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

The Emerging Therapeutic Potential of 5-Bromo-1-methyl-1H-indole: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with profound therapeutic effects.[1][2][3][4] Chemical modification of this privileged scaffold is a proven strategy for modulating biological activity. The introduction of a bromine atom, particularly at the 5-position, can significantly alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, often leading to enhanced potency and target selectivity.[5][6] This guide focuses on 5-Bromo-1-methyl-1H-indole, a specific derivative whose potential is inferred from the extensive research on related brominated indoles. We will explore its promising biological activities in oncology, infectious diseases, and inflammation, providing field-proven experimental protocols and mechanistic insights to guide future research and development.

Compound Profile: this compound

A foundational understanding of the molecule's properties is critical before exploring its biological potential.

  • Chemical Structure:

    • Molecular Formula: C₉H₈BrN[7]

    • Molecular Weight: 210.07 g/mol

    • CAS Number: 10075-52-2[8]

    • Appearance: Solid

    • Melting Point: 39-43 °C

The presence of the bromine atom at the C-5 position of the indole ring and the methyl group at the N-1 position are key structural features. The electronegative bromine atom influences the electron density of the aromatic system, while the N-methylation prevents hydrogen bond donation and increases lipophilicity. These modifications are crucial determinants of how the molecule interacts with biological targets.[5][6]

Landscape of Potential Biological Activities

Based on extensive studies of analogous 5-bromoindole derivatives, this compound is projected to exhibit significant therapeutic potential across several key areas.

Anticancer Activity

5-Bromoindole derivatives have consistently emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of human cancer cell lines through multifaceted mechanisms.[1][9]

  • Potential Mechanisms of Action:

    • Kinase Inhibition (EGFR & VEGFR-2): A primary mechanism for the anticancer effect of 5-bromoindole derivatives is the inhibition of receptor tyrosine kinases. Derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation whose aberrant activation is a hallmark of many cancers.[1][3][10] This inhibition leads to cell cycle arrest and the induction of apoptosis.[1][3] Similarly, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 5-bromoindole compounds is a key strategy to block tumor angiogenesis, effectively cutting off the tumor's blood supply.[10][11][12]

    • Mitotic Disruption: Certain indole derivatives exert their anticancer effects by disrupting the mitotic spindle, a crucial cellular structure for cell division, thereby preventing cancer cell proliferation and invasion.[1][3]

    • Broad-Spectrum Cytotoxicity: Studies have documented the potent cytotoxic activity of various 5-bromoindole derivatives against a range of human cancer cell lines, including liver (HepG2), lung (A549), breast (MCF-7), and pancreatic cancer, as well as leukemia.[1][3][13][14]

  • Illustrative Data for Related 5-Bromoindole Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-bromoindole-2-carboxylic acid derivativeHepG2 (Liver)< 10[3]
5-bromoindole-2-carboxylic acid derivativeA549 (Lung)< 15[3]
5-bromoindole-2-carboxylic acid derivativeMCF-7 (Breast)< 20[3]
5-(5-bromo-indolyl)-1,3,4-thiadiazolePaCa2 (Pancreas)1.5[13][15]
Antimicrobial Activity

Brominated indoles are well-recognized for their potent antimicrobial properties, suggesting a strong potential for this compound in combating infectious diseases.[5][6]

  • Potential Mechanisms of Action:

    • Broad-Spectrum Inhibition: Synthetic 5-bromoindole derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) pathogens.[2][16][17] Antifungal activity, notably against Candida albicans, has also been reported.[17]

    • Enzyme Inhibition: Molecular docking studies on related compounds suggest that the antibacterial action may stem from the inhibition of essential bacterial enzymes such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases.[17]

  • Illustrative Data for Related 5-Bromoindole Derivatives:

Compound ClassMicroorganismMIC (µg/mL)Reference
5-bromoindole-2-carboxamide derivativeE. coli0.35 - 1.25[16]
5-bromoindole-2-carboxamide derivativeP. aeruginosa0.35 - 1.25[16]
2-(5-Bromo-1H-indol-3-yl)-benzimidazoleS. aureus (MRSA)< 1[17]
2-(5-Bromo-1H-indol-3-yl)-benzimidazoleC. albicans3.9[17]
Anti-inflammatory Activity

Marine organisms are a rich source of brominated indoles with powerful anti-inflammatory effects, providing a strong rationale for investigating this activity in this compound.[6][18][19]

  • Potential Mechanisms of Action:

    • NF-κB Pathway Suppression: A critical mechanism for the anti-inflammatory effects of brominated indoles is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[6][18] This pathway is a master regulator of the expression of pro-inflammatory genes.

    • Inhibition of Inflammatory Mediators: These compounds have been shown to significantly inhibit the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) in stimulated immune cells.[18]

Neurological Activity

The indole scaffold is integral to neuropharmacology. 5-Bromoindoles serve as key intermediates in the synthesis of compounds targeting the central nervous system.[20]

  • Potential Mechanisms of Action:

    • GSK-3 Inhibition: 5-Bromoindole is a known precursor for synthesizing inhibitors of Glycogen Synthase Kinase 3 (GSK-3).[9][10][20] GSK-3 is a key regulatory enzyme implicated in the pathophysiology of mood disorders and neurodegenerative diseases, making it a valuable therapeutic target.[20]

    • Serotonin Receptor Modulation: The bromine substituent on the indole ring can modulate the binding affinity and selectivity of compounds for serotonin (5-HT) receptors, which are central to treating a wide range of psychiatric and neurological conditions.[5][10]

Core Experimental Protocols for Validation

To translate the potential of this compound into tangible data, a systematic experimental approach is required. The following protocols provide a robust framework for initial screening and validation.

Workflow for Anticancer Activity Assessment

A step-wise evaluation, beginning with in vitro assays, allows for efficient screening before advancing to more complex in vivo models.[21][22]

anticancer_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) ic50 Determine IC50 Values (Multiple Cancer Cell Lines) viability->ic50 Quantify Potency selectivity Assess Selectivity (vs. Non-Cancerous Cell Lines) ic50->selectivity Evaluate Therapeutic Window mechanistic Mechanistic Assays (Apoptosis, Cell Cycle, Kinase Inhibition) selectivity->mechanistic Elucidate MoA xenograft Tumor Xenograft Model (e.g., in nude mice) mechanistic->xenograft Advance Promising Candidates efficacy Evaluate Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy Measure In Vivo Effect toxicity Assess Systemic Toxicity (Body Weight, Histopathology) efficacy->toxicity Determine Safety Profile

Caption: Step-wise workflow for evaluating the anticancer activity of a novel compound.

Protocol 3.1.1: In Vitro Cell Viability (MTT Assay) [23]

This colorimetric assay is a standard for initial cytotoxicity screening, measuring the reduction of tetrazolium salt MTT by metabolically active cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing a Potential Mechanism: EGFR Signaling Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras EGFR->Ras Activates Tyrosine Kinase Domain PI3K PI3K EGFR->PI3K Activates Tyrosine Kinase Domain Compound 5-Bromo-1-methyl- 1H-indole Derivative Compound->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Outcome Cell Proliferation, Survival, Invasion ERK->Outcome Akt Akt PI3K->Akt Akt->Outcome

Caption: Potential inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.

Workflow for Antimicrobial Activity Assessment

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.[24]

mic_workflow prep Prepare Materials: - Test Compound Stock - Bacterial Inoculum (0.5 McFarland) - Broth Medium (e.g., MHB) - 96-well microtiter plate dilution Perform Serial Dilution: Create a 2-fold dilution series of the compound across the plate. prep->dilution inoculate Inoculate Plate: Add standardized bacterial suspension to each well. dilution->inoculate controls Include Controls: - Positive Control (Bacteria + Broth) - Negative Control (Broth only) - Antibiotic Control (e.g., Ciprofloxacin) inoculate->controls incubate Incubate Plate: Typically 18-24 hours at 37°C. controls->incubate read Read Results: Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. incubate->read

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 3.3.1: Broth Microdilution for MIC Determination [1][24][25]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound (at a starting concentration, e.g., 512 µg/mL) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity. Dilute this suspension so that after adding 50 µL to each well (except well 12), the final concentration is approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by identifying the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

While direct biological data for this compound is nascent, the wealth of evidence from closely related 5-bromoindole analogues provides a compelling rationale for its investigation as a versatile therapeutic scaffold. The structural modifications of N-methylation and C-5 bromination are well-established strategies for enhancing drug-like properties. The potential for this compound to act as an anticancer, antimicrobial, and anti-inflammatory agent is significant.

Future research should focus on:

  • Systematic Screening: Employing the protocols outlined in this guide to generate robust data on the cytotoxic, antimicrobial, and anti-inflammatory properties of this compound.

  • Synthesis of Analogues: Creating a library of derivatives by modifying other positions on the indole ring to conduct structure-activity relationship (SAR) studies and optimize for potency and selectivity.

  • Mechanistic Elucidation: For any confirmed activities, detailed molecular studies are required to identify specific protein targets and signaling pathways.

  • In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to relevant animal models to assess efficacy and safety profiles.

This compound stands as a high-potential starting point for drug discovery programs. This guide provides the foundational knowledge and experimental framework necessary to unlock its therapeutic promise.

References

literature review of 5-Bromo-1-methyl-1h-indole research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-indole: Synthesis, Reactivity, and Applications

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] Among its many derivatives, this compound (CAS No: 10075-52-2) has emerged as a particularly valuable and versatile building block.[4] Its structure, featuring a bromine atom at the C5 position, provides a reactive handle for a variety of cross-coupling reactions, while the N1-methyl group protects the indole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.

This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, core reactivity, and applications of this compound. We will delve into its synthetic pathways, explore its utility in pivotal carbon-carbon bond-forming reactions, and highlight its role in the development of novel therapeutic agents, particularly in oncology.

Physicochemical and Safety Profile

This compound is a white or off-white solid crystalline compound.[5] Understanding its physical properties is crucial for proper handling, reaction setup, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈BrN[5][6]
Molecular Weight 210.07 g/mol [6]
Melting Point 39-43 °C
Boiling Point ~300.9 °C (Predicted)[5]
Appearance White to off-white solid/crystal[4][5]
Solubility Soluble in organic solvents like ethanol, ether, and dichloromethane.[5]
Safety and Handling

As with any halogenated organic compound, proper safety protocols must be followed. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[6]

  • Precautionary Measures: Always handle in a well-ventilated fume hood. Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39).[5] Avoid breathing dust (S22).[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26).[5]

Synthesis of this compound

The most common and direct route to this compound is the N-methylation of its precursor, 5-bromoindole. This reaction typically involves a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide or dimethyl sulfate.

General Synthetic Pathway

The synthesis begins with the bromination of indole, which is regioselectively achieved at the 5-position after protecting the N-H and C3 positions.[7] The resulting 5-bromoindole is then N-methylated.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation 5-Bromoindole 5-Bromoindole Target This compound 5-Bromoindole->Target  Base (e.g., NaH)  Methylating Agent (e.g., CH3I) Indole Indole Indole->5-Bromoindole  Brominating Agent (e.g., Br2)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: N-Methylation of 5-Bromoindole

This protocol is a representative procedure based on standard organic chemistry methods.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful stirring.

  • Indole Addition: Dissolve 5-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Key Reactions and Applications in Drug Discovery

The bromine atom at the C5 position is the key to the synthetic versatility of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between aryl halides and organoboronic acids.[8][9][10] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the indole core.

Causality in Experimental Design:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are highly effective.[8][9] Pd(dppf)Cl₂ is often preferred as it can shorten reaction times and improve yields.[11]

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[9][12]

  • Solvent: A mixture of an organic solvent (e.g., dimethoxyethane, dioxane) and water is typically used.[10][11]

  • Microwave Irradiation: Microwave-promoted Suzuki couplings can significantly reduce reaction times from hours to minutes while providing good to excellent yields.[8]

Suzuki_Mechanism A Pd(0)Ln Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X Intermediate B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Coupled Product F->G H R-X (5-Bromo-1-methyl-indole) H->B I Ar'-B(OH)2 (Boronic Acid) I->D J Base J->D

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)TimeYield (%)SubstrateRef
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802 h955-bromo-1-ethyl-1H-indazole[10]
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol100 (MW)25-40 minGood-Excellent5-bromo-spiroindole[8]
Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, providing a powerful method for introducing vinyl groups at the C5 position of the indole ring.[13][14]

Common Challenges and Solutions:

  • Catalyst Deactivation: A common issue is the formation of "palladium black," an aggregated, inactive form of the Pd(0) catalyst.[15] This can be caused by high temperatures or impurities.

    • Solution: Use stabilizing phosphine ligands (e.g., PPh₃, SPhos) and ensure high-purity, degassed solvents to prevent catalyst decomposition.[13][15]

  • Substrate Inhibition: The indole nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity.[15] The use of N-methylated indole substrates like this compound mitigates this problem.

Heck_Workflow start Start prep Combine 5-Bromo-1-methyl-indole, alkene, and base in flask start->prep inert Evacuate and backfill with inert gas (Argon) prep->inert reagents Add anhydrous, degassed solvent and catalyst/ligand inert->reagents react Heat reaction mixture to specified temperature reagents->react monitor Monitor progress by TLC/LC-MS react->monitor workup Aqueous work-up and organic extraction monitor->workup purify Concentrate and purify by column chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for the Heck reaction.

Applications in Medicinal Chemistry

The 5-bromo-1-methyl-indole scaffold is a key component in the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: The indole framework is recognized as a "privileged structure" for developing kinase inhibitors.[1][16] Derivatives of 5-bromoindole have been investigated as potent inhibitors of oncogenic kinases like Pim kinases, VEGFR-2, and EGFR, which are crucial targets in cancer therapy.[1][17][18] The 5-position is often functionalized via Suzuki or other coupling reactions to explore the hydrophobic pocket of the kinase ATP-binding site, enhancing potency and selectivity.[18] The development of 5-bromo-7-azaindolin-2-one derivatives, structurally related to the drug Sunitinib, highlights the importance of this scaffold in creating potent anti-tumor agents.[19]

  • Drug Intermediates: this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor to 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, a key intermediate in the synthesis of Eletriptan, a medication used to treat migraines.[20]

  • Antimicrobial and Antiviral Agents: The broader class of halogenated indoles has shown promise in the development of antimicrobial and antiviral compounds.[2] While specific research on this compound in this area is less extensive, its derivatives are logical candidates for screening against various pathogens.

Conclusion

This compound is a high-value chemical intermediate with a strategic combination of features: a protected indole nitrogen that enhances stability and solubility, and a reactive C5-bromine atom that serves as a versatile handle for synthetic diversification. Its central role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions has cemented its importance in the toolkits of medicinal and materials chemists. For professionals in drug development, this compound provides a reliable and adaptable scaffold for constructing novel kinase inhibitors and other complex, biologically active molecules. As research continues, the utility of this compound is poised to expand, leading to the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

Harnessing the Potential of 5-Bromo-1-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent constituent of molecules designed to interact with biological targets.[3] The functionalization of the indole core allows for the systematic exploration of chemical space, a critical activity in structure-activity relationship (SAR) studies during drug discovery.[4]

5-Bromo-1-methyl-1H-indole emerges as a particularly valuable building block. The methyl group at the N1 position prevents complications from N-H acidity and directs functionalization to the carbocyclic ring, while the bromine atom at the C5 position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies.[5]

Palladium-catalyzed reactions have revolutionized C-C and C-X (X = N, O, S) bond formation, offering mild conditions, broad functional group tolerance, and high efficiency.[6][7] This guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed transformations, offering both mechanistic insights and field-tested protocols to empower researchers in their synthetic endeavors.

General Considerations: The Pillars of a Successful Cross-Coupling Reaction

A successful palladium-catalyzed reaction is a finely tuned interplay of several key components. Understanding the role of each is paramount to achieving high yields, purity, and reproducibility. The causality behind selecting a specific catalyst, ligand, base, or solvent system is what separates a routine procedure from a robust, optimized transformation.

  • The Palladium Precatalyst: The reaction is driven by a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) are often used. These are reduced in situ to the active Pd(0) catalyst. Direct Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, particularly when phosphine ligands are desired.[8][9]

  • The Ligand: The ligand is arguably the most critical variable for success. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. Electron-rich, sterically bulky phosphine ligands (e.g., Buchwald's biarylphosphines like XPhos, SPhos) are often required for challenging couplings as they promote the crucial oxidative addition step and facilitate the final reductive elimination.[10][11] The choice of ligand can dramatically influence reaction rates and substrate scope.[11]

  • The Base: The base plays a multifaceted role depending on the reaction. In Suzuki couplings, it facilitates the transmetalation step by forming a more nucleophilic boronate species.[12] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[13] Common choices range from inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to organic bases like triethylamine (Et₃N) or strong alkoxides like sodium tert-butoxide (NaOtBu). The strength and nature of the base must be matched to the specific substrates and reaction type to avoid side reactions.

  • The Solvent: The solvent must solubilize the reagents and be stable at the reaction temperature. Aprotic polar solvents like Dimethylformamide (DMF), Dioxane, and Toluene are common. For Suzuki reactions, aqueous solvent mixtures (e.g., Toluene/H₂O, MeCN/H₂O) are often employed to aid in dissolving the inorganic base and boronic acid.[14]

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere, a critical practice to prevent the oxidation and deactivation of the Pd(0) catalyst.

G General Experimental Workflow for Palladium-Catalyzed Reactions cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add Solids (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Seal Reaction Vessel (e.g., with Septum) A->B C 3. Inert Atmosphere Cycling (Evacuate & Backfill with N₂ or Ar, 3x) B->C D 4. Add Degassed Solvent(s) via Syringe C->D E 5. Add Liquid Reagents (if applicable) via Syringe D->E F 6. Heat & Stir (Monitor by TLC/LC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction & Purification (e.g., Column Chromatography) G->H I Pure Product H->I

Caption: General workflow for setting up a Pd-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling aryl halides with aryl or vinyl boronic acids (or their esters). Its reliability and exceptional functional group tolerance make it a workhorse in pharmaceutical synthesis.[12] For this compound, this reaction provides a direct and efficient route to 5-aryl and 5-heteroaryl-1-methylindoles.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of this compound to the active Pd(0) catalyst. This is often the rate-limiting step. Following this, transmetalation occurs where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[12]

G Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_complex Br-Pd(II)L₂-Indole OA->PdII_complex RE Reductive Elimination RE->Pd0 Ar-R' T Transmetalation PdII_complex2 R'-Pd(II)L₂-Indole T->PdII_complex2 IndoleBr Indole-Br Product Indole-R' Boronic R'-B(OH)₂ Base Base PdII_complex->T PdII_complex2->RE

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃ (2)EtOH100 (MW)30 min~90[12][14]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)DME802 hHigh[9]
3Thiophene-2-boronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄ (2)Toluene/H₂O10018 h>95[15]
Detailed Protocol: Synthesis of 1-Methyl-5-(phenyl)-1H-indole

This protocol is adapted from microwave-assisted procedures which are known to accelerate reaction times significantly.[14]

Materials:

  • This compound (210 mg, 1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (158 mg, 1.3 mmol, 1.3 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (81 mg, 0.07 mmol, 0.07 equiv)

  • Cesium Carbonate (Cs₂CO₃) (652 mg, 2.0 mmol, 2.0 equiv)

  • Ethanol (EtOH), anhydrous (5 mL)

  • Microwave reaction vial (10 mL) with stir bar

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add 5 mL of anhydrous ethanol to the vial.

  • Securely seal the vial with a cap.

  • Place the vial inside the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 30-40 minutes with stirring.

  • After the reaction is complete (monitor by TLC or LC-MS), allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Heck-Mizoroki Reaction: Vinylation of the Indole Core

The Heck reaction is a powerful method for forming a C-C bond between an aryl halide and an alkene, producing a substituted alkene.[8] Applying this to this compound allows for the introduction of vinyl, styrenyl, or acrylate moieties at the C5 position, which are valuable handles for further synthetic transformations.

Mechanistic Insight: The cycle shares similarities with the Suzuki coupling, starting with oxidative addition of the aryl bromide to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion (also called syn-addition) with the alkene. The final product is released via a β-hydride elimination step, which is typically followed by regeneration of the Pd(0) catalyst by the base.[16] The regioselectivity of the insertion and stereoselectivity of the elimination typically lead to the trans-alkene product.[17]

G Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_complex Br-Pd(II)L₂-Indole OA->PdII_complex MI Migratory Insertion PdII_alkyl_complex σ-Alkyl Pd(II) Complex MI->PdII_alkyl_complex BHE β-Hydride Elimination PdH_complex H-Pd(II)L₂-Br BHE->PdH_complex - Product Base_Regen Base Regeneration Base_Regen->Pd0 IndoleBr Indole-Br Alkene Alkene Base Base Product Indole-Alkene PdII_complex->MI + Alkene PdII_pi_complex π-Alkene Complex PdII_alkyl_complex->BHE PdH_complex->Base_Regen + Base

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Data Presentation: Heck Reaction Conditions
EntryAlkenePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10020~97[18]
2StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)NaOAc (1.2)DMAc14018High[8]
3Methyl acrylatePdCl₂(CH₃CN)₂ (5)-K₂CO₃ (2)MeCN8024>90[19]
Detailed Protocol: Synthesis of (E)-Butyl 3-(1-methyl-1H-indol-5-yl)acrylate

This protocol is based on standard conditions for Heck couplings with electron-deficient alkenes.[18]

Materials:

  • This compound (210 mg, 1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (214 µL, 1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (10.5 mg, 0.04 mmol, 4 mol%)

  • Triethylamine [Et₃N] (209 µL, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask with stir bar

Procedure:

  • To a Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and PPh₃.

  • Add 2 mL of anhydrous DMF and stir for 10 minutes at room temperature until the catalyst solution becomes homogeneous and pale yellow.

  • To this solution, add this compound, the remaining DMF (3 mL), n-butyl acrylate, and triethylamine via syringe.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 20-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Wash the organic phase with water (3 x 15 mL) to remove DMF and triethylammonium salts, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired trans-alkene.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the reaction of aryl halides with terminal alkynes, co-catalyzed by palladium and copper.[20] This reaction is invaluable for installing a rigid C(sp²)-C(sp) linker into the indole scaffold, a common strategy in materials science and for creating precursors to more complex heterocyclic systems.

Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to Pd(0) is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then yields the final product and regenerates Pd(0). The copper cycle's role is to react with the terminal alkyne (in the presence of a base) to form the crucial copper(I) acetylide intermediate, which is then competent for transmetalation to the palladium center.[21] Recent protocols have also been developed that are copper-free, often requiring specific ligands.[22][23]

G Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_complex Br-Pd(II)L₂ -Indole Pd0->PdII_complex  Oxidative  Addition (Ar-Br) PdII_complex2 R-C≡C-Pd(II)L₂ -Indole PdII_complex->PdII_complex2 Transmetalation PdII_complex2->Pd0  Reductive  Elimination (Ar-C≡C-R) CuX CuX Cu_acetylide Cu-C≡C-R CuX->Cu_acetylide + R-C≡CH + Base Cu_acetylide->PdII_complex Transfers Acetylide Cu_acetylide->CuX

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref
1PhenylacetylenePdCl₂(PPh₃)₂ (3)5Et₃NDMF1001685[21]
21-HeptynePd(PPh₃)₄ (5)10PiperidineTHF652478[24]
3Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)0 (Copper-free)TMPDMSORT12High[22][23]
Detailed Protocol: Synthesis of 1-Methyl-5-(phenylethynyl)-1H-indole

This protocol uses the classical Pd/Cu co-catalyzed system.[21]

Materials:

  • This compound (210 mg, 1.0 mmol, 1.0 equiv)

  • Phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%)

  • Copper(I) Iodide [CuI] (10 mg, 0.05 mmol, 5 mol%)

  • Triethylamine [Et₃N] (280 µL, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask with stir bar

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine via syringe. The mixture should be stirred to ensure dissolution.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 100°C and stir.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water (25 mL) and ethyl acetate (25 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a landmark reaction that enables the formation of C-N bonds by coupling aryl halides with a wide variety of amines, amides, and N-heterocycles.[13] This reaction is a powerful tool for synthesizing 5-amino-1-methyl-indole derivatives, which are common substructures in pharmacologically active compounds.

Mechanistic Insight: The mechanism is highly dependent on the ligand and substrates but generally follows a known path.[10] After oxidative addition of the aryl bromide to Pd(0), the amine coordinates to the Pd(II) center. A strong base (typically an alkoxide like NaOtBu) then deprotonates the coordinated amine to form a palladium amido complex. The final C-N bond is formed via reductive elimination, regenerating the Pd(0) catalyst. The choice of a sterically hindered, electron-rich biarylphosphine ligand is often critical to promote the reductive elimination step.[13][25]

G Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L OA Oxidative Addition Pd0->OA Ar-Br PdII_complex Br-Pd(II)L-Indole OA->PdII_complex Amine_Coord Amine Coordination PdII_amine_complex [Indole-Pd(II)L (HNR₂)]⁺Br⁻ Amine_Coord->PdII_amine_complex Deprotonation Deprotonation PdII_amido_complex Indole-Pd(II)L (NR₂) Deprotonation->PdII_amido_complex RE Reductive Elimination RE->Pd0 - Product IndoleBr Indole-Br Amine R₂NH Base Base (NaOtBu) Product Indole-NR₂ PdII_complex->Amine_Coord + R₂NH PdII_amine_complex->Deprotonation + Base PdII_amido_complex->RE

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Ref
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene100High[26]
2MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Toluene80High[13]
3IndolePd(OAc)₂ (5)DavePhos (7.5)DBU (2)PhMe140Good[25][27]
Detailed Protocol: Synthesis of 1-Methyl-5-morpholino-1H-indole

This protocol utilizes a common Pd₂(dba)₃/phosphine ligand system with a strong alkoxide base.

Materials:

  • This compound (210 mg, 1.0 mmol, 1.0 equiv)

  • Morpholine (105 µL, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (18.7 mg, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide [NaOtBu] (135 mg, 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Oven-dried Schlenk tube with stir bar

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound to the tube.

  • Add anhydrous toluene (5 mL) followed by morpholine via syringe.

  • Seal the Schlenk tube and heat the mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature. Add ethyl acetate (20 mL) and carefully quench with a small amount of water.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Safety and Handling

  • This compound: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care, avoid creating dust, and use micro-spatulas for weighing.

  • Reagents: Many reagents used in these reactions (e.g., phosphine ligands, strong bases like NaOtBu, anhydrous solvents) are air- and/or moisture-sensitive and may be flammable or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use and employ proper inert atmosphere techniques where required.[28][29]

References

The Strategic Utility of 5-Bromo-1-methyl-1H-indole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of Strategic Bromination

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs with significant therapeutic value.[1] Its unique electronic properties and geometric structure allow it to interact with a multitude of biological targets. Within the extensive family of indole derivatives, 5-Bromo-1-methyl-1H-indole has emerged as a particularly versatile and powerful building block in drug discovery.[2][3] The introduction of a bromine atom at the 5-position, coupled with the methylation of the indole nitrogen, offers a strategic advantage for medicinal chemists. The bromine atom serves as a highly effective synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[4][5] The N-methylation prevents the formation of undesired regioisomers and can enhance metabolic stability and cell permeability of the final compounds.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of potent therapeutic agents, with a focus on anticancer and neuroprotective compounds. Furthermore, we will provide detailed, field-proven protocols for key synthetic transformations, explaining the rationale behind the chosen experimental conditions to ensure reproducibility and success in your research endeavors.

Core Applications in Drug Discovery

The strategic placement of the bromine atom on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug development.[6] This allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, leading to the generation of diverse libraries of compounds for biological screening.[7]

Anticancer Drug Development

A significant area of application for this compound is in the development of novel anticancer agents.[1] Many of these compounds function by inhibiting key signaling pathways that are dysregulated in cancer cells.

  • Kinase Inhibitors: Derivatives of this compound have shown promise as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, the indole scaffold can be elaborated to target the ATP-binding site of kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in tumor angiogenesis and metastasis.[8] The 5-position of the indole ring is often a key point for modification to enhance potency and selectivity.[8]

    • VEGFR-2 Inhibition: The development of 5-bromo-1H-indole-2-carboxylic acid hydrazone derivatives has demonstrated promising anti-proliferative activity against various human cancer cell lines by targeting VEGFR-2.[8] One such derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC), exhibited a potent IC50 value of 14.3 μM against HepG2 hepatocellular carcinoma cells.[8] Inhibition of VEGFR-2 by these compounds leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[8]

  • Indole Phytoalexin Derivatives: Research into 5-bromosubstituted derivatives of indole phytoalexins has revealed compounds with significant antiproliferative activity against various human cancer cell lines.[7] These natural product-inspired molecules often exhibit complex mechanisms of action, including the induction of cell cycle arrest.[7]

Below is a diagram illustrating the inhibition of the VEGFR-2 signaling pathway, a common target for indole-based anticancer agents.

VEGFR2_Pathway_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 pVEGFR2 p-VEGFR-2 (Active) VEGFR2->pVEGFR2 PI3K PI3K pVEGFR2->PI3K Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival IndoleDerivative 5-Bromo-1-methyl- indole Derivative IndoleDerivative->pVEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Neurodegenerative Disease Research

The indole scaffold is also a key feature in compounds designed to combat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[9][10][11] 5-Bromoindole derivatives have been explored for their potential to modulate targets involved in these complex disorders.[9]

  • Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: 5-Bromoindole is a recognized scaffold for the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[4][12] Dysregulation of GSK-3 is implicated in the pathology of Alzheimer's disease, making it an attractive therapeutic target.[4] The ability to functionalize the 5-position of the indole ring allows for the fine-tuning of inhibitor potency and selectivity.

Key Synthetic Protocols

The true utility of this compound lies in its synthetic tractability. The following protocols detail two of the most powerful and widely used cross-coupling reactions for the derivatization of this scaffold: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[13] This reaction is highly valued in medicinal chemistry for its mild conditions and broad functional group tolerance.[13]

Principle: The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] A base is essential to facilitate the transmetalation step.[13] The choice of catalyst, ligand, base, and solvent is critical for reaction efficiency.[13]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Combine this compound, arylboronic acid, and base in a reaction vial. Catalyst 2. Prepare and add the palladium catalyst and ligand solution. Reagents->Catalyst Heating 3. Heat the reaction mixture with stirring (e.g., 37°C for 18 hours or microwave irradiation). Catalyst->Heating Monitoring 4. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quench 5. Cool the reaction and perform an aqueous work-up. Monitoring->Quench Purify 6. Purify the crude product by column chromatography. Quench->Purify Product Desired 5-Aryl-1-methyl-1H-indole Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Protocol (Microwave-Assisted):

This protocol is adapted for rapid synthesis, which is ideal for generating compound libraries.[14]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv.)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add ethanol to the vial to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-40 minutes with stirring.[14]

  • Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-methyl-1H-indole.

Causality of Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): This is a robust and commonly used palladium(0) catalyst for Suzuki-Miyaura couplings. It is effective for a wide range of substrates.

  • Base (Cs₂CO₃): Cesium carbonate is a strong base that is highly effective in promoting the transmetalation step, often leading to higher yields, especially with less reactive substrates.

  • Solvent (Ethanol): Ethanol is a polar protic solvent that is effective for microwave-assisted reactions and can help to solubilize the reagents.

  • Microwave Irradiation: This heating method significantly accelerates the reaction rate, allowing for shorter reaction times compared to conventional heating.[14]

Quantitative Data Example:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Temperature (°C)Yield (%)
1Phenylboronic acid7Cs₂CO₃Ethanol3010095
2Naphthalene-2-boronic acid7Cs₂CO₃Ethanol2510097[14]
34-Methoxyphenylboronic acid7Cs₂CO₃Ethanol3510092
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6] This reaction allows for the coupling of amines with aryl halides under relatively mild conditions.[6]

Principle: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[15]

Detailed Protocol:

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Xantphos (ligand) (7.5 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.)

  • Toluene

  • Anhydrous reaction vessel

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine Pd₂(dba)₃ and Xantphos in toluene. Stir for 10 minutes at room temperature to form the active catalyst complex.

  • Add this compound, the desired amine, and DBU to the reaction vessel.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Reagent Selection:

  • Catalyst System (Pd₂(dba)₃/Xantphos): This combination is a highly effective catalyst system for the amination of aryl bromides. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination, leading to efficient catalysis.

  • Base (DBU): DBU is a non-nucleophilic organic base that is effective for deprotonating the amine in the catalytic cycle.[16][17] Its use can sometimes offer advantages over inorganic bases in terms of solubility and milder reaction conditions.[16][17]

  • Solvent (Toluene): Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig aminations that can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

Conclusion

This compound is a high-value, versatile building block in medicinal chemistry. Its strategic bromination at the 5-position provides a reliable handle for introducing molecular diversity through robust and well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in the design and synthesis of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The continued exploration of derivatives from this scaffold promises to yield new and improved drug candidates in the future.

References

experimental procedure for N-methylation of 5-bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Methylation of 5-Bromoindole

A Comprehensive Guide to Synthesis, Optimization, and Characterization for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of N-Methylated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and pharmaceuticals.[1][2] Modifications to the indole core can profoundly influence a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and overall efficacy. The N-methylation of indoles, a seemingly simple structural modification, is a critical tool in drug design. It eliminates the hydrogen bond donor capability of the indole nitrogen, alters lipophilicity, and can lock the molecule into a specific conformation, often leading to enhanced biological activity.[1][3]

5-Bromoindole, in particular, serves as a versatile starting material.[4] The bromine atom at the C-5 position not only influences the electronic properties of the indole ring but also provides a reactive handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[2] This application note provides two robust and detailed protocols for the N-methylation of 5-bromoindole, catering to different laboratory needs regarding scale, safety, and environmental considerations. We will delve into the mechanistic underpinnings, provide step-by-step procedures, and offer expert guidance on troubleshooting and characterization.

Reaction Principle and Mechanistic Insights

The N-methylation of 5-bromoindole proceeds via a classical two-step nucleophilic substitution pathway (Sₙ2).

  • Deprotonation: The first and most critical step is the deprotonation of the indole nitrogen. The N-H proton of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base to generate the corresponding indolide anion.[5] This anion is a potent nucleophile, with the negative charge delocalized over the aromatic system.

  • Nucleophilic Attack: The generated indolide anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl carbonate). This Sₙ2 displacement results in the formation of a new N-C bond, yielding the desired N-methylated product.[6]

The choice of base, solvent, and methylating agent is crucial for achieving high yields and minimizing side reactions.

  • Bases: Strong bases like sodium hydride (NaH) are highly effective for complete deprotonation, especially in aprotic polar solvents like DMF or THF.[6] Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures but offering easier handling and work-up.[7][8][9]

  • Methylating Agents:

    • Methyl Iodide (CH₃I): A highly reactive and effective methylating agent due to the excellent leaving group ability of iodide. However, it is highly toxic, volatile, and a suspected carcinogen, requiring stringent safety precautions.[9][10][11]

    • Dimethyl Sulfate (DMS): Another highly reactive agent, but also extremely toxic and carcinogenic.[9]

    • Dimethyl Carbonate (DMC): A much safer, non-toxic, and environmentally benign alternative.[8][9][12] It is less reactive than methyl halides and typically requires higher reaction temperatures, but its favorable safety profile makes it ideal for large-scale synthesis.[9]

Experimental Protocols

Two distinct protocols are presented below. Protocol A employs the classic, highly efficient sodium hydride/methyl iodide system, suitable for rapid lab-scale synthesis. Protocol B utilizes the greener and more scalable potassium carbonate/dimethyl carbonate system.

Protocol A: N-Methylation using Sodium Hydride and Methyl Iodide

This method is highly effective for achieving complete conversion on a laboratory scale. It requires strict anhydrous conditions and careful handling of sodium hydride and methyl iodide.

Materials and Reagents:

  • 5-Bromoindole (98%+)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I, 99.5%, stabilized)

  • Anhydrous N,N-Dimethylformamide (DMF, <50 ppm H₂O)

  • Ethyl acetate (EtOAc, ACS grade)

  • Hexanes (ACS grade)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Safety Precautions:

  • Sodium Hydride: Pyrophoric and water-reactive. Handle in an inert atmosphere (glovebox or under Argon/Nitrogen). Quench excess NaH carefully.[13]

  • Methyl Iodide: Highly toxic, volatile, and a suspected carcinogen. Handle exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11][14]

  • DMF: Anhydrous DMF is hygroscopic. Handle under an inert atmosphere to prevent moisture contamination.

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-flamed round-bottom flask equipped with a magnetic stir bar and a septum, add 5-bromoindole (1.0 eq). Purge the flask with an inert gas (Argon or Nitrogen).

  • Dissolution: Add anhydrous DMF (approx. 0.2 M concentration relative to 5-bromoindole) via syringe and stir until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30-60 minutes until gas evolution ceases, indicating the formation of the sodium indolide salt. The solution may become slightly cloudy.

  • Methylation: While maintaining the temperature at 0 °C, slowly add methyl iodide (1.5 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 10% EtOAc in hexanes). The product spot should be less polar (higher Rƒ) than the starting material.

  • Work-up: Once the reaction is complete (disappearance of starting material by TLC), cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 1-methyl-5-bromoindole.

Protocol B: N-Methylation using Potassium Carbonate and Dimethyl Carbonate (Green Chemistry Approach)

This method avoids the use of highly toxic and hazardous reagents, making it safer and more suitable for larger-scale preparations.[9]

Materials and Reagents:

  • 5-Bromoindole (98%+)

  • Potassium carbonate (K₂CO₃, anhydrous, finely powdered)

  • Dimethyl carbonate (DMC, 99%+)

  • N,N-Dimethylformamide (DMF, ACS grade) or 1-Methyl-2-pyrrolidinone (NMP)

  • tert-Butyl methyl ether (TBME, ACS grade) or Ethyl Acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (1.0 eq), potassium carbonate (2.0-3.0 eq), and DMF or NMP (approx. 0.3 M).

  • Reagent Addition: Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (typically 120-130 °C in DMF) and maintain for 3-6 hours.[8][9]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction generally requires a longer time than Protocol A.

  • Work-up: After completion, cool the reaction mixture to room temperature. A patent for a similar reaction suggests cooling to ~3 °C and precipitating the product by the slow addition of ice-cold water.[8]

  • Isolation (Precipitation): If the product precipitates as a solid, collect it by filtration. Wash the solid thoroughly with deionized water to remove inorganic salts and residual solvent, then dry under vacuum.

  • Isolation (Extraction): If the product does not precipitate or appears oily, dilute the reaction mixture with water and extract three times with TBME or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The product obtained by this method is often of high purity.[15] If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography as described in Protocol A.

Data Presentation and Characterization

Comparative Summary of Protocols
ParameterProtocol A (NaH / CH₃I)Protocol B (K₂CO₃ / DMC)
Base Sodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Carbonate (DMC)
Solvent Anhydrous DMFDMF or NMP
Temperature 0 °C to Room Temp.Reflux (~130 °C)
Reaction Time 2-4 hours3-6 hours
Key Advantages High reactivity, fast, high yieldSafer, "greener", scalable, easier work-up
Key Disadvantages Requires hazardous reagents, strict anhydrous conditionsHigher temperatures, longer reaction times
Typical Yield >90%>90%[9][15]
Product Characterization: 5-Bromo-1-methylindole
  • Appearance: Off-white to light tan solid.

  • Molecular Weight: 210.07 g/mol .[16][17]

  • Melting Point: 39-43 °C.[16]

  • TLC: Rƒ ≈ 0.5 (10% EtOAc/Hexanes), visualized by UV light (254 nm).

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum should show the disappearance of the broad N-H singlet (typically >8.0 ppm in 5-bromoindole) and the appearance of a sharp singlet for the N-CH₃ group around 3.7-3.8 ppm. Aromatic protons will also be present in the 6.4-7.7 ppm region.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect a new signal for the N-CH₃ carbon around 33 ppm.

  • Mass Spectrometry (EI or ESI): Look for the molecular ion peak [M]⁺ at m/z ≈ 210 and [M+2]⁺ at m/z ≈ 212 in a ~1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Visual Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-methylation of 5-bromoindole.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - 5-Bromoindole - Base (NaH or K₂CO₃) setup Assemble & Purge Glassware (Inert Atmosphere) reagents->setup dissolve Dissolve 5-Bromoindole in Anhydrous Solvent setup->dissolve deprotonate Add Base (Deprotonation) dissolve->deprotonate methylate Add Methylating Agent (CH₃I or DMC) deprotonate->methylate monitor Stir & Monitor (TLC / HPLC) methylate->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify Crude Product (Chromatography / Recrystallization) dry->purify char Characterize Pure Product (NMR, MS, mp) purify->char

Caption: General workflow for the N-methylation of 5-bromoindole.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or insufficient base. 2. Presence of water in reagents or solvent (especially for Protocol A). 3. Insufficient reaction time or temperature.1. Use fresh, high-purity base. Increase stoichiometry if necessary. 2. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents. 3. Increase reaction time or temperature moderately. For Protocol B, ensure the mixture is properly refluxing.
Incomplete Reaction 1. Stoichiometry of reagents is off. 2. Poor solubility of reagents.1. Re-verify calculations and accurately weigh all reagents. 2. Ensure 5-bromoindole is fully dissolved before adding the base. Use vigorous stirring.
Formation of Multiple Byproducts 1. Over-alkylation (less common for mono-methylation but possible). 2. Side reactions due to excessive heat or reaction time. 3. C-alkylation at the C3 position (unlikely under these conditions but possible with other electrophiles).[18]1. Use a controlled stoichiometry of the methylating agent (≤1.5 eq). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Adhere to the recommended reaction conditions which strongly favor N-alkylation.
Difficult Purification 1. Product and starting material have close Rƒ values. 2. Oily product that is difficult to handle.1. Optimize the TLC solvent system for better separation before running the column. A shallow gradient during chromatography can improve resolution. 2. If an oil is obtained, try co-evaporating with a non-polar solvent like hexanes to induce crystallization. If it remains an oil, proceed with high-vacuum drying.

References

Application Notes and Protocols for the Purification of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 5-Bromo-1-methyl-1H-indole Applications

This compound is a key heterocyclic building block in the landscape of pharmaceutical research and development. Its substituted indole scaffold is a common motif in a wide array of biologically active molecules, making it a valuable precursor in the synthesis of potential therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, complicate reaction kinetics, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed protocols and expert insights into the most effective purification techniques for this compound, ensuring a high degree of purity for downstream applications.

The successful purification of this compound hinges on a thorough understanding of its physicochemical properties. These properties dictate the most appropriate purification strategy, whether it be column chromatography, recrystallization, or other specialized techniques.

PropertyValueSource(s)
Molecular Formula C₉H₈BrNPubChem[1]
Molecular Weight 210.07 g/mol PubChem[1]
Appearance White or off-white crystalline solidSigma-Aldrich
Melting Point 39-43 °CSigma-Aldrich
Solubility Soluble in ethanol, ether, dichloromethaneChemBK
Boiling Point ~300.9 °C (Predicted)ChemBK

Note on Melting Point Discrepancy: It is important for researchers to be aware that different sources may report varying melting points for this compound. This can be attributed to different analytical methods or the presence of impurities. A sharp melting point range obtained after purification is a strong indicator of high purity.

Strategic Approach to Purification: A Logic-Driven Workflow

The selection of a purification method is not a one-size-fits-all approach. It requires a logical evaluation of the crude material's characteristics, such as the nature and quantity of impurities, and the desired final purity. The following diagram illustrates a decision-making workflow for the purification of this compound.

Purification_Workflow Purification Strategy for this compound start Crude this compound tlc Analyze by TLC start->tlc major_product Is there a major product spot with minor, well-separated impurities? tlc->major_product TLC Profile streaking Is there significant streaking or do impurities have similar Rf values? major_product->streaking No column Flash Column Chromatography major_product->column Yes streaking->column No solvent_screening Recrystallization Solvent Screening streaking->solvent_screening Yes end Pure this compound column->end recrystallization Recrystallization recrystallization->end solvent_screening->recrystallization

Caption: A decision-making workflow for selecting the appropriate purification technique.

Protocol 1: High-Resolution Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating this compound from closely related impurities, leveraging the differential adsorption of compounds onto a stationary phase.[2] The slightly acidic nature of silica gel is generally well-tolerated by indole compounds; however, for particularly sensitive substrates or when streaking is observed, the use of a deactivated stationary phase or the addition of a basic modifier to the eluent is recommended.[3][4]

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (230-400 mesh) is chosen for its high surface area, providing excellent resolving power for compounds of moderate polarity like this compound.

  • Mobile Phase (Eluent): A non-polar/polar solvent system, such as hexane/ethyl acetate, is employed. The optimal ratio is determined by preliminary Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound, which ensures good separation and a reasonable elution time.[5]

  • Gradient Elution: For complex mixtures with impurities of varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective in resolving all components.

Step-by-Step Methodology:
  • TLC Analysis:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Visualize the spots under a UV lamp (254 nm), as indole derivatives are typically UV-active.[6] The optimal eluent system should provide good separation between the product and impurities.

  • Column Packing:

    • Select an appropriately sized glass column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, creating a uniform packed bed. A thin layer of sand can be added to the top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be used in the chromatography.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pipette bulb or compressed air) to initiate the flow.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds, particularly when the crude material is relatively free of impurities with similar solubility profiles. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[3]

Causality Behind Experimental Choices:
  • Solvent Selection: The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at its boiling point. For indole derivatives, common single-solvent systems include alcohols (methanol, ethanol) or hydrocarbons (hexane, heptane), while mixed-solvent systems like ethanol/water or dichloromethane/hexane are also effective.[3][6] A systematic solvent screening is crucial for success.

  • Cooling Rate: A slow cooling rate promotes the formation of large, pure crystals, as it allows for the selective incorporation of the target molecule into the growing crystal lattice, while impurities remain in the solution.

Step-by-Step Methodology:
  • Solvent Screening:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different potential solvents to each tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound readily.

    • Gently heat the test tubes. A good solvent will fully dissolve the compound upon heating.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent or solvent system. For this compound, a mixture of methanol and water is a good starting point.[7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the solvent in which the compound is more soluble in a mixed-solvent system) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and solvent evaporation.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Alternative Purification Technique: Steam Distillation

For the parent compound, 5-bromoindole, steam distillation has been reported as an effective purification method.[8] This technique is particularly useful for separating volatile compounds from non-volatile impurities. Given that this compound has a predicted high boiling point, steam distillation could be a viable option if the compound is sufficiently volatile with steam. This method can yield a very pure, colorless product.[8]

Troubleshooting Common Purification Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Column Chromatography: Streaking of the compound spot on TLC and column The compound may be interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[3] Alternatively, use a more neutral stationary phase like alumina.[5]
Column Chromatography: Poor separation of product and impurities The chosen eluent system has insufficient selectivity.Try a different solvent system with different polarity characteristics (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[3] Employing a shallow gradient elution can also improve resolution.
Recrystallization: Oiling out instead of crystal formation The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a solvent in which the compound is less soluble (a co-solvent) to the hot solution. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
Recrystallization: Low recovery of the purified product Too much solvent was used for dissolution, or the compound is significantly soluble in the cold solvent.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
General: Product decomposition The compound may be unstable to the purification conditions (e.g., prolonged exposure to acidic silica gel or high temperatures).Work quickly during chromatography.[3] For recrystallization, choose a solvent with a lower boiling point if heat sensitivity is a concern.

Conclusion

The purification of this compound is a critical step in its utilization for research and drug development. Both flash column chromatography and recrystallization are robust methods capable of yielding high-purity material. The choice between these techniques should be guided by a careful analysis of the crude product and the specific requirements of the subsequent synthetic steps. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently obtain this compound of the requisite purity for their scientific endeavors.

References

Application Note: Accelerated Synthesis of 5-Bromo-1-methyl-1H-indole Derivatives via Microwave-Assisted Palladium-Catalyzed Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, with halogenated derivatives often exhibiting enhanced biological activity.[1] This guide provides a detailed protocol for the synthesis of 5-Bromo-1-methyl-1H-indole derivatives, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). We present a robust palladium-catalyzed intramolecular cyclization method that significantly reduces reaction times from hours to minutes, while often improving yields and product purity compared to conventional heating methods.[2][3] This application note will explore the principles of microwave heating, detail an optimized experimental protocol, provide data on reaction optimization, and discuss the mechanistic rationale, offering researchers a validated, high-throughput route to this valuable class of compounds.

Introduction: The Significance of Bromoindoles and Microwave Synthesis

Indole derivatives are integral to numerous pharmaceuticals and bioactive natural products.[4] The introduction of a bromine atom, particularly at the 5-position, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The 1-methyl substitution is a common strategy to block the indole nitrogen, preventing unwanted hydrogen bonding or metabolic N-dealkylation.

Traditional methods for indole synthesis often require long reaction times, high temperatures, and can result in significant byproduct formation.[5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[6][7] By utilizing microwave irradiation, polar molecules within the reaction mixture are rapidly and uniformly heated through dielectric loss, leading to dramatic accelerations in reaction rates.[8] This technique is particularly well-suited for transition-metal-catalyzed reactions, such as the palladium-catalyzed cyclizations used in modern indole synthesis.[5][9]

Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating, which relies on conduction and convection to transfer thermal energy from an external source, microwave heating generates energy directly within the bulk of the reaction mixture.[8] This is achieved through the interaction of the oscillating electromagnetic field with polar molecules (dipolar polarization) and ionic species (ionic conduction).[7]

Key Advantages of MAOS:

  • Rapid Heating: Reaching target temperatures in seconds to minutes.[3]

  • Uniform Heating: Minimizes thermal gradients and localized overheating.

  • Higher Yields & Purity: Reduced reaction times limit the formation of degradation byproducts.[2][7]

  • Enhanced Reaction Rates: Often allows for reactions to be performed at higher temperatures than the solvent's boiling point in sealed vessels.

The choice of solvent is critical in MAOS. Solvents with high dielectric constants (e.g., DMF, DMSO, EtOH) absorb microwave energy efficiently and are ideal for these syntheses.

Reaction Scheme: Palladium-Catalyzed Intramolecular Cyclization

The protocol described herein focuses on a common and efficient strategy for indole formation: the palladium-catalyzed intramolecular cyclization of an N-substituted o-haloaniline derivative. A key synthetic route involves the coupling of an appropriate aniline precursor with an alkyne, followed by cyclization.[10] The Larock indole synthesis, which couples o-iodoanilines with alkynes, is a prime example of a reaction highly amenable to microwave acceleration.[5]

A representative pathway involves the Sonogashira coupling of an N-methyl-2,4-dibromoaniline with a terminal alkyne, followed by an intramolecular Heck-type cyclization to form the indole ring. The N-methylation step is crucial for directing the final product.

Experimental Protocol: Synthesis of 5-Bromo-1-methyl-2-phenyl-1H-indole

This protocol details a representative synthesis using a palladium-catalyzed domino Sonogashira coupling and cyclization approach, adapted for microwave conditions.

4.1. Materials and Reagents

  • 2,4-Dibromo-N-methylaniline (1.0 mmol, 265 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (4 mL)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

4.2. Step-by-Step Synthesis Procedure

  • Vial Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 2,4-Dibromo-N-methylaniline (265 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and CuI (3.8 mg).

  • Reagent Addition: Add anhydrous DMF (4 mL) to the vial, followed by triethylamine (420 µL) and phenylacetylene (132 µL).

  • Sealing: Securely cap the vial. Causality Check: Proper sealing is essential to maintain pressure and reach temperatures above the solvent's boiling point.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes. The reaction should be monitored by temperature and pressure sensors within the instrument. Expertise Insight: A 15-minute reaction time is a significant reduction from the 12-24 hours often required with conventional heating for similar transformations.[5]

  • Cooling & Quenching: After irradiation, allow the vial to cool to room temperature (typically via a compressed air stream in the reactor). Carefully uncap the vial in a fume hood.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.3. Purification and Characterization

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel.[11] A gradient elution system, such as hexane/ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity), is typically effective.[12]

  • Characterization: The structure and purity of the final product, 5-Bromo-1-methyl-2-phenyl-1H-indole, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be visible in the mass spectrum.[11]

Data Presentation: Optimization of Reaction Conditions

To demonstrate the efficacy of the microwave-assisted approach, a comparison with conventional heating was performed. The following table summarizes the results for the synthesis of a model 2-methyl-1H-indole-3-carboxylate derivative, highlighting the impact of the heating method on reaction time and yield.[2][4]

EntrySubstituent on AnilineMethodTemperature (°C)TimeYield (%)
1p-BrMicrowave603 h94
2p-BrConventional8012 h89
3p-ClMicrowave601 h90
4p-ClConventional8016 h73
5HMicrowave603 h94
6HConventional8016 h89

Data adapted from representative palladium-catalyzed indole syntheses to illustrate typical comparative outcomes.[2][4]

Analysis: The data clearly shows that microwave irradiation provides significantly higher yields in drastically shorter reaction times. For the bromo-substituted aniline (Entry 1), the reaction time was reduced fourfold while the yield increased by 5%.

Visualizing the Workflow and Mechanism

6.1. Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental process from setup to final product characterization.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis reagents Combine Reactants: - 2,4-Dibromo-N-methylaniline - Phenylacetylene - Catalyst System (Pd/Cu) - Base (TEA) & Solvent (DMF) vial Seal in 10 mL Microwave Vial reagents->vial mw Irradiate in Reactor (120 °C, 15 min) vial->mw cool Cool to Room Temp mw->cool extract Liquid-Liquid Extraction (EtOAc/Water) cool->extract dry Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry chrom Silica Gel Chromatography dry->chrom char Characterization (NMR, HRMS) chrom->char final final char->final Pure Product

Caption: Generalized workflow for microwave-assisted indole synthesis.

6.2. Proposed Catalytic Cycle

The reaction proceeds via a palladium-catalyzed domino sequence. The diagram below illustrates a simplified proposed mechanism for a Heck-type intramolecular cyclization.

G A Pd(0)Ln C Ar-Pd(II)-X Intermediate A->C Ar-X B Oxidative Addition E Cyclized Pd(II) Intermediate C->E D Carbopalladation (Intramolecular) G Indole-Pd(II)-H Complex E->G F β-Hydride Elimination G->A HX I Indole Product G->I H Reductive Elimination J Starting Material (o-alkynyl aniline)

References

Application Note: A Scalable and High-Yield Synthesis of 5-Bromo-1-methyl-1H-indole for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of 5-Bromo-1-methyl-1H-indole, a key building block in the development of various pharmaceutical agents.[1][2] We will delve into the strategic considerations for the N-methylation of 5-bromoindole, offering a comprehensive guide for researchers and process chemists. The protocol emphasizes safety, efficiency, and scalability, with a focus on providing not just the procedural steps, but also the underlying chemical principles that govern the reaction's success. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this scaffold allows for the fine-tuning of pharmacological activity. This compound is a particularly valuable intermediate due to the presence of a bromine atom at the 5-position, which provides a handle for further chemical modifications such as cross-coupling reactions. The N-methylation of the indole nitrogen is a common strategy to modulate the compound's physicochemical properties, including solubility and metabolic stability, which can significantly impact its pharmacokinetic profile.[3] This application note will focus on the efficient and scalable synthesis of this important building block.

Strategic Considerations for the N-Methylation of 5-Bromoindole

The N-methylation of 5-bromoindole is typically achieved via a nucleophilic substitution reaction.[4] The indole nitrogen is first deprotonated by a suitable base to form the corresponding indolide anion, which then acts as a nucleophile, attacking an electrophilic methyl source. The choice of base, solvent, and methylating agent is critical for achieving high yield and purity, especially in a scale-up scenario.

Choice of Base

The selection of the base is crucial for the efficient deprotonation of the indole nitrogen. The pKa of the N-H bond in indole is approximately 17, so a sufficiently strong base is required for complete deprotonation.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is often used in research settings but requires careful handling due to its pyrophoric nature, especially at scale.[4]

  • Potassium Hydroxide (KOH) / Potassium Carbonate (K₂CO₃): Milder, less hazardous, and more cost-effective bases suitable for large-scale production.[5] The choice between KOH and K₂CO₃ often depends on the desired reaction kinetics and the tolerance of the starting material to stronger bases.

Choice of Solvent

The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.

  • N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that are excellent for this type of reaction as they can solvate the cation of the base, leaving the anion more reactive.[4][5]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.

Choice of Methylating Agent

The methylating agent provides the electrophilic methyl group.

  • Methyl Iodide (CH₃I): A highly reactive and effective methylating agent. However, it is toxic and a potential carcinogen, which may be a concern for large-scale synthesis.[4]

  • Dimethyl Carbonate (DMC): A greener and safer alternative to methyl iodide.[5] It is less reactive, often requiring higher temperatures and the use of a catalyst, but its lower toxicity and cost make it an attractive option for industrial applications.[5]

Detailed Protocol for the Scale-Up Synthesis of this compound

This protocol is optimized for a balance of safety, yield, and scalability. It utilizes potassium carbonate as the base and dimethyl carbonate as the methylating agent in DMF.

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
5-Bromoindole≥98%Commercially Available---
Potassium Carbonate (K₂CO₃), anhydrousACS GradeCommercially AvailableFinely powdered for better reactivity.
Dimethyl Carbonate (DMC)≥99%Commercially Available---
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available---
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Glass-lined reactor with overhead stirrer, temperature probe, and condenser------Suitable for the intended scale.
Inert atmosphere setup (Nitrogen or Argon)---------
Safety Precautions
  • This compound is irritating to the eyes, respiratory system, and skin.[1]

  • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Dimethyl Carbonate is flammable.

  • The reaction should be conducted in a well-ventilated fume hood.[6]

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[6][7]

Reaction Workflow

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up and Isolation cluster_4 Purification A Charge reactor with 5-Bromoindole and DMF B Stir under inert atmosphere until dissolved A->B C Add K₂CO₃ portion-wise B->C D Add Dimethyl Carbonate C->D E Heat to 80-90°C D->E F Monitor by TLC/HPLC E->F G Cool to room temp. F->G Upon completion H Quench with water G->H I Extract with EtOAc H->I J Wash with brine I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M Recrystallize from Ethanol/Water L->M N Dry to constant weight M->N

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a clean and dry glass-lined reactor equipped with an overhead stirrer, temperature probe, and condenser under an inert atmosphere, charge 5-bromoindole (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Dissolution: Stir the mixture at room temperature until all the 5-bromoindole has dissolved.

  • Base Addition: To the stirred solution, add finely powdered anhydrous potassium carbonate (2.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Methylating Agent Addition: Add dimethyl carbonate (3.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (10-20 volumes).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white to off-white solid.[1]

  • Drying: Dry the purified product under vacuum to a constant weight.

Reaction Mechanism

Reaction_Mechanism Start 5-Bromoindole Intermediate Indolide Anion Start->Intermediate Deprotonation Base K₂CO₃ Product This compound Intermediate->Product Nucleophilic Attack MethylatingAgent Dimethyl Carbonate Byproduct KHCO₃ + CH₃OK

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-based answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to enhance the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues arising during the two primary synthetic routes: Route A (Bromination of 1-methylindole) and Route B (N-methylation of 5-bromoindole) .

Route A: Bromination of 1-methylindole

Q1: My reaction with N-Bromosuccinimide (NBS) is producing multiple products, including a significant amount of a di-brominated species. How can I improve selectivity for this compound?

A1: This is a classic regioselectivity problem in the electrophilic substitution of indoles. The indole nucleus is highly activated, and over-bromination is a common side reaction.

  • Causality: The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack. However, the N-methyl group provides some steric hindrance. The C5 position is thermodynamically favored. When using a highly reactive brominating agent like NBS, especially in polar aprotic solvents like DMF, the reaction can be too fast to control, leading to bromination at multiple sites (e.g., C2, C3, C5, C6) and the formation of di- and tri-brominated products.[1][2][3]

  • Troubleshooting & Solutions:

    • Lower the Temperature: Perform the reaction at 0°C or even -78°C (dry ice/acetone bath). This reduces the reaction rate, increasing the kinetic barrier for the formation of less stable intermediates and favoring the thermodynamically preferred C5 product.

    • Control Stoichiometry: Use NBS in slight stoichiometric deficiency or at a precise 1.0 equivalent. Add the NBS solution dropwise over a prolonged period (e.g., 1-2 hours) to maintain a low concentration of the brominating agent in the reaction mixture at all times.

    • Solvent Choice: Switch from highly polar solvents like DMF to less polar options such as dichloromethane (DCM) or carbon tetrachloride (CCl4). This can temper the reactivity of the NBS and improve selectivity.[4]

    • Alternative Brominating Agents: Consider using a milder brominating agent. Pyridinium bromide perbromide can sometimes offer better selectivity for the 5-position.

Q2: The reaction mixture turned dark purple/black upon addition of the brominating agent, and my final product is a dark, oily tar after workup. What causes this and how can I prevent it?

A2: The dark coloration is a strong indicator of indole oxidation.

  • Causality: Indoles are electron-rich heterocyclic compounds that are highly susceptible to oxidation, especially under acidic conditions or in the presence of light. The HBr byproduct generated during bromination with NBS can catalyze the formation of polymeric, tar-like materials.[5]

  • Troubleshooting & Solutions:

    • Include a Non-Nucleophilic Base: Add a proton sponge, such as 2,6-lutidine or di-tert-butylpyridine, to the reaction mixture. This will scavenge the acidic HBr byproduct without interfering with the bromination reaction.

    • Protect from Light: Wrap the reaction flask in aluminum foil to prevent photochemical decomposition.

    • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (Nitrogen or Argon) to remove dissolved oxygen, which can contribute to oxidation.

    • Purification: If a dark crude product is obtained, purification via column chromatography on silica gel is often necessary. A gradient elution from hexane to ethyl acetate is typically effective. For stubborn impurities, steam distillation of the crude product has been reported as an effective purification method for similar bromoindoles.[6]

Route B: N-methylation of 5-bromoindole

Q3: My N-methylation reaction is incomplete. TLC analysis shows a significant amount of starting material (5-bromoindole) even after prolonged reaction times.

A3: Incomplete N-methylation is typically due to issues with the base, solvent, or methylating agent.

  • Causality: The N-H proton of indole is only weakly acidic (pKa ≈ 17). A sufficiently strong base is required to fully deprotonate the indole nitrogen to form the highly nucleophilic indolide anion. Sodium hydride (NaH) is common, but its quality and the reaction conditions are critical.

  • Troubleshooting & Solutions:

    • Verify Base Activity: NaH is notoriously sensitive to air and moisture. Use freshly purchased NaH or wash the commercially available dispersion (typically in mineral oil) with dry hexane under an inert atmosphere before use to remove the oil and any passivating hydroxide layer.

    • Solvent Purity: Use anhydrous (dry) DMF or THF. Trace amounts of water will quench the NaH and the indolide anion, halting the reaction.

    • Temperature of Deprotonation: Allow the deprotonation step (addition of 5-bromoindole to the NaH suspension) to stir at room temperature for at least 30-60 minutes before adding the methylating agent. You should observe hydrogen gas evolution. Gentle warming (to ~40°C) can sometimes facilitate complete deprotonation.

    • Methylating Agent: Methyl iodide (MeI) is highly effective but volatile (b.p. 42°C). Ensure your reaction setup includes a condenser to prevent its evaporation. Dimethyl sulfate (DMS) is less volatile but more toxic. An alternative, safer, and effective option is dimethyl carbonate (DMC), which can provide high yields, though it may require higher temperatures (reflux).[7][8]

Q4: Besides my desired N-methylated product, I'm observing an unknown byproduct. Could this be C-alkylation?

A4: While N-alkylation is overwhelmingly favored, C-alkylation is a possible, though less common, side reaction.

  • Causality: The indolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the C3 carbon. While the nitrogen is the "harder" and more sterically accessible site, leading predominantly to N-alkylation, some reaction at the "softer" C3 position can occur, especially if the nitrogen is sterically hindered or if there are specific solvent or counter-ion effects.

  • Troubleshooting & Solutions:

    • Confirm the Structure: Use 1H NMR and 13C NMR to characterize the byproduct. C3-methylation would result in the loss of the C3-H proton signal and the appearance of a new methyl signal with a different chemical shift than the N-methyl group.

    • Modify Reaction Conditions: C-alkylation is more likely in less polar solvents where the indolide anion is more tightly associated with its counter-ion (e.g., Na+). Using a more polar aprotic solvent like DMF or DMSO can better solvate the cation, freeing the anion and favoring N-alkylation.

    • Change the Base/Counter-ion: Using a base with a larger, "softer" cation like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can sometimes improve selectivity for N-alkylation.[9]

Part 2: Visualization of Key Processes

Reaction Pathways and Side Reactions

The following diagrams illustrate the desired synthetic pathways and the formation of common side products.

G cluster_0 Route A: Bromination of 1-methylindole cluster_1 Route B: N-methylation of 5-bromoindole 1-methylindole 1-methylindole This compound This compound 1-methylindole->this compound NBS (1 eq) Low Temp Dibromo-indole Dibromo-indole 1-methylindole->Dibromo-indole NBS (>1 eq) High Temp Oxidized Polymer Oxidized Polymer 1-methylindole->Oxidized Polymer Acid/Light 5-bromoindole 5-bromoindole Product_B This compound 5-bromoindole->Product_B 1. NaH 2. MeI C3-methylated 5-Bromo-3-methyl-1H-indole 5-bromoindole->C3-methylated Ambident Nucleophile Side Reaction

Caption: Synthetic routes and common side products.

Troubleshooting Workflow: Low Yield in N-methylation

This flowchart provides a logical sequence of steps to diagnose and solve low yield issues in the N-methylation of 5-bromoindole.

G start Low Yield in N-methylation check_sm TLC shows mostly starting material? start->check_sm check_base Is NaH fresh? Was it washed? check_sm->check_base Yes complex_mix TLC shows complex mixture/degradation check_sm->complex_mix No wash_na Action: Wash NaH with dry hexane under N2. check_base->wash_na No check_solvent Is solvent anhydrous? check_base->check_solvent Yes use_fresh_na Action: Use a new bottle of NaH. wash_na->use_fresh_na dry_solvent Action: Use freshly distilled/dried solvent. check_solvent->dry_solvent No check_deprot Was deprotonation complete (H2 evolution)? check_solvent->check_deprot Yes extend_deprot Action: Extend deprotonation time to 1 hr or gently warm to 40°C. check_deprot->extend_deprot No success Problem Resolved check_deprot->success Yes

References

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and scalability of this important synthetic building block. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure your success in the lab.

Synthesis Overview: A Two-Step Approach

The most common and reliable pathway to this compound is a two-step synthesis. The first step involves the regioselective bromination of the indole core at the C5 position to produce 5-bromoindole. The second step is the N-methylation of this intermediate. While seemingly straightforward, each step presents unique challenges that can significantly impact overall yield and purity.

G Indole Indole Step1 Step 1: Regioselective Bromination Indole->Step1 Bromoindole 5-Bromoindole Step1->Bromoindole Step2 Step 2: N-Methylation Bromoindole->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during synthesis in a question-and-answer format.

Part 1: Synthesis of 5-Bromoindole (Precursor)

Question: My yield of 5-bromoindole is low, and my TLC shows multiple product spots, some less polar than the starting material. What is happening?

Answer: This is a classic case of over-bromination. The indole ring is electron-rich and highly activated towards electrophilic aromatic substitution.[1] Uncontrolled reaction conditions can easily lead to the formation of di- and even tri-brominated byproducts, which are less polar than the desired mono-brominated product.[2]

Potential Causes & Solutions:

  • Excessive Brominating Agent: You may be using more than one stoichiometric equivalent of your brominating agent (e.g., Br₂, NBS).

    • Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of the brominating agent.[2]

  • High Reaction Temperature: Bromination is an exothermic reaction. An increase in temperature accelerates the reaction rate, favoring multiple substitutions.

    • Solution: Maintain a low temperature, typically between 0-5°C, especially during the addition of the brominating agent.[3][4]

  • Rapid Addition of Reagent: Adding the brominating agent too quickly creates localized areas of high concentration, promoting over-bromination.

    • Solution: Add the brominating agent dropwise with vigorous stirring to ensure rapid dispersion and maintain a low concentration throughout the reaction mixture.[3]

Question: I'm using N-Bromosuccinimide (NBS) and observing significant formation of oxindole byproducts. How can I prevent this?

Answer: The formation of oxindoles is a known side reaction when using NBS, particularly in the presence of water or protic solvents like tert-butanol.[2] The mechanism involves the initial formation of a bromonium ion at the 2,3-double bond, which is then attacked by water to form a bromohydrin, leading to the oxindole.

Solutions:

  • Use Anhydrous Aprotic Solvents: To avoid this side reaction, switch to anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Carbon Tetrachloride (CCl₄).[2]

  • Protect the Indole Nitrogen: Protecting the indole nitrogen with a group like Boc or Ts can modulate the ring's reactivity and direct bromination, although this adds extra steps to the synthesis.[2]

G Start Problem: Low Yield / Multiple Products in Bromination Step CheckTLC Analyze TLC: Multiple spots less polar than starting material? Start->CheckTLC CheckOxindole Analyze TLC/NMR: Evidence of Oxindole byproducts? CheckTLC->CheckOxindole No Sol_OverBrom Solution: Over-bromination 1. Control stoichiometry (1.0 eq Br agent) 2. Lower temp (0-5°C) 3. Slow, dropwise addition CheckTLC->Sol_OverBrom Yes Sol_Oxindole Solution: Oxindole Formation 1. Use anhydrous aprotic solvent (THF, DMF) 2. Ensure NBS is pure and dry CheckOxindole->Sol_Oxindole Yes Sol_Other Investigate other issues: - Reagent purity - Incomplete reaction - Degradation on silica CheckOxindole->Sol_Other No

Caption: Troubleshooting logic for the bromination of indole.
Part 2: N-Methylation of 5-Bromoindole

Question: My N-methylation reaction using sodium hydride (NaH) and methyl iodide is sluggish and incomplete. How can I improve the conversion?

Answer: Incomplete N-methylation is typically due to insufficient deprotonation of the indole nitrogen or issues with the alkylating agent.

Potential Causes & Solutions:

  • Poor Quality Base or Solvent: Sodium hydride is highly reactive with moisture. Old NaH or wet DMF will quench the base and prevent deprotonation.

    • Solution: Use freshly opened or properly stored NaH (60% dispersion in mineral oil is common).[5] Use anhydrous DMF from a sealed bottle or one that has been dried over molecular sieves.

  • Insufficient Deprotonation Time: The formation of the indolide anion is not instantaneous.

    • Solution: After adding NaH to the solution of 5-bromoindole in DMF, allow the mixture to stir at 0°C or room temperature for at least 30-60 minutes to ensure complete deprotonation before adding the methyl iodide.[5]

  • Inactive Methylating Agent: Methyl iodide can degrade over time, especially if exposed to light.

    • Solution: Use fresh, properly stored methyl iodide.

Question: I am looking for a safer, more environmentally friendly alternative to methyl iodide for N-methylation. What are my options?

Answer: Due to the toxicity and volatility of methyl iodide, several "greener" alternatives have been developed that are highly effective for N-methylation of indoles.[6]

  • Dimethyl Carbonate (DMC): DMC is an excellent, low-toxicity alternative. The reaction is typically run at reflux in DMF with a base like potassium carbonate. This method provides high yields and purity and is suitable for large-scale production.[6][7]

  • Phenyl Trimethylammonium Iodide (PhMe₃NI): This is a safe, non-toxic, and easy-to-handle solid methylating agent. It provides excellent monoselective N-methylation in high yields with a mild base like cesium carbonate (Cs₂CO₃) in a solvent like toluene.[8][9][10] This method is particularly attractive for late-stage functionalization in drug discovery.[8]

G Start Choose N-Methylation Method Question1 Primary Concern? Start->Question1 Node_Speed Speed & Classical Method Question1->Node_Speed Speed Node_Safety Safety & Scalability Question1->Node_Safety Safety Node_Mildness Mild Conditions & Functional Group Tolerance Question1->Node_Mildness Mildness Method_NaH Method: NaH / MeI in DMF Pros: Fast, well-established Cons: Toxic MeI, moisture sensitive Node_Speed->Method_NaH Method_DMC Method: K₂CO₃ / DMC in DMF Pros: Low toxicity, scalable, affordable Cons: Requires higher temp (reflux) Node_Safety->Method_DMC Method_PhMe3NI Method: Cs₂CO₃ / PhMe₃NI in Toluene Pros: Very safe, solid reagent, high yield Cons: Reagent cost may be higher Node_Mildness->Method_PhMe3NI

Caption: Decision tree for selecting an N-methylation method.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable method for preparing the 5-bromoindole precursor with high regioselectivity?

    • A: While direct bromination can be challenging, a highly reliable three-step method involves the initial formation of sodium indoline-2-sulfonate, followed by N-acetylation, and then bromination.[4][11] This process protects the C2 and C3 positions, ensuring that bromination occurs selectively at the C5 position. The overall yield for this route is reported to be around 61%.[4]

  • Q: How do I best purify the final product?

    • A: The crude this compound can typically be purified by silica gel column chromatography using an eluent system such as a gradient of ethyl acetate in hexanes.[5] For highly pure material, recrystallization can be performed.

  • Q: What analytical data confirms the successful synthesis of this compound?

    • A: Confirmation should be done using a combination of techniques. ¹H NMR will show the appearance of a singlet for the N-methyl group around 3.7-3.8 ppm and the characteristic shifts of the aromatic protons. Mass spectrometry should show the correct molecular ion peak (m/z around 210/212 for the bromine isotopes).[12][13]

Data Summary Tables

Table 1: Troubleshooting Guide for Indole Bromination

IssuePotential CauseRecommended Solution
Low Yield & Multiple Products Over-brominationReduce brominating agent to 1.0 eq; lower temperature to 0-5°C; add reagent dropwise.[2][3]
Reaction Stalled Poor reagent qualityUse fresh, pure brominating agent and anhydrous solvents.
Oxindole Byproducts Water or protic solvent with NBSUse anhydrous aprotic solvents like THF or DMF.[2]
Incorrect Regioisomer Unselective direct brominationUse a protecting group strategy (e.g., sulfonation) to direct bromination to C5.[3][11]

Table 2: Comparison of N-Methylation Methods for 5-Bromoindole

MethodReagentsBaseSolventKey AdvantagesKey Disadvantages
Classical Methyl Iodide (MeI)NaHAnhydrous DMFFast, high conversion, well-documented.[5]MeI is toxic and volatile; NaH is highly water-reactive.[6]
Green (DMC) Dimethyl Carbonate (DMC)K₂CO₃DMFLow toxicity, scalable, environmentally friendly.[6][7]Requires higher temperatures (reflux); longer reaction times.[6]
Safe Solid Reagent PhMe₃NICs₂CO₃TolueneExcellent safety profile, high monoselectivity, high yield.[8][9]Reagent cost may be higher for large-scale synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromoindole (via Sulfonation)

Adapted from Org. Prep. Proc. Int. 17(6), 391, '85.[4]

  • Step A: Preparation of Sodium Indoline-2-Sulfonate: Dissolve indole (50g) in ethanol (100 mL). Add this solution to a stirred solution of sodium bisulfite (100g) in water (300 mL). Stir the mixture overnight. Collect the resulting solid by vacuum filtration, wash with ether, and dry.

  • Step B: N-Acetylation: Suspend sodium bisulfite (30g) in acetic anhydride (300 mL). Add the sodium indoline-2-sulfonate (30g) from Step A. Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours. Cool to room temperature, filter the solid, and wash with acetic anhydride. Use the damp solid directly in the next step.

  • Step C: Bromination and Deprotection: Dissolve the acetylated material from Step B in water (150 mL) and cool to 0-5°C. Add bromine (40g) dropwise, keeping the temperature below 5°C. Stir at this temperature for 1 hour, then warm to room temperature. Quench excess bromine with a solution of sodium bisulfite (10g) in water (30 mL). Adjust the pH to be basic with 40% NaOH and stir at 50°C for 3 hours. Collect the precipitate by vacuum filtration, wash with water, and dry. Recrystallize from ethanol/water to yield pure 5-bromoindole.

Protocol 2: N-Methylation of 5-Bromoindole (Classical Method)

Based on standard N-alkylation procedures.[5]

  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 5-bromoindole (1.0 eq) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in oil) portion-wise. Allow the mixture to stir at 0°C for 30-60 minutes.

  • Alkylation: Slowly add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC.

  • Work-up: Once complete, cool the mixture to 0°C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of 5-Bromo-1-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-1-methyl-1h-indole. As a key building block in pharmaceutical and material science research, achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final products.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its purification. We will explore the causality behind experimental choices, providing troubleshooting solutions and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the purification and handling of this compound.

Q1: What are the most common impurities found in crude this compound?

The impurity profile of crude this compound is largely dictated by its synthesis, which typically involves the N-alkylation of 5-bromoindole with a methylating agent like methyl iodide.[2][3]

Common Impurities Include:

  • Unreacted Starting Material: Residual 5-bromoindole is a primary impurity. Its removal is crucial as its N-H group can interfere with downstream reactions.

  • Over-alkylation Products: While less common for methylation, the potential for side reactions exists, especially under harsh conditions.

  • Precursor Impurities: Impurities from the synthesis of 5-bromoindole, such as di- or poly-brominated indoles and oxindoles, can carry over.[4][5]

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, DMSO) and extraction (e.g., ethyl acetate, dichloromethane) are common.[2][3]

  • Reagent-Derived Impurities: Byproducts from the base (e.g., sodium hydride) and methylating agent.

Q2: What are the primary methods for purifying this compound?

The two most effective and widely used methods for purifying this compound are column chromatography and recrystallization.[4][5] The choice between them depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For the precursor, 5-bromoindole, steam distillation has also been reported as an effective and environmentally friendly purification method.[6]

Q3: How do I choose the best purification method for my sample?

The optimal method depends on a preliminary analysis of your crude material, typically by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Column Chromatography is the method of choice when impurities have significantly different polarities from the desired product. It is highly effective for removing both more polar (e.g., 5-bromoindole) and less polar byproducts.[4] It is ideal for achieving very high purity (>99%) on small to medium scales.

  • Recrystallization is best suited for removing small amounts of impurities from a large amount of product, especially when the crude product is already of moderate purity (>90%). It is often more scalable and cost-effective than chromatography for large quantities. The compound's nature as a solid with a melting point around 43°C makes it a good candidate for this technique.[3][7]

Q4: What analytical techniques are recommended for assessing the final purity?

A multi-technique approach is recommended for a comprehensive purity assessment.[8]

  • HPLC (High-Performance Liquid Chromatography): Excellent for determining purity as a percentage of the area of the main peak relative to all peaks.[8]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying and quantifying volatile impurities and residual solvents.[8]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. Quantitative NMR (qNMR) using an internal standard can provide a highly accurate purity value.[8]

Part 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Difficult Separation from Starting Material (5-bromoindole) The polarity difference between 5-bromoindole (more polar due to N-H) and this compound (less polar) is small.Optimize Column Chromatography:Solvent System: Use a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. Start with a very low percentage of the polar solvent (e.g., 2-5% ethyl acetate in hexanes) to ensure the less polar product elutes well ahead of the starting material.[4][9] • TLC Analysis: Before running the column, find a solvent system on TLC that gives a clear separation with an Rf value of ~0.2-0.3 for the product.[4]
Product is an Oil or Fails to Crystallize The presence of significant impurities, particularly residual solvents or oily byproducts, can inhibit crystallization.Initial Purification: First, attempt to remove volatile impurities using a rotary evaporator, possibly with gentle heating. If an oil persists, a quick column chromatography "plug" (a short column of silica) can remove the most polar or non-polar impurities, often allowing the product to crystallize upon solvent removal.
Co-elution of Impurities During Column Chromatography The impurity has a very similar polarity to the product.Improve Resolution:Use a Solvent Gradient: Start with a low-polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[10] • Change Solvent System: Sometimes switching one of the solvents (e.g., using ether/hexane instead of ethyl acetate/hexane) can alter selectivity and improve separation.[9] • Column Dimensions: Use a longer, narrower column for better separation efficiency.
Product Degradation on Silica Gel Column Some indole derivatives can be sensitive to the acidic nature of standard silica gel.[4]Use a Different Stationary Phase:Neutralize Silica: Pre-treat the silica gel slurry with a small amount of a base like triethylamine (~0.5-1% of the eluent volume) to neutralize acidic sites.[4] • Use Neutral Alumina: Neutral alumina can be a good alternative stationary phase for acid-sensitive compounds.[4]
Low Recovery After Recrystallization The product has significant solubility in the chosen solvent, even at low temperatures. The amount of solvent used was excessive.Optimize Recrystallization:Solvent Selection: Use a solvent/anti-solvent system. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) at room temperature or with gentle warming. Then, slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes cloudy, then add a drop or two of the good solvent to clarify. Allow to cool slowly.[11] • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the solid.

Part 3: Detailed Experimental Protocols

These protocols provide a starting point for the purification of this compound. Always perform a small-scale test (TLC) to optimize conditions before committing the bulk of your material.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate this compound from more polar impurities like unreacted 5-bromoindole.

1. Preparation:

  • TLC Analysis: Determine an optimal eluent system. A good starting point is 5-10% Ethyl Acetate in Hexanes. Aim for an Rf of 0.2-0.3 for the product spot.[4]
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% Ethyl Acetate/Hexanes). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides better resolution.[10] Carefully add this powder to the top of the packed column.

2. Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity mobile phase.
  • Collect fractions and monitor them by TLC to identify which ones contain the pure product.
  • Once the product begins to elute, you can maintain the solvent composition or gradually increase the polarity to speed up elution if necessary.

3. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective when the crude material is >90% pure.

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, ethyl acetate).
  • If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, it's a poor solvent.
  • A good single solvent will dissolve the compound when hot but not when cold.
  • Alternatively, use a binary solvent system like Ethyl Acetate/Hexane or Dichloromethane/Heptane.

2. Procedure (Binary Solvent System Example):

  • Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
  • Slowly add a "poor" solvent (e.g., hexanes) dropwise with stirring until a persistent cloudiness (precipitation) is observed.
  • Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
  • Dry the crystals under vacuum to remove residual solvent.

Part 4: Visualized Workflows

Diagram 1: Purification Strategy Decision Tree```dot

G start Crude this compound tlc Analyze by TLC/HPLC start->tlc decision Assess Impurity Profile tlc->decision chromatography chromatography decision->chromatography Impurities have different Rf values recrystallize recrystallize decision->recrystallize Product is major spot, minor impurities final_product Pure Product (>99%) chromatography->final_product chrom_details chrom_details chromatography->chrom_details recrystallize->final_product recrys_details recrys_details recrystallize->recrys_details

Caption: Step-by-step workflow for flash column chromatography.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-1-methyl-1h-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. The indole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is critical for modulating biological activity.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Suzuki coupling with this compound?

A1: A typical Suzuki-Miyaura reaction has five core components: the aryl halide (your this compound), a boronic acid or ester coupling partner, a palladium catalyst, a base, and a solvent system.[2] The interplay between these five elements is critical, and optimization usually involves fine-tuning the catalyst, base, and solvent for your specific substrates.

Q2: Which palladium catalyst system is the best starting point for this specific substrate?

A2: For N-heterocyclic substrates like this compound, a robust and reliable starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This precatalyst is generally stable to air and moisture, and the dppf ligand's wide bite angle and electron-rich nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. In studies on similar 5-bromo-indazole substrates, Pd(dppf)Cl₂ has been shown to provide high yields in relatively short reaction times.[3][4] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they may require higher temperatures and longer reaction times.[1][5]

Q3: How do I select the most appropriate base? My product contains base-sensitive functional groups.

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step.[6] The choice depends on the reactivity of your substrates and the tolerance of your functional groups.

  • Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common and versatile bases. Potassium carbonate (K₂CO₃) is a cost-effective and excellent starting point.[3][5] Cesium carbonate (Cs₂CO₃) is more soluble and often more effective, providing higher yields, but it is also more expensive.[1][7]

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base that is particularly effective for coupling with less reactive aryl chlorides or hindered substrates. It is also a good choice for reactions involving boronic esters.[5]

  • Fluorides (KF): If your molecule contains base-labile groups like esters, potassium fluoride (KF) is an excellent mild base that can facilitate the coupling while preventing hydrolysis.[6][8]

Q4: What is the optimal solvent system for this reaction?

A4: The solvent must solubilize the reactants and facilitate the catalytic cycle. For Suzuki couplings of polar, nitrogen-containing heterocycles, mixtures of a polar aprotic solvent and water are typically most effective.[9][10]

  • Dioxane/Water or DME/Water: A mixture of 1,4-dioxane or dimethoxyethane (DME) with water (typically in a 3:1 to 5:1 ratio) is a standard choice.[9] Water is known to accelerate the reaction, particularly the transmetalation step.[9]

  • Toluene/Water: This biphasic system is also common, especially when starting materials are less polar.[11]

  • Anhydrous Solvents (e.g., Toluene, DMF): While less common for this substrate class, anhydrous conditions may be necessary if either of your coupling partners is sensitive to water. However, "anhydrous" Suzuki couplings can be difficult to reproduce, as trace water is often required for the reaction to proceed.[12]

Troubleshooting Guide: Common Experimental Issues

Problem: Low to No Product Yield

Q5: My reaction has failed or given a very low yield. What are the first things I should check?

A5: When a Suzuki coupling fails, a systematic check of the core components is the first step.

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species; if you are using a Pd(II) precatalyst (like Pd(OAc)₂ or Pd(dppf)Cl₂), it must be reduced in situ.[13] Older catalysts can degrade. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative homocoupling of your boronic acid and decomposition of the phosphine ligands and catalyst.[2][13][14] Ensure your solvents are properly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon/nitrogen) and that the reaction is maintained under an inert atmosphere.[11][15]

  • Reagent Purity & Stability: Verify the purity of your this compound and, most importantly, your boronic acid. Boronic acids can undergo degradation over time, particularly protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially if they are electron-rich or stored improperly.[8][13]

Q6: I've confirmed my reagents and setup are good, but my starting material is consumed with little desired product formed. What are the likely side reactions?

A6: If your starting material is consumed without significant product formation, one or more side reactions are likely dominating. For this system, the main culprits are:

  • Protodeboronation: Your boronic acid is being converted to the corresponding arene before it can couple. This can be caused by excess water, high temperatures, or prolonged reaction times.[16] Consider using the boronic acid's more stable pinacol ester derivative.

  • Dehalogenation: Your this compound is being converted to 1-methyl-1H-indole. This occurs when a hydride source is present, which can sometimes be an amine base or an alcohol solvent.[2] If you observe this, switch to a carbonate or phosphate base and an aprotic solvent. Palladium nanoparticles, which can form if the catalyst degrades, are also known to promote this side reaction.[17]

  • Homocoupling: Your boronic acid is coupling with itself to form a symmetrical biaryl. This is a very common side reaction, primarily caused by the presence of oxygen.[2][13][14] Rigorous degassing is the best preventative measure.

Problem: Complex Product Mixture & Purification Difficulties

Q7: My TLC/LC-MS shows multiple product spots, including one that appears to be a dimer of my boronic acid. How do I prevent this?

A7: The formation of a boronic acid dimer is a classic sign of homocoupling . As mentioned above, this is almost always caused by insufficient exclusion of oxygen from the reaction mixture.[14][15] The mechanism involves the palladium(II) species, which can be generated by oxidation of Pd(0) by O₂, promoting the coupling of two boronic acid molecules.[2]

  • Solution: Improve your degassing technique. For small-scale reactions, 3-4 cycles of evacuating the reaction flask and backfilling with an inert gas (argon or nitrogen) are crucial. For larger scales, sparging the solvent with an inert gas for 15-30 minutes before adding the catalyst is highly effective.[15][18]

Q8: I am observing a byproduct corresponding to the loss of the bromine atom from my starting material. What causes this dehalogenation?

A8: Dehalogenation (or hydrodehalogenation) occurs when the palladium-aryl intermediate formed after oxidative addition reacts with a hydride source instead of the boronic acid.[2]

  • Cause: Certain solvents (like alcohols) or bases (like amines) can act as hydride donors. Additionally, catalyst decomposition into palladium black (nanoparticles) can create sites that are highly active for hydrodehalogenation.[17]

  • Solution:

    • Avoid alcohol solvents unless they are part of a well-established protocol. Stick to aprotic solvents like dioxane, DME, or toluene.[9]

    • Use inorganic bases like K₂CO₃ or K₃PO₄.

    • Ensure your catalyst remains soluble and does not precipitate as palladium black. If you see blackening, the reaction may be suffering from catalyst decomposition. Using a robust ligand like dppf or a Buchwald-type ligand (e.g., SPhos) can improve catalyst stability.[12]

Data Summary: Comparative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of 5-bromoindoles and analogous N-heterocyclic substrates, providing a comparative overview.

Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Substrate ClassReference
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)DME802955-Bromo-1-ethyl-1H-indazole[5]
Pd(PPh₃)₄ (7)PPh₃Cs₂CO₃ (2)Ethanol100 (MW)0.5-0.7~80-955-Bromoindole[1]
Pd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃ (3)Acetonitrile/Water (1:4)3718~85-955-Bromoindole[1]
Pd(PCy₃)₂ (3)PCy₃K₂CO₃ (2)DME804655-Bromo-1-ethyl-1H-indazole[5]
Pd(PPh₃)₄ (3)PPh₃Na₂CO₃ (2)Water120 (MW)1915,7-Dibromoindole[19]

Visualized Workflows and Mechanisms

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) Troubleshooting_Workflow Troubleshooting Workflow: Low Yield Start Start: Low or No Yield Check_Basics 1. Verify Core Components - Catalyst Activity? - Reagent Purity? - Inert Atmosphere? Start->Check_Basics Analyze_Mixture 2. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Check_Basics->Analyze_Mixture SM_Consumed Is Starting Material (SM) Consumed? Analyze_Mixture->SM_Consumed Side_Products Dominant Side Products Observed? SM_Consumed->Side_Products Yes No_Reaction Result: No Reaction SM Recovered SM_Consumed->No_Reaction No Dehalogenation Side Product: Dehalogenated Indole Side_Products->Dehalogenation Yes, Dehalogenation Homocoupling Side Product: Boronic Acid Dimer Side_Products->Homocoupling Yes, Homocoupling Protodeboronation Side Product: Deboronated Arene Side_Products->Protodeboronation Yes, Protodeboronation Fix_No_Reaction Action: - Use fresh catalyst/reagents - Increase temperature - Screen new catalyst/ligand No_Reaction->Fix_No_Reaction Fix_Dehalogenation Action: - Switch to aprotic solvent - Use carbonate/phosphate base - Ensure catalyst stability Dehalogenation->Fix_Dehalogenation Fix_Homocoupling Action: - Rigorously degas solvents - Ensure tight inert seal Homocoupling->Fix_Homocoupling Fix_Protodeboronation Action: - Use boronic ester - Reduce reaction time/temp - Check boronic acid quality Protodeboronation->Fix_Protodeboronation

References

preventing decomposition of 5-Bromo-1-methyl-1h-indole during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-1-methyl-1H-indole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this valuable synthetic intermediate. The inherent reactivity of the indole core, while synthetically useful, also presents stability challenges. This guide provides in-depth, field-proven insights to help you prevent decomposition and maximize your reaction success.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to decomposition?

A: The indole ring system is electron-rich, particularly the five-membered pyrrole ring. This high electron density makes it an excellent nucleophile but also renders it vulnerable to oxidation and unwanted electrophilic attack.[1][2] The C2 and C3 positions are especially reactive. While the N-methylation at the N1 position prevents some side reactions associated with the acidic N-H proton, the core structure can still be degraded by:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metals, can lead to the formation of colored oxindole byproducts or polymeric tars.[3][4]

  • Strong Acids: Harsh acidic conditions can lead to protonation and subsequent polymerization or other undesired reactions.[5]

  • Light: Indoles can be photosensitive, and UV light can initiate radical-based decomposition pathways.

Q2: My vial of this compound has developed a pink or brownish tint upon storage. Is it still usable?

A: A slight discoloration often indicates minor surface oxidation. For many applications, particularly those involving robust downstream reactions like Suzuki or Buchwald-Hartwig couplings, this may not significantly impact the outcome, as the bulk purity remains high. However, for sensitive reactions or when stoichiometric precision is critical, this discoloration signals the onset of degradation. We recommend performing a purity check (e.g., NMR, LC-MS) or purifying the material by recrystallization or column chromatography before use. For long-term storage, keep the solid under an inert atmosphere (Argon or Nitrogen), protected from light, and refrigerated.

Q3: Is an inert atmosphere always necessary when working with this compound?

A: Yes, for the majority of reactions, it is highly recommended.[6][7] While the solid compound is relatively stable in air for short periods, its stability decreases significantly in solution, especially at elevated temperatures. Reactions involving organometallics, strong bases, or palladium catalysts are particularly sensitive to oxygen. Using an inert atmosphere is a critical, non-negotiable step to prevent oxidative degradation of the substrate, reagents, and catalyst, thereby ensuring reproducibility and high yields.[8]

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you may encounter during your experiment.

Issue 1: Reaction mixture turns dark brown or black, and TLC shows a streak of polar byproducts.

This is a classic symptom of significant decomposition, often leading to polymerization.

Potential Cause Scientific Explanation Recommended Solution
Oxygen Exposure The electron-rich indole nucleus is readily oxidized by atmospheric O₂. This process is often catalyzed by transition metals (e.g., Pd, Cu) used in cross-coupling reactions, leading to complex mixtures and catalyst deactivation.Implement rigorous air-free techniques. Ensure all glassware is oven- or flame-dried and cooled under an inert gas stream.[7][8] Use a Schlenk line or glovebox for all manipulations.[6]
Solvent Impurities Peroxides in ethereal solvents (like THF or Dioxane) are potent oxidants. Residual water can quench organometallic reagents and interfere with catalysts. Acidic impurities can catalyze polymerization.Use freshly distilled, anhydrous, and thoroughly degassed solvents. Test ethereal solvents for peroxides before use. See Protocol 2 for solvent degassing.
Excessive Heat Thermal energy can accelerate all degradation pathways. Localized overheating (e.g., from a heating mantle set too high) can rapidly decompose the substrate.Use a thermostatically controlled oil bath for uniform heating. Monitor the internal reaction temperature. Do not exceed the temperature specified in the literature for the given reaction.
Issue 2: Low or no conversion of starting material, even after extended reaction time.

This often points to catalyst deactivation or inhibition.

Potential Cause Scientific Explanation Recommended Solution
Catalyst Oxidation Palladium(0) catalysts, commonly used in cross-coupling, are extremely sensitive to oxygen and are readily oxidized to an inactive Pd(II) state.Degas the reaction mixture thoroughly before adding the catalyst. See Protocol 2 . Handle the catalyst under a strict inert atmosphere (glovebox is ideal).
Poor Reagent Quality Impure organometallic reagents (e.g., boronic acids, organozincs) or bases (e.g., hydrated phosphates or carbonates) can inhibit the catalytic cycle.Use high-purity reagents from a reputable supplier. Boronic acids should be crystalline and dry. Use anhydrous bases where specified.
Insufficient Mixing In heterogeneous reactions (e.g., with K₃PO₄ as a base), poor stirring can limit access to the catalyst and reagents, slowing or stalling the reaction.Use an appropriate stir bar size and a stir plate capable of vigorous, consistent stirring to ensure the reaction mixture is homogeneous.
Diagram 1: Key Decomposition Pathways

This diagram illustrates the primary factors leading to the degradation of this compound.

cluster_factors Degradation Factors A This compound (Starting Material) B Oxidative Degradation A->B e⁻ rich ring C Acid-Catalyzed Degradation A->C protonation D Photodecomposition A->D energy input E Oxindoles & Colored Byproducts B->E F Polymeric Tars C->F G Radical Intermediates D->G G->F O2 O₂ (Air) O2->B Acid Strong Acid (H⁺) Acid->C Light UV Light (hν) Light->D

Caption: Factors leading to the decomposition of this compound.

Key Experimental Protocols

Adherence to these fundamental techniques is crucial for success.

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol uses a Schlenk line to ensure the reaction environment is free of oxygen and moisture.[6][7]

Materials:

  • Oven-dried (≥120 °C for ≥4 hours) or flame-dried round-bottom flask with a sidearm (Schlenk flask) and stir bar.

  • Rubber septum.

  • Schlenk line with dual vacuum/inert gas manifold.

  • Source of dry Nitrogen or Argon gas.

Procedure:

  • Glassware Preparation: Immediately after removing the hot flask from the oven (use tongs), cap it with a rubber septum and clamp it to a stand.

  • Purge Cycle: Insert a needle connected to the Schlenk line's gas outlet through the septum to act as a gas inlet. Insert a second, open needle to act as a gas outlet. Flush the flask with inert gas for 2-5 minutes to displace the air.[9]

  • Evacuate-Refill Cycle: Remove the outlet needle. Connect the flask's sidearm to the Schlenk line hose.

  • Carefully switch the manifold tap to VACUUM to evacuate the flask. You should feel the vacuum pull on the septum. Hold for 1-2 minutes.

  • Carefully switch the tap back to INERT GAS to refill the flask. You will see the septum pop back up.

  • Repeat: Perform this evacuate-refill cycle a minimum of three times to ensure all atmospheric gases are removed.[7]

  • Adding Solids: After the final refill, maintain a positive pressure of inert gas (you can see this with an oil bubbler on the manifold). Briefly remove the septum, add your this compound and other solid reagents quickly via a powder funnel, and immediately reseal the flask.

  • Adding Liquids: Degassed solvents and liquid reagents should be added via a gas-tight syringe that has been flushed with inert gas.[9][10]

Protocol 2: Solvent Degassing via Freeze-Pump-Thaw

This is the most effective method for removing dissolved gases from solvents.[7]

Procedure:

  • Freeze: Place your solvent in a Schlenk flask that is no more than half full. Immerse the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the flask's sidearm to the VACUUM line. Allow it to evacuate for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the sidearm tap to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You will see bubbles of dissolved gas escaping from the liquid as it thaws.

  • Repeat: Once thawed, repeat the entire cycle—freeze, pump, thaw—at least two more times. After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

A decision tree to systematically diagnose the cause of poor reaction outcomes.

start Problem: Low Yield or No Reaction check_inert Was a rigorous inert atmosphere used? start->check_inert check_solvent Were solvents anhydrous & degassed? check_inert->check_solvent Yes sol_inert Solution: Implement full Schlenk line or glovebox technique. (See Protocol 1) check_inert->sol_inert No check_reagents Are reagents (catalyst, base, etc.) high purity? check_solvent->check_reagents Yes sol_solvent Solution: Use freshly distilled/dried solvents. Degas via F-P-T. (See Protocol 2) check_solvent->sol_solvent No check_temp Was the temperature controlled and correct? check_reagents->check_temp Yes sol_reagents Solution: Purchase new, high-purity reagents. Handle catalyst under inert atmosphere. check_reagents->sol_reagents No / Unsure sol_temp Solution: Use a calibrated oil bath. Monitor internal temperature. check_temp->sol_temp No end Re-run experiment with optimized conditions. check_temp->end Yes sol_inert->end sol_solvent->end sol_reagents->end sol_temp->end

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: 5-Bromo-1-methyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block in organic synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Part 1: General Handling and Starting Material FAQs

This section addresses fundamental questions about the starting material itself. The quality and handling of your this compound are paramount to the success of any subsequent reaction.

Q1: My this compound has a yellowish or brownish tint. Is it still usable?

A: While pure this compound is typically a white or off-white solid, a slight coloration is common and does not always indicate significant impurity.[1] Indole derivatives can be susceptible to air and light-induced oxidation or polymerization over time, leading to colored impurities.

Recommendation:

  • Assess Purity: Before proceeding with a sensitive reaction like a palladium-catalyzed cross-coupling, it is crucial to assess the purity of your starting material by NMR or LC-MS.

  • Purification: If significant impurities are detected, purification is recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. For persistent coloration, passing a solution of the material through a short plug of silica gel or using activated charcoal during recrystallization can remove colored impurities.[2] Steam distillation is another highly effective method for purifying bromoindoles to obtain a colorless product.[3]

Q2: I am preparing this compound by N-methylating 5-bromoindole. My yield is low and I see multiple spots on TLC. What is going wrong?

A: The N-alkylation of indoles is generally straightforward but can have pitfalls. The key is achieving complete deprotonation of the indole N-H before the alkylating agent is introduced.[4]

Common Issues & Solutions:

  • Incomplete Deprotonation: The pKa of the indole N-H is around 17. If a base is not strong enough or is used in insufficient quantity, unreacted 5-bromoindole will remain. This can lead to complex mixtures, especially if the subsequent reaction conditions can promote side reactions with the free N-H.

  • Base and Solvent Choice:

    • Strong Bases: Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a very common and effective choice.[4] Ensure you are using a fresh, reactive batch of NaH.

    • Phase-Transfer Catalysis: Using a base like powdered KOH or NaOH in a solvent like DMSO is another effective method.[4]

  • C-Alkylation: While less common for methylation, reaction of the indolide anion at the C3 position is a potential side reaction. This is generally minimized by using polar aprotic solvents.

  • Moisture: The presence of water will quench the base and the indolide anion, leading to low conversion. Ensure all glassware is oven-dried and solvents are anhydrous.

Workflow for N-Methylation of 5-Bromoindole

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Bromoindole in Anhydrous DMF/THF add_base Add NaH (1.2 eq) portion-wise at 0°C start->add_base stir Stir for 30-60 min (H₂ evolution ceases) add_base->stir add_meI Add Methyl Iodide (1.1-1.5 eq) dropwise at 0°C stir->add_meI warm_rt Warm to RT Monitor by TLC add_meI->warm_rt quench Quench with sat. aq. NH₄Cl at 0°C warm_rt->quench extract Extract with EtOAc or Et₂O quench->extract purify Purify by Column Chromatography (Hexanes/EtOAc) extract->purify

Caption: N-Methylation Experimental Workflow.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds via cross-coupling. However, these reactions are complex and multi-component systems where failure can occur at multiple points.

Frequently Asked Questions (Suzuki, Buchwald-Hartwig, Heck)

Q1: My Suzuki-Miyaura coupling reaction is not working. TLC shows only starting material. What are the most common points of failure?

A: A complete lack of conversion in a Suzuki coupling often points to a fundamental issue with one of the core components: the catalyst, the base, or the reagents.

Troubleshooting Checklist:

  • Catalyst Inactivity:

    • Ligand Degradation: Phosphine ligands can be oxidized. Ensure they have been stored under an inert atmosphere.

  • Base Ineffectiveness:

    • Choice of Base: The base is not just a proton scavenger; it is critical for the transmetalation step. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5]

    • Solubility and Physical Form: The base must be able to interact with the boronic acid. Using a finely ground powder can help. Some reactions with K₃PO₄ require a small amount of water to function effectively.[6]

  • Boronic Acid/Ester Issues:

    • Decomposition: Boronic acids can dehydrate to form unreactive cyclic boroxines upon storage. It is often best to use fresh or properly stored boronic acids.

    • Purity: Impurities in the boronic acid can inhibit the catalyst.

  • Oxygen Contamination: The active Pd(0) species is readily oxidized to inactive Pd(II) by oxygen. Ensure your solvent is properly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) and the reaction is run under a strict inert atmosphere.[7]

Troubleshooting Logic for a Failed Suzuki Coupling

start Reaction Failure (No Conversion) check_catalyst Check Catalyst System - Is Pd precatalyst active? - Is phosphine ligand oxidized? start->check_catalyst check_reagents Check Reagents & Conditions - Is boronic acid fresh? - Is the base appropriate and active? start->check_reagents check_setup Check Reaction Setup - Was solvent properly degassed? - Is the system truly inert? start->check_setup catalyst_ok System Appears OK check_catalyst->catalyst_ok Yes catalyst_bad Replace Catalyst/Ligand Use air-stable precatalyst check_catalyst->catalyst_bad No check_reagents->catalyst_ok Yes reagents_bad Use Fresh Reagents - New boronic acid - Finely ground base check_reagents->reagents_bad No check_setup->catalyst_ok Yes setup_bad Improve Inert Technique - Degas solvent longer - Purge vessel thoroughly check_setup->setup_bad No re_run Re-run Experiment with Stricter Controls catalyst_ok->re_run

Caption: Troubleshooting logic for a failed Suzuki coupling.

Q2: I am attempting a Buchwald-Hartwig amination and I'm getting a low yield along with significant de-bromination of my starting material. What is happening?

A: Low yield accompanied by de-bromination (protodehalogenation) is a classic sign of a problematic Buchwald-Hartwig reaction. This side reaction occurs when the organopalladium intermediate reacts with a proton source before reductive elimination can occur.

Potential Causes and Solutions:

  • Slow Reductive Elimination: The final C-N bond-forming step can be slow, allowing side reactions to compete.

    • Ligand Choice: The choice of ligand is critical. For coupling with primary and secondary amines, bulky electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote efficient reductive elimination.[8]

    • Temperature: Increasing the reaction temperature can sometimes accelerate the desired reductive elimination over competing pathways.

  • Base Choice: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₂CO₃ are typically used. The choice can be critical and screening may be necessary.[9]

  • Proton Sources: Ensure your amine and solvent are anhydrous. While the amine itself is a reagent, adventitious water can exacerbate the problem.

Q3: My Heck reaction with an alkene is giving poor conversion and I see palladium black precipitating. How can I fix this?

A: The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species aggregates into an inactive bulk metal.[7]

Causes and Mitigation Strategies:

  • Ligandless or Unstable Catalyst: While some Heck reactions can be run "ligandless," this compound may benefit from a stabilizing ligand to prevent aggregation. The indole nitrogen itself can sometimes coordinate to the palladium and act as a catalyst poison.[7]

    • Add a Ligand: Adding a phosphine ligand like PPh₃ or P(o-tol)₃ can stabilize the catalytic species.

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[7] Try running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Impure Reagents: Ensure all reagents and solvents are pure and, importantly, free of oxygen.[7] Degassing the solvent is crucial.

  • Base Choice: The base (often a tertiary amine like Et₃N or an inorganic base like K₂CO₃) is critical. Ensure it is pure and used in the correct stoichiometry.[10]

Data Summary: Cross-Coupling Conditions
Reaction TypeCommon Pd PrecatalystCommon LigandsCommon BasesTypical Solvents
Suzuki-Miyaura Pd(dppf)Cl₂[5], Pd(PPh₃)₄dppf, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, DME, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, RuPhos, BrettPhos[9]NaOtBu, K₂CO₃, Cs₂CO₃Toluene, Dioxane, tBuOH
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃, Ag₂CO₃DMF, Acetonitrile, NMP

Part 3: Troubleshooting Lithiation and Halogen-Metal Exchange

Direct lithiation or halogen-metal exchange opens up another avenue for functionalizing the indole core. These reactions are powerful but highly sensitive to conditions.

Q1: I am trying to perform a bromine-lithium exchange on this compound using n-BuLi, but I get a complex mixture of products upon quenching with an electrophile.

A: This is a common problem arising from the high reactivity of organolithium reagents. Several side reactions are likely occurring.

Potential Side Reactions & Solutions:

  • Deprotonation at C2: The proton at the C2 position of the indole ring is acidic and can be removed by n-BuLi. This leads to a mixture of the desired 5-lithiated species and a 2-lithiated species.

    • Solution: Use a Grignard-based exchange reagent. A combination of i-PrMgCl and n-BuLi can selectively perform the bromine-metal exchange without deprotonating other sites.[11] Alternatively, performing the exchange at very low temperatures (e.g., -78 °C to -100 °C) can favor the kinetic halogen-metal exchange over proton abstraction.[12]

  • Directed ortho-Metalation: The N-methyl group can direct lithiation to the C7 position, further complicating the mixture.[13]

  • Reaction with Solvent: At temperatures above -20 °C, n-BuLi can react with common etheral solvents like THF.

Q2: My reaction mixture turns dark immediately after adding the organolithium reagent. What does this indicate?

A: A rapid, dark color change often suggests decomposition of the organometallic intermediate or reaction with trace impurities. Indole rings can be sensitive to strong bases and nucleophiles. Ensure that your starting material is pure and that the reaction is conducted at a sufficiently low temperature under a scrupulously inert atmosphere to maximize the stability of the lithiated intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 eq)[5]

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

Procedure:

  • Degassing: Place the required volume of 1,4-dioxane and water into a flask and sparge with argon or nitrogen for at least 30 minutes.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

References

Technical Support Center: 5-Bromo-1-methyl-1H-indole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of its cross-coupling reactions. Our focus is on the critical role of base and solvent selection to optimize your reaction outcomes.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its successful functionalization via palladium-catalyzed cross-coupling reactions is often pivotal for the synthesis of novel compounds. However, achieving high yields and purity can be challenging, with the choice of base and solvent playing a crucial role in the reaction's success. This guide is designed to provide you with the expertise and practical insights needed to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?

Low yields in Suzuki-Miyaura couplings of 5-bromoindoles can arise from several factors, often related to the base and solvent system.[1]

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst, is often rate-limiting and highly dependent on the base.[2] A weak base may not sufficiently activate the boronic acid to form the more reactive boronate species.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom. This is particularly problematic with electron-deficient or heteroaromatic boronic acids under harsh basic conditions.[1]

  • Catalyst Deactivation: The indole nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition.[3] Additionally, high temperatures and impurities can lead to the formation of palladium black (aggregated, inactive Pd(0)).[3]

  • Poor Solubility: The insolubility of the base or other reagents in the chosen solvent can hinder the reaction.

Q2: What is the mechanistic role of the base in a Suzuki-Miyaura coupling?

The base in a Suzuki-Miyaura coupling performs several crucial functions in the catalytic cycle:

  • Activation of the Organoboron Reagent: The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (RB(OH)₃⁻ or RB(OR')₃⁻). This enhances the rate of transmetalation.[2]

  • Facilitation of Reductive Elimination: The base neutralizes the halide anion generated during the reductive elimination step, regenerating the active Pd(0) catalyst.

Suzuki_Catalytic_Cycle

Q3: How does the choice of solvent affect my Heck reaction with this compound?

The solvent in a Heck reaction influences several aspects of the reaction:

  • Solubility: The solvent must dissolve the aryl halide, alkene, base, and catalyst.[4]

  • Polarity: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used and can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[4]

  • Boiling Point: The reaction often requires elevated temperatures, so a solvent with a suitable boiling point is necessary.

  • Coordination: Some solvents can coordinate to the palladium center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding.

Q4: In Buchwald-Hartwig amination, why is a strong, non-nucleophilic base typically required?

The Buchwald-Hartwig amination involves the deprotonation of the amine or amide coupling partner by the base to form a more nucleophilic amide anion.[5] This anion then displaces the halide on the palladium complex. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often used for several reasons:

  • Sufficient Basicity: They are strong enough to deprotonate a wide range of amines and amides.

  • Low Nucleophilicity: Their steric bulk prevents them from competing with the desired amine/amide as a nucleophile and attacking the palladium center or the aryl halide.

  • Solubility: They are often soluble in the organic solvents typically used for these reactions (e.g., toluene, dioxane).

The choice of base is also influenced by the solvent. In nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[5][6] In polar solvents, while bromide dissociation is more feasible, the base can complex with palladium, creating a stable resting state and inhibiting catalysis.[5][6]

Q5: What are the key considerations for a Sonogashira coupling with this compound?

For a successful Sonogashira coupling, consider the following:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation step.[7] However, copper can also promote the homocoupling of the alkyne (Glaser coupling), leading to side products.[8]

  • Copper-Free Conditions: To avoid homocoupling, copper-free Sonogashira protocols have been developed. These often require a stronger base and/or a more electron-rich phosphine ligand to facilitate the direct reaction of the alkyne with the palladium complex.[7][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly used. It acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[10]

  • Solvent: A variety of solvents can be used, including polar aprotic solvents like DMF and acetonitrile, as well as ethers like THF. The choice can impact reaction rates and solubility.[11]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps Rationale
Weak Base Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[1]A stronger base more effectively promotes the formation of the active boronate species required for efficient transmetalation.[12]
Protodeboronation Use milder bases like KF or Na₂CO₃.[1] Consider using a boronic ester (e.g., pinacol ester) which is more stable.[13] Run the reaction under anhydrous conditions if possible.[1]Milder bases reduce the rate of this unwanted side reaction. Boronic esters are less susceptible to protodeboronation than boronic acids.[1]
Catalyst Inactivity Ensure rigorous degassing of solvents to remove oxygen.[14] Use a more electron-rich and bulky ligand like SPhos or XPhos.[1]Oxygen can oxidize and deactivate the Pd(0) catalyst. Bulky, electron-rich ligands can accelerate oxidative addition and prevent catalyst aggregation.[1]
Poor Solubility Add a co-solvent like water or ethanol to improve the solubility of inorganic bases.[15] Ensure the base is finely powdered.[15]Improved solubility of the base ensures it is available to participate in the catalytic cycle.
Issue 2: Heck Reaction Fails to Initiate or Stalls
Potential Cause Troubleshooting Steps Rationale
Catalyst Deactivation Use a stabilizing phosphine ligand like PPh₃ or a Buchwald ligand.[3] Avoid excessively high temperatures.[3] Ensure high purity of reagents and solvents.[3]Ligands stabilize the active Pd(0) species and prevent aggregation into palladium black.[3] High temperatures can lead to catalyst decomposition. Impurities can act as catalyst poisons.
Indole Substrate Inhibition Purify the this compound by recrystallization or chromatography.The nitrogen atom in the indole ring can coordinate to the palladium catalyst, inhibiting its activity.[3] High purity starting material minimizes this effect.
Incorrect Base For aryl bromides, organic bases like Et₃N or inorganic bases like Na₂CO₃ or KOAc are commonly effective.[16]The base is required to neutralize the H-X generated during the catalytic cycle and regenerate the active catalyst.[17]
Solvent Choice Use a polar aprotic solvent like DMF, DMAc, or acetonitrile.[4] For aqueous conditions, a phase-transfer catalyst may be necessary.[18]Polar solvents can stabilize ionic intermediates and accelerate the reaction.[4]

Heck_Workflow

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Degassing: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., DME, THF/water, or dioxane/water) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data

The following table summarizes typical conditions for various cross-coupling reactions involving bromoindoles, providing a starting point for optimization with this compound.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dimethoxyethane8095 (for a similar substrate)[12][19]
Suzuki-Miyaura Pd(PPh₃)₄ / Cs₂CO₃Cs₂CO₃Ethanol100 (MW)Varies[2]
Heck Na₂PdCl₄ / SPhosNa₂CO₃MeCN/H₂O (1:1)150 (MW)>95 (for 5-bromoindole)[20]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhosDBUTolueneVariesGood (for related systems)[21]
Sonogashira (Cu-free) [DTBNpP]Pd(crotyl)ClTMPDMSORoom Temp.87 (for 4-bromo-1H-indole)[7][9]

References

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-1-methyl-1H-indole. This document provides practical, in-depth troubleshooting advice for the critical work-up and purification stages of this synthesis. The guidance is structured in a question-and-answer format to directly address common challenges encountered in the lab.

I. Standard Work-up Protocol Overview

The synthesis of this compound typically involves the N-methylation of 5-bromoindole. A common method uses a strong base like sodium hydride (NaH) to deprotonate the indole nitrogen, followed by quenching with an electrophile such as methyl iodide (MeI) in a polar aprotic solvent (e.g., DMF, DMSO).[1][2] The subsequent work-up is paramount for isolating a pure product.

Recommended Step-by-Step Work-up Procedure
  • Reaction Quenching: After TLC indicates consumption of the 5-bromoindole starting material, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted NaH.[1] Observe for cessation of hydrogen gas evolution.

  • Dilution: Dilute the quenched mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (EtOAc) or diethyl ether. Perform the extraction three times to ensure complete recovery.[1]

  • Washing: Combine the organic layers. Wash sequentially with:

    • Deionized water (2x) to remove the bulk of DMF and water-soluble salts.

    • Saturated aqueous sodium chloride (brine) (1x) to break any emulsions and further remove water.[1][3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified, typically by silica gel column chromatography or recrystallization.[1]

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific problems that can arise during the work-up procedure.

Q1: I've added the aqueous quench and now have a persistent, milky emulsion between the organic and aqueous layers. How can I break it?

A: Emulsion formation is a common issue, especially when residual DMF is present or if the reaction mixture contains fine particulates.[3][4]

  • Causality: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases, acting as surfactants. In this synthesis, partially soluble byproducts or unquenched reactive species can form fine solids that stabilize the interface.[4]

  • Solutions (Proceed from least to most disruptive):

    • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[4][5]

    • Salting Out: Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and shake gently.[3][5] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing phase separation.[3]

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool.[3][4][5] This physically removes the fine particulates that often stabilize the emulsion.[4]

    • Solvent Modification: Add a small amount of a different organic solvent. For example, if using ethyl acetate, adding a small volume of THF can sometimes alter the polarity enough to break the emulsion.[3]

    • Centrifugation: If available, centrifuging the mixture is a highly effective method to force the separation of the layers.[6]

Q2: My final product is a dark, viscous oil, but the literature reports a solid. What went wrong?

A: Obtaining an oil instead of the expected solid (MP: 39-43 °C) suggests the presence of impurities.

  • Causality:

    • Residual Solvent: The most common culprit is residual DMF or DMSO. These high-boiling solvents are difficult to remove on a rotary evaporator alone and will keep your product oily.

    • Side Products: Impurities from the reaction, such as over-methylated products or byproducts from the decomposition of the solvent or reagents, can act as a eutectic contaminant, depressing the melting point.

    • Excess Methyl Iodide: Residual MeI can also contribute to an oily consistency.

  • Solutions:

    • Thorough Washing: Ensure the aqueous washes during extraction were sufficient to remove the bulk of the reaction solvent (DMF/DMSO).

    • High-Vacuum Drying: Place the crude oil on a high-vacuum line (Schlenk line) for several hours to remove trace solvents. Gentle heating (e.g., 30-40 °C) can aid this process.

    • Purification: The most reliable solution is purification. Silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is highly effective for separating the desired product from polar impurities like DMF and side products.[1]

    • Trituration/Recrystallization: Try dissolving the oil in a minimal amount of a hot solvent in which the product is soluble (e.g., hexane, ethanol/water), and then cool it slowly.[7][8] If crystals don't form, scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. If it still oils out, try adding a poor solvent (like cold water or heptane) dropwise to the dissolved oil until turbidity persists, then cool.

Q3: My TLC plate of the crude product shows the desired spot, but also a spot at the baseline and one that is very close to my starting material. What are these?

A: This is a classic analytical problem that provides clues for purification.

  • Causality & Identification:

    • Baseline Spot: This is typically a highly polar impurity. In this synthesis, it is often the deprotonated 5-bromoindole anion that was quenched with water instead of methyl iodide, or other highly polar salts.

    • Spot Near Starting Material: This could be an isomer or a related impurity. A potential side reaction is C-alkylation, although N-alkylation is strongly favored under these conditions.[2] More likely, it could be an impurity present in the original 5-bromoindole.

  • Solution:

    • Column Chromatography: A well-packed silica gel column is the definitive solution. The non-polar desired product (this compound) will elute first with a low-polarity mobile phase (e.g., 5-10% EtOAc in Hexanes). The unreacted starting material will follow, and the polar baseline impurities will remain strongly adsorbed to the silica.

Q4: My final yield is significantly lower than expected. Where could I have lost my product?

A: Product loss can occur at multiple stages of the work-up.

  • Potential Loss Points:

    • Incomplete Reaction: If the initial deprotonation with NaH was incomplete (due to old, inactive NaH or insufficient reaction time), a significant amount of starting material will remain.

    • Inefficient Extraction: this compound has moderate polarity. If too few extractions are performed, or if an emulsion was not fully resolved, a substantial amount of product can remain in the aqueous layer.[9]

    • Aqueous Solubility: While primarily organic-soluble, the product has slight solubility in the aqueous phase. Excessive washing with large volumes of water can lead to incremental losses.[9] Using brine for the final washes helps mitigate this.

    • Purification Losses: During column chromatography, using an eluent that is too polar can cause the product to elute too quickly with other impurities. Conversely, if the product is left on the column for too long, it can degrade.

  • Troubleshooting & Prevention:

    • Always use fresh, reactive NaH.

    • Perform at least three organic extractions and check the final aqueous wash by TLC to ensure no product remains.

    • During column chromatography, carefully select your solvent system based on prior TLC analysis and collect small fractions to avoid mixing pure product with impurities.

III. Data & Visualization

Table 1: Solvent Properties for Work-up & Purification
SolventBoiling Point (°C)Density (g/mL)Use CaseKey Consideration
Ethyl Acetate77.10.902Extraction, ChromatographyGood general-purpose solvent for indole derivatives.
Diethyl Ether34.60.713ExtractionHigher volatility, good for easy removal, but more flammable.
Hexanes/Heptane69.0 / 98.4~0.66 / ~0.68Chromatography, RecrystallizationNon-polar mobile phase component; used as anti-solvent.
Dichloromethane39.61.33ExtractionCan sometimes lead to emulsions with basic aqueous layers.[4]
Water100.01.00Aqueous WashUsed to remove water-soluble impurities (e.g., DMF, salts).
Brine (Sat. NaCl)~108>1.0Final Aqueous WashBreaks emulsions, reduces product loss to aqueous layer.[3]

Diagram 1: Troubleshooting Flowchart for Work-up Issues

Workup_Troubleshooting start_node Start Work-up: Quench Reaction observe_node Observe Extraction Mixture start_node->observe_node problem_node problem_node observe_node->problem_node Persistent Emulsion? end_node Proceed to Drying & Concentration observe_node->end_node Clear Separation solution_node 1. Add Brine / Solid NaCl 2. Let Stand 3. Filter through Celite® problem_node->solution_node Yes solution_node->end_node crude_obs Observe Crude Product after Concentration end_node->crude_obs crude_prob1 Product is a Dark Oil crude_obs->crude_prob1 Yes final_product Obtain Pure Crystalline Product crude_obs->final_product Product is Crystalline Solid crude_sol1 1. Dry on High-Vacuum 2. Perform Column Chromatography 3. Attempt Trituration/Recrystallization crude_prob1->crude_sol1 crude_sol1->final_product

Caption: Decision-making flowchart for common work-up issues.

IV. References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved from --INVALID-LINK--

  • Teva Pharmaceutical Industries, Ltd. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole. Google Patents. Retrieved from --INVALID-LINK--

  • Strike. (n.d.). Synthesis of 5-Bromo Indole. Erowid. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. Retrieved from --INVALID-LINK--

  • Grinias, J. (2021). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2012). Methylation of indole?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 5-Bromo-1-methylindole 97%. Retrieved from --INVALID-LINK--

  • Reddit. (2014). Emulsion Problem during Extraction. Help!. r/chemistry. Retrieved from --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-methyl-1H-indole. This guide is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions related to the handling, analysis, and purification of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in my batch of this compound, and where do they originate?

A1: Impurities in this compound can generally be traced back to its synthesis, which most commonly involves the N-methylation of 5-bromoindole[1]. The primary sources of impurities are:

  • Unreacted Starting Material: Residual 5-bromoindole is a common impurity resulting from incomplete methylation.

  • Over-Alkylation Products: While generally less common with methyl iodide, the formation of quaternary ammonium salts through over-alkylation can occur, especially with prolonged reaction times or excess reagent[2][3].

  • Impurities from the Precursor: Commercial 5-bromoindole can contain its own set of impurities, such as unreacted indole and various di- and poly-brominated indoles, which can be carried through the N-methylation step.

  • Solvent and Reagent Residues: Residual solvents like DMF or DMSO, and byproducts from the base used (e.g., sodium hydride), can also be present.

  • Degradation Products: Although 1-methylindoles are generally more stable than their N-H counterparts, exposure to harsh acidic or oxidative conditions can lead to degradation.

Q2: My this compound appears discolored (yellow to brownish). Is this a cause for concern?

A2: A slight off-white or light yellow color is not uncommon for this compound. However, a significant yellow or brownish hue can indicate the presence of oxidized impurities or residual byproducts from the synthesis. While this may not interfere with all applications, for sensitive downstream reactions, particularly those involving transition metal catalysis, we recommend purifying the material before use.

Q3: What is the most effective way to assess the purity of my this compound sample?

A3: A multi-pronged analytical approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A reverse-phase C18 column with a UV detector is typically employed. The mobile phase is often a gradient of acetonitrile and water, with a small amount of acid like formic or phosphoric acid to ensure sharp peaks[4]. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying and quantifying impurities. The proton signals of this compound are well-defined, and the presence of unexpected peaks can indicate specific impurities. For example, the absence of the N-H proton signal from 5-bromoindole is a key indicator of complete methylation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and confirming the mass of the desired product. The fragmentation pattern can also provide structural information about unknown impurities.

Troubleshooting Guide

Issue 1: My reaction yield is low, and I suspect the purity of my this compound. How can I purify it?

If you suspect that impurities in your starting material are affecting your reaction, purification is a prudent step. Here are two common methods:

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially if your material is already of reasonable purity (>95%). The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Recommended Solvent Systems for Recrystallization: A common and effective solvent system for recrystallization of this compound is a mixture of hexanes and ethyl acetate or cyclohexane and dichloromethane .

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude this compound in a minimal amount of a more polar solvent (e.g., ethyl acetate or dichloromethane) at an elevated temperature.

  • Slowly add a less polar anti-solvent (e.g., hexanes or cyclohexane) until the solution becomes slightly cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Method 2: Silica Gel Column Chromatography

For more challenging separations or when dealing with a complex mixture of impurities, column chromatography is the preferred method.

Step-by-Step Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent like hexanes.

  • Load the Sample: Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexanes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A common gradient would be from 0% to 10% ethyl acetate in hexanes[1].

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Workflow for Purification Decision:

PurificationWorkflow start Crude this compound purity_check Assess Purity (HPLC/NMR) start->purity_check decision Purity > 95%? purity_check->decision recrystallize Recrystallization (Hexanes/EtOAc) decision->recrystallize Yes chromatography Column Chromatography (Hexanes/EtOAc Gradient) decision->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: Decision workflow for purifying this compound.

Issue 2: I see an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

Identifying impurities by ¹H NMR requires a good understanding of the expected spectrum of the pure compound and the likely side products.

¹H NMR Data for this compound (in CDCl₃):

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
N-CH₃ ~3.75 s -
H-3 ~6.45 d ~3.1
H-2 ~7.05 d ~3.1
H-6 ~7.20 dd ~8.7, ~1.9
H-7 ~7.50 d ~8.7

| H-4 | ~7.70 | d | ~1.9 |

Common Impurity Signals to Look For:

  • 5-bromoindole (Starting Material): A broad singlet around 8.1 ppm corresponding to the N-H proton.

  • DMF: Singlets around 8.0, 2.9, and 2.7 ppm.

  • DMSO: A singlet around 2.5 ppm.

Logical Flow for Impurity Identification:

ImpurityID start Unexpected Peak in ¹H NMR check_sm Broad singlet ~8.1 ppm? start->check_sm is_sm Likely Unreacted 5-bromoindole check_sm->is_sm Yes not_sm No check_sm->not_sm check_solvent Singlets at ~8.0, 2.9, 2.7 ppm or ~2.5 ppm? not_sm->check_solvent is_solvent Residual DMF or DMSO check_solvent->is_solvent Yes not_solvent No check_solvent->not_solvent further_analysis Consider other impurities (e.g., isomers, byproducts). Correlate with HPLC-MS data. not_solvent->further_analysis

Caption: Troubleshooting unknown peaks in the ¹H NMR spectrum.

Issue 3: How stable is this compound and what are the recommended storage conditions?

This compound is a relatively stable solid. The N-methylation protects the indole from some degradation pathways that affect the N-H precursor. However, like many indole derivatives, it can be sensitive to strong oxidizing agents and prolonged exposure to light.

Recommended Storage:

  • Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or in a dark location.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption.

Forced Degradation Insights: Forced degradation studies are used to understand the intrinsic stability of a compound[5][6][7][8][9]. While specific data for this compound is not extensively published, based on the general chemistry of indoles, the following can be anticipated:

  • Acidic/Basic Hydrolysis: Generally stable to hydrolysis under mild conditions. Harsh acidic conditions may lead to decomposition.

  • Oxidation: Susceptible to oxidation, which can lead to colored byproducts. Hydrogen peroxide is a common stressor used to simulate oxidative degradation.

  • Photolysis: Exposure to UV light may cause degradation. Photostability studies are recommended for light-sensitive applications.

  • Thermal Degradation: Stable at ambient and moderately elevated temperatures.

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-1-methyl-1H-indole, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document will delve into the nuances of spectral interpretation, compare NMR with alternative analytical techniques, and provide robust experimental protocols. Our approach is grounded in established scientific principles to ensure both accuracy and practical utility.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound (C₉H₈BrN) is a substituted indole derivative with significant applications in medicinal chemistry and materials science.[1] The precise characterization of its molecular structure is paramount for ensuring the integrity of subsequent research and development. Among the arsenal of analytical techniques, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule. This guide will elucidate the structural information encoded within the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton. The experimental data, acquired in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the pyrrole ring protons, and the N-methyl protons.[2]

A detailed assignment of the proton signals is presented below:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.74d1.61H
H-67.30dd8.4, 2.01H
H-77.19d8.81H
H-27.05d3.21H
H-36.42d2.81H
N-CH₃3.78s-3H

Causality Behind the Chemical Shifts and Coupling Patterns:

The observed chemical shifts are a direct consequence of the electronic environment surrounding each proton. The electron-withdrawing nature of the bromine atom at the C-5 position significantly influences the chemical shifts of the adjacent protons.

  • H-4 and H-6: The deshielding effect of the bromine atom causes the signals for H-4 and H-6 to appear at relatively downfield positions. The signal for H-4 appears as a doublet due to coupling with H-6 (a small meta-coupling). The H-6 proton signal is a doublet of doublets due to coupling with both H-4 (meta-coupling) and H-7 (ortho-coupling).

  • H-7: The H-7 proton is ortho to the benzene ring fusion and couples with H-6, resulting in a doublet.

  • H-2 and H-3: These protons on the pyrrole ring are influenced by the nitrogen atom and the overall aromaticity of the indole system. They appear as doublets due to their coupling with each other.

  • N-CH₃: The three protons of the N-methyl group are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a sharp singlet.

Analytical_Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Detailed Connectivity MS Mass Spectrometry Sample->MS Molecular Weight IR IR Spectroscopy Sample->IR Functional Groups Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure NMR_Experimental_Workflow start Start weigh Weigh Sample start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H NMR Data lock_shim->acquire_H1 acquire_C13 Acquire ¹³C NMR Data lock_shim->acquire_C13 process Process Data acquire_H1->process acquire_C13->process analyze Analyze Spectra process->analyze end End analyze->end

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the functionalization of the indole scaffold is a critical step in the synthesis of novel compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds, offering a versatile and robust tool for modifying complex molecules.[1][2] This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki coupling of a key building block, 5-Bromo-1-methyl-1H-indole. We will dissect the performance of classical and modern palladium catalysts and explore the burgeoning potential of nickel-based systems, supported by experimental data and detailed protocols to empower your synthetic strategies.

The choice of catalyst, ligand, base, and solvent is not merely a procedural step; it is a critical decision that dictates the efficiency, yield, and purity of the desired 5-aryl-1-methyl-1H-indole.[3] Understanding the interplay of these components is essential for overcoming the unique challenges presented by heteroaromatic substrates.

Performance Comparison of Catalytic Systems

The following data, compiled from studies on 5-bromoindole and its N-alkylated analogs, provides a comparative overview of various catalytic systems. While direct data for this compound is often embedded in broader studies, the performance metrics for these closely related substrates offer a strong predictive framework for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Insights & Causality
Palladium-Based Catalysts
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802~95[1][4]High Efficiency & Reliability: The bidentate dppf ligand forms a stable chelate with the palladium center, promoting efficient oxidative addition and reductive elimination. This stability often translates to high yields and clean reactions, making it a go-to catalyst for many applications.[4][5]
Pd(OAc)₂ / SPhosSPhosK₂CO₃H₂O:Acetonitrile (4:1)3718~95[3]Modern & Mild Conditions: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the oxidative addition of the aryl bromide. This combination allows for high turnover numbers at remarkably mild temperatures.[3][6]
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol (MW)1000.5~95[3]Classic Workhorse with Microwave Acceleration: Tetrakis(triphenylphosphine)palladium(0) is a widely used, albeit sometimes less active, catalyst. The use of microwave irradiation dramatically accelerates the reaction, overcoming the lower intrinsic activity of the catalyst.[3][7]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804~65[1]Moderate Performance: Tricyclohexylphosphine (PCy₃) is a bulky and electron-rich ligand, but in this specific context, it appears less effective than dppf or specialized biaryl phosphines, resulting in lower yields and longer reaction times.[1][4]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95 (predicted)[1]Cost-Effective & Potent Alternative: Nickel is significantly more earth-abundant and less expensive than palladium.[8][9] Ni(II) precatalysts with bulky phosphine ligands have shown excellent efficacy for a range of heteroaromatic halides, suggesting strong potential for the Suzuki coupling of this compound.[1][10]

Delving into the Catalytic Cycle: The "Why" Behind the Reaction

The Suzuki-Miyaura coupling is a testament to the elegance of organometallic catalysis. Its mechanism, a well-orchestrated sequence of steps, is crucial to understanding how to optimize the reaction. The choice of catalyst and ligand directly influences the efficiency of each step in this cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Boronate + Base Base Base (e.g., K₂CO₃) Boronate->Transmetal

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle commences with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. Electron-rich ligands are crucial here as they increase the electron density on the palladium center, facilitating its attack on the electrophilic carbon of the C-Br bond.

2. Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium complex. A base is essential to activate the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.

3. Reductive Elimination: This is the final, product-forming step where the two coupled aryl groups are expelled from the palladium center, creating the new C-C bond. Bulky ligands are advantageous as they create steric strain around the metal, promoting the collapse of the complex and the release of the product, thereby regenerating the Pd(0) catalyst for the next cycle.[11]

Experimental Protocols: A Practical Guide

Reproducibility is the cornerstone of scientific integrity. The following protocols, adapted from established procedures for analogous substrates, provide a detailed, step-by-step methodology for performing the Suzuki coupling of this compound.[1][3]

Protocol 1: High-Efficiency Coupling with Pd(dppf)Cl₂

This protocol is recommended for its reliability and high yields.[1][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethoxyethane (DME), anhydrous

  • Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.03-0.05 eq) to the flask.

  • Add anhydrous DME to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Mild and Modern Coupling with Pd(OAc)₂/SPhos

This protocol is ideal for substrates with sensitive functional groups due to its mild reaction conditions.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Acetonitrile and Water (degassed)

  • Standard reaction vial

Procedure:

  • To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01-0.02 eq) and SPhos (0.02-0.04 eq) in a 4:1 mixture of degassed acetonitrile and water.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 37 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizing the Workflow

A clear and logical workflow is essential for successful and reproducible experimentation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) B Add Catalyst System: - Palladium Source (e.g., Pd(dppf)Cl₂) - Ligand (if applicable) A->B C Add Anhydrous Solvent (e.g., DME) B->C D Inert Atmosphere (Evacuate & Backfill with Ar/N₂) C->D E Heat to Reaction Temp. (e.g., 80 °C) with Stirring D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temp. F->G H Aqueous Work-up (Solvent Extraction) G->H I Dry & Concentrate H->I J Purify (Column Chromatography) I->J Analysis Analysis J->Analysis Characterize Product

A generalized experimental workflow for the Suzuki coupling reaction.

Concluding Remarks for the Practicing Scientist

The Suzuki-Miyaura coupling of this compound is a highly tractable transformation with a variety of effective catalytic systems at the modern chemist's disposal.

  • For general reliability and high yields, Pd(dppf)Cl₂ remains an excellent and robust choice.

  • When mild conditions are paramount, particularly with sensitive substrates, the Pd(OAc)₂/SPhos system offers an outstanding alternative.

  • For rapid synthesis, Pd(PPh₃)₄ under microwave irradiation is a viable, high-throughput option.

  • Looking towards more sustainable and cost-effective synthesis, nickel-based catalysts represent a promising frontier and should be considered, especially for large-scale applications.[2][8]

The ultimate choice of catalyst will depend on the specific requirements of the synthesis, including substrate scope, scale, cost, and available equipment. By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can confidently and efficiently synthesize a diverse array of 5-aryl-1-methyl-1H-indole derivatives to advance their research and development endeavors.

References

A Comparative Guide to the Biological Activity of 5-Bromo-1-methyl-1h-indole and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules with profound therapeutic implications. The strategic modification of this privileged structure, such as the introduction of a bromine atom at the 5-position and methylation at the N1-position, can significantly modulate its physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of the biological activities of 5-Bromo-1-methyl-1h-indole and other key indole derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective potential. While direct comparative data for this compound is limited in publicly accessible literature, this guide synthesizes available data on closely related analogs to provide valuable insights into its potential bioactivity and the broader structure-activity relationships of substituted indoles.

Anticancer Activity: Targeting the Machinery of Uncontrolled Cell Growth

Indole derivatives have demonstrated significant potential as anticancer agents by interfering with various cellular processes crucial for tumor development and progression.[1] Mechanisms of action are diverse and include the inhibition of key enzymes like protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2]

Comparative Anticancer Potency of Indole Derivatives
Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Indolyl-1,3,4-thiadiazole (5m)PaCa2 (Pancreatic)1.5[3]
5-Bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[4]
5-Bromo-7-azaindolin-2-one derivative (23p)A549 (Lung)3.012[4]
5-Bromo-7-azaindolin-2-one derivative (23p)Skov-3 (Ovarian)2.871[4]
N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d)HeLa (Cervical)0.52[5]
N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d)MCF-7 (Breast)0.34[5]
N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivative (7d)HT-29 (Colon)0.86[5]
Indolyl dihydroisoxazole derivative (4a)Jurkat (Leukemia)1.2[6]
Indolyl dihydroisoxazole derivative (4a)HL-60 (Leukemia)2.5[6]

Structure-Activity Relationship Insights:

  • Halogenation: The presence of a halogen, such as bromine at the 5-position of the indole ring, has been shown to enhance the antiproliferative potential of some hybrid compounds.[7] For instance, an indolyl-1,3,4-thiadiazole with a 5-bromo indolyl substituent was the most active in suppressing cancer cell growth in its series.[3]

  • N-Methylation: Methylation at the N-1 position of the indole ring can also significantly impact anticancer activity. In some series of indole derivatives, N-methylation has been shown to enhance potency.[1] The N-methyl group can improve metabolic stability and alter the electronic properties of the indole ring, potentially leading to better target engagement.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other indole derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Incubate (24h) for adherence seed->adhere treat Treat with Indole Derivatives adhere->treat incubate_treat Incubate (48-72h) treat->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Data analyze->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents. Indole and its derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9]

Comparative Antimicrobial Potency of Indole Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound are not detailed in the provided search results, the following table presents data for other brominated and N-substituted indole derivatives.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
5-bromoindole-2-carboxamide (7a)Escherichia coli0.35[10]
5-bromoindole-2-carboxamide (7a)Pseudomonas aeruginosa0.45[10]
5-bromoindole-2-carboxamide (7b)Escherichia coli0.40[10]
5-bromoindole-2-carboxamide (7b)Pseudomonas aeruginosa0.55[10]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Staphylococcus aureus< 1[8]
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq)Candida albicans3.9[8]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Mycobacterium smegmatis3.9[8]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)Candida albicans3.9[8]

Structure-Activity Relationship Insights:

  • 5-Bromo Substitution: The presence of a bromine atom at the 5-position of the indole ring appears to be favorable for antimicrobial activity. Several 5-bromoindole derivatives have demonstrated potent activity against pathogenic bacteria.[8][10]

  • N-Substitution: N-alkylation can influence the antimicrobial properties of indole derivatives. For example, a 1-methyl-1H-benzo[d]imidazole derivative of indole showed good activity against Mycobacterium smegmatis and Candida albicans.[8] This suggests that the N-methyl group in this compound could contribute positively to its antimicrobial profile.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Prepare serial twofold dilutions of the indole derivatives in a suitable broth medium in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that shows no visible growth.

Broth_Microdilution_Workflow start Start: Microbial Culture prepare_inoculum Prepare standardized inoculum start->prepare_inoculum prepare_compounds Prepare serial dilutions of Indole Derivatives inoculate Inoculate 96-well plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Visually determine MIC incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow of the broth microdilution assay.

Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Indole derivatives have emerged as promising neuroprotective agents due to their antioxidant, anti-inflammatory, and anti-apoptotic properties.

Comparative Neuroprotective Potential of Indole Derivatives

Evaluating the neuroprotective activity of compounds often involves in vitro models where neuronal cells are exposed to a neurotoxic stimulus in the presence or absence of the test compound. Cell viability is then assessed to determine the extent of protection. Due to the lack of specific neuroprotective data for this compound, this section will focus on the general neuroprotective mechanisms of indole derivatives and a representative experimental workflow.

Mechanisms of Neuroprotection by Indole Derivatives:

  • Antioxidant Activity: Many indole derivatives can scavenge reactive oxygen species (ROS), which are key contributors to neuronal damage in neurodegenerative diseases.

  • Anti-inflammatory Effects: Chronic neuroinflammation plays a significant role in the progression of neurodegeneration. Some indole compounds can modulate inflammatory pathways in the brain.

  • Inhibition of Protein Aggregation: The aggregation of proteins like amyloid-beta is a hallmark of Alzheimer's disease. Certain indole derivatives have been shown to interfere with this process.

Experimental Protocol: General Neuroprotective Assay

A common in vitro model for assessing neuroprotection involves challenging neuronal cells with an excitotoxic agent like glutamate or an oxidative stressor like hydrogen peroxide (H2O2).

Principle: The ability of a test compound to preserve cell viability in the face of a neurotoxic insult is measured.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate culture vessels.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for a specific period.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate or H2O2) for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using an appropriate assay, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell death).

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the indole derivatives to determine the percentage of neuroprotection.

Neuroprotection_Assay_Workflow start Start: Neuronal Cell Culture pretreat Pre-treat with Indole Derivatives start->pretreat induce_toxicity Induce Neurotoxicity (e.g., H2O2) pretreat->induce_toxicity incubate Incubate induce_toxicity->incubate assess_viability Assess Cell Viability (e.g., MTT) incubate->assess_viability analyze Calculate % Neuroprotection assess_viability->analyze end End: Neuroprotective Efficacy Data analyze->end

Caption: General workflow for an in vitro neuroprotection assay.

Conclusion

The indole scaffold represents a remarkably versatile platform for the development of new therapeutic agents. The introduction of substituents such as a 5-bromo group and an N-methyl group can profoundly influence the biological activity profile of the parent molecule. While direct comparative data for this compound is currently scarce, the available information on related analogs suggests that it likely possesses interesting anticancer, antimicrobial, and neuroprotective properties. The structure-activity relationships discussed herein indicate that the specific combination of 5-bromination and N-methylation could lead to a compound with a unique and potent biological profile. Further experimental evaluation of this compound using the standardized protocols outlined in this guide is warranted to fully elucidate its therapeutic potential.

References

Reactivity Face-Off: A Comparative Guide to 5-Bromo-1-methyl-1H-indole and 5-bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this heterocycle is critical for modulating its properties. Halogenated indoles, particularly 5-bromoindoles, serve as versatile synthetic intermediates, primarily for metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two closely related yet distinct building blocks: 5-Bromo-1-methyl-1H-indole and 5-bromoindole .

The central question we address is: How does the presence of a methyl group on the indole nitrogen influence the molecule's synthetic behavior? The answer lies in the subtle interplay of electronic effects, steric hindrance, and the unique reactivity of the N-H bond, which dictates the optimal choice of substrate for a given transformation.

The Decisive Factor: The Role of the Indole Nitrogen

The fundamental difference between these two molecules stems from the substitution at the N1 position. This single modification—a proton versus a methyl group—creates two distinct chemical entities with divergent reactivity profiles.

  • 5-bromoindole: Possesses a weakly acidic N-H proton. Under basic conditions, this proton can be abstracted to form a highly nucleophilic indolate anion. This has two major consequences: it dramatically increases the electron-donating ability of the ring system, but it also introduces a competing site of reactivity for N-functionalization, which can be a significant challenge in reactions intended for the C5-bromo position.

  • This compound: The N-methyl group is a stable, non-acidic substituent. It acts as a weak electron-donating group through induction, slightly enriching the electron density of the indole ring compared to its neutral N-H counterpart. Crucially, it "protects" the nitrogen, preventing deprotonation and eliminating the possibility of N-centered side reactions.

This core difference is the guiding principle for understanding their comparative reactivity in key synthetic transformations.

I. Palladium-Catalyzed Cross-Coupling: The Primary Arena

The C5-bromo position is an ideal handle for introducing molecular complexity via palladium-catalyzed reactions. Here, the choice between the N-H and N-Me indole has profound consequences.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds. The catalytic cycle's rate-limiting step is often the oxidative addition of the aryl bromide to the palladium(0) complex.

  • 5-bromoindole: While widely used, the presence of the N-H bond can introduce complications. The bases required for the reaction (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the indole, which may affect catalyst stability or lead to minor side products.[1] However, for many applications, high yields are readily achievable.

  • This compound: The absence of the acidic proton generally leads to cleaner and more predictable outcomes. By eliminating the potential for N-H deprotonation, catalyst deactivation pathways are reduced, and the reaction profile is simplified. This often translates to higher isolated yields and easier purification.

Quantitative Comparison: Suzuki-Miyaura Coupling Yields

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[2]
5-bromoindolePhenylboronic acidPd-NanoparticlesK₃PO₄THF/H₂OAmbient24>95[3]
5-bromo-1,3,3-trimethyl-indoline derivativeArylboronic acidsPd(PPh₃)₄Cs₂CO₃Ethanol (MW)1000.5-0.785-98[4]

Note: Data for the closely related 5-bromo-1-ethyl-1H-indazole is included to highlight the high efficiency of coupling on N-alkylated systems.[2] The N-methylated indole is expected to behave with similar efficiency.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • To a reaction vessel, add 5-bromoindole or this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (e.g., Dimethoxyethane, Dioxane, or Toluene/Water).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand, if required.

  • Heat the mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)L₂(R') ArPdBr->ArPdR Transmetal Transmetalation ArPdR->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArBr Ar-Br Boronic R'-B(OR)₂ Base Base

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is where the distinction between the two substrates is most critical. The goal is to form a new C-N bond between the indole C5 position and an amine.

  • 5-bromoindole: The presence of the N-H group is highly problematic. It is a competing nucleophile that can react with the catalyst or undergo arylation itself, leading to undesired dimer formation or complex mixtures. To achieve selective C5-amination, the indole nitrogen must often be protected (e.g., with a Boc group) prior to the coupling, adding extra steps to the synthesis.[5] While some modern catalyst systems show tolerance for unprotected N-H indoles, it remains a significant challenge.[5][6]

  • This compound: This substrate is far superior for C5-amination reactions. The N-methyl group completely blocks the competing reactivity at the nitrogen position, allowing the desired amine to react cleanly at the C5-bromo position. This leads to significantly higher yields, simpler reaction profiles, and obviates the need for protection/deprotection steps.

Buchwald_Hartwig_Comparison Buchwald-Hartwig Reactivity Pathways cluster_0 5-bromoindole (N-H) cluster_1 This compound (N-Me) IndoleNH 5-bromoindole DesiredC5 Desired C5-Amination IndoleNH->DesiredC5 R₂NH SideN1 Side Reaction: N1-Arylation IndoleNH->SideN1 Competing Pathway IndoleNMe This compound CleanC5 Clean C5-Amination IndoleNMe->CleanC5 R₂NH BlockedN1 N1 Position Blocked

Caption: Competing pathways for 5-bromoindole vs. the selective path for its N-methyl analog.

II. Electrophilic Aromatic Substitution: Reactivity at the Pyrrole Ring

Indoles are electron-rich heterocycles that readily undergo electrophilic substitution, with the C3 position being the most nucleophilic and reactive site.[7][8][9]

Vilsmeier-Haack Reaction (Formylation)

This reaction introduces a formyl (-CHO) group at the C3 position and is a reliable transformation for both substrates.[10][11]

  • 5-bromoindole & this compound: Both compounds react efficiently to yield the corresponding 3-formyl derivative. The N-methyl group, being weakly electron-donating, may slightly accelerate the rate of reaction compared to the N-H indole under identical conditions, but both are highly activated substrates. The primary difference is simply the identity of the final product (N-H vs. N-Me).

Quantitative Comparison: Vilsmeier-Haack Formylation

SubstrateReagentsTemperature (°C)Time (h)Yield (%)Reference
Indole (unsubstituted)POCl₃, DMF0 to 85696[12]
2-MethylindolePOCl₃, DMF98-100371*[12]

*Yield for 1-formyl-3-methylindole. Both 5-bromoindole and its N-methyl analog are expected to give high yields in this reaction due to the high reactivity of the indole core.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flask cooled in an ice bath (0 °C), add anhydrous N,N-dimethylformamide (DMF).

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Dissolve the 5-bromoindole or this compound in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as required (e.g., 60-90 °C), monitoring by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Basify the aqueous solution by the slow addition of an aqueous NaOH solution until pH > 9.

  • The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Electrophilic_Substitution Mechanism of Electrophilic Substitution at C3 Indole Indole Ring (N-R, R=H or Me) Intermediate Cationic Intermediate (Sigma Complex) Indole->Intermediate Attack from C3 Electrophile Electrophile (E⁺) Product C3-Substituted Indole Intermediate->Product Rearomatization ProtonLoss -H⁺

References

A Comparative Guide to the Synthetic Routes of 5-Bromo-1-methyl-1H-indole: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the indole scaffold remains a cornerstone of privileged structures, integral to a vast array of biologically active compounds. Among its halogenated derivatives, 5-Bromo-1-methyl-1H-indole stands out as a crucial intermediate, its bromine substituent serving as a versatile handle for further molecular elaboration through cross-coupling reactions, while the N-methyl group can significantly influence its pharmacological profile.[1][2] This guide provides an in-depth comparative analysis of the primary synthetic strategies to access this valuable compound, offering researchers the critical insights needed to select the most appropriate route based on laboratory capabilities, starting material availability, and desired scale.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached via two general pathways:

  • Route A: Construction of the 5-bromoindole core followed by N-methylation. This is the most common and versatile approach, with numerous established methods for the initial synthesis of 5-bromoindole.

  • Route B: N-methylation of a suitable precursor followed by indole ring formation. This strategy is less common but can be advantageous depending on the chosen indole synthesis.

This guide will focus primarily on Route A, dissecting and comparing the most prominent methods for synthesizing the 5-bromoindole intermediate and subsequently detailing the N-methylation step.

Route A: Synthesis of 5-Bromoindole Intermediates

Fischer Indole Synthesis

A classic and enduring method, the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[3][4] For the synthesis of 5-bromoindole, (4-bromophenyl)hydrazine is the key starting material.

Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A[2][2]-sigmatropic rearrangement followed by the loss of ammonia leads to the aromatic indole ring.[3][4]

Experimental Protocol:

  • Hydrazone Formation (Optional, can be performed in situ):

    • Dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a suitable aldehyde or ketone (e.g., pyruvic acid or acetone, 1.1 eq).

    • Stir at room temperature for 30-60 minutes.

  • Indolization:

    • To the hydrazone mixture, add a catalyst such as zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid.[1][3]

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it into ice water.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Causality of Experimental Choices: The choice of acid catalyst is critical and can significantly impact the yield and purity. Lewis acids like ZnCl₂ are effective, but Brønsted acids are also commonly used.[3] The reaction temperature is crucial for the rearrangement step. Performing the reaction as a one-pot synthesis without isolating the hydrazone can be advantageous for unstable intermediates.

Leimgruber-Batcho Indole Synthesis

This method has become a popular alternative to the Fischer synthesis, particularly in industrial settings, due to its high yields and mild reaction conditions.[5] It begins with an o-nitrotoluene derivative.

Mechanism: The synthesis involves the condensation of an o-nitrotoluene with a formamide acetal to form an enamine. This intermediate is then reductively cyclized to form the indole ring.[5][6]

Experimental Protocol:

  • Enamine Formation:

    • React 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

    • Heat the mixture to facilitate the condensation and elimination of methanol.

  • Reductive Cyclization:

    • Reduce the nitro group of the resulting enamine using a reducing agent such as Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride.[5]

    • The reduction of the nitro group to an amine is followed by spontaneous cyclization and elimination of pyrrolidine to yield 5-bromoindole.

Causality of Experimental Choices: The use of pyrrolidine accelerates the enamine formation.[5] The choice of reducing agent can be tailored based on the presence of other functional groups in the molecule. Raney nickel and hydrazine are often preferred for their efficiency.[5][7]

Direct Bromination of Indole

This approach is the most direct but can suffer from a lack of selectivity if not performed under carefully controlled conditions. Direct bromination of indole typically yields a mixture of products, with the 3-bromoindole being a common byproduct.[8] To achieve selectivity for the 5-position, a multi-step protection-bromination-deprotection sequence is often employed.[9][10]

Experimental Protocol (with protection):

  • Protection of the 2-position: React indole with sodium bisulfite to form sodium indoline-2-sulfonate.[8][9]

  • N-Acetylation: Acetylate the nitrogen of the indoline intermediate with acetic anhydride.[8][9]

  • Bromination: Treat the N-acetylindoline-2-sulfonate with bromine at low temperature (0-5 °C) to selectively introduce bromine at the 5-position.[8][9]

  • Deprotection: Hydrolyze the acetyl and sulfonate groups with a base such as sodium hydroxide to yield 5-bromoindole.[8][9]

Causality of Experimental Choices: The sulfonate group at the 2-position and the acetyl group on the nitrogen direct the electrophilic bromination to the 5-position of the indole ring.[8] Low temperatures during bromination are crucial to minimize side reactions and the formation of polybrominated products.[8]

N-Methylation of 5-Bromoindole

Once 5-bromoindole is obtained, the final step is the methylation of the indole nitrogen. The Ullmann condensation is a classic method for N-arylation and can be adapted for N-alkylation.[11][12] However, more direct methylation methods are commonly used.

Experimental Protocol (Direct Methylation):

  • Dissolve 5-bromoindole in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen.

  • Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Causality of Experimental Choices: The choice of base and methylating agent can influence the reaction rate and yield. Sodium hydride is a strong base that ensures complete deprotonation of the indole nitrogen, while potassium carbonate is a milder and safer alternative. Methyl iodide is a highly reactive methylating agent.

Comparative Data Summary

Synthetic RouteKey Starting MaterialsKey ReagentsTypical Yield (%)PurityAdvantagesDisadvantages
Fischer Indole Synthesis (4-bromophenyl)hydrazine, Aldehyde/KetoneAcid catalyst (ZnCl₂, PPA)60-80Good to ExcellentWell-established, versatileCan require harsh acidic conditions
Leimgruber-Batcho 4-Bromo-2-nitrotolueneDMF-DMA, Pyrrolidine, Reducing agent80-95ExcellentHigh yields, mild conditionsStarting materials can be expensive
Direct Bromination IndoleNaHSO₃, Ac₂O, Br₂, NaOH50-70GoodDirect approachMulti-step, potential for side reactions

Visualization of Synthetic Workflows

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis start (4-bromophenyl)hydrazine + Aldehyde/Ketone hydrazone Hydrazone Formation (Ethanol, RT) start->hydrazone indolization Indolization (Acid Catalyst, Heat) hydrazone->indolization workup Aqueous Workup & Extraction indolization->workup purification Column Chromatography workup->purification product 5-Bromoindole purification->product

Caption: General workflow for the Fischer Indole Synthesis.

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Synthesis start 4-Bromo-2-nitrotoluene enamine Enamine Formation (DMF-DMA, Pyrrolidine) start->enamine reduction Reductive Cyclization (e.g., Ra-Ni, H₂NNH₂) enamine->reduction product 5-Bromoindole reduction->product

Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.

N-Methylation Workflow

N_Methylation start 5-Bromoindole deprotonation Deprotonation (Base, e.g., NaH) start->deprotonation methylation Methylation (Methylating Agent, e.g., CH₃I) deprotonation->methylation workup Aqueous Workup & Extraction methylation->workup purification Purification workup->purification product This compound purification->product

Caption: General workflow for the N-methylation of 5-Bromoindole.

Conclusion

The selection of a synthetic route to this compound is a strategic decision that hinges on a variety of factors including cost, scale, and available expertise. The Fischer Indole Synthesis remains a robust and reliable method, particularly for smaller-scale laboratory syntheses. For larger-scale production where yield and milder conditions are paramount, the Leimgruber-Batcho Synthesis presents a highly attractive option. The Direct Bromination route, while seemingly straightforward, requires careful control to ensure selectivity and may be more suitable for specific applications where the multi-step protection-deprotection sequence is feasible. The final N-methylation step is generally a high-yielding and straightforward transformation. By understanding the nuances of each approach, researchers can confidently navigate the synthesis of this important building block for the advancement of their research and development programs.

References

assessing the purity of synthesized 5-Bromo-1-methyl-1h-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-1-methyl-1h-indole

For researchers, scientists, and professionals in drug development, the integrity of a synthetic pathway is only as reliable as the purity of its intermediates and final products. This compound is a key building block in the synthesis of various pharmacologically active compounds, making the rigorous assessment of its purity a non-negotiable prerequisite for successful and reproducible research. The presence of even minor impurities, such as isomers, starting materials, or byproducts, can lead to ambiguous biological data, failed reactions, and significant delays in development timelines.

This guide provides a comprehensive, field-tested comparison of orthogonal analytical techniques for determining the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, empowering you to build a robust, self-validating system for quality control in your laboratory.

The Orthogonal Approach: A Multi-Faceted View of Purity

A single analytical method provides only one perspective on a compound's purity. A truly trustworthy assessment is achieved by employing multiple, distinct (orthogonal) techniques that probe different physicochemical properties of the molecule and potential impurities.[1] This strategy minimizes the risk of co-eluting impurities or overlooking contaminants that are not amenable to a single detection method.

The following table illustrates a hypothetical, yet realistic, purity assessment of a newly synthesized batch of this compound compared against a commercial standard.

Table 1: Comparative Purity Analysis of this compound

Analytical TechniqueParameter AssessedSynthesized BatchCommercial Standard (>97%)Rationale for Use
HPLC (UV, 220 nm) Purity by Area %98.2%>99.0%Quantifies non-volatile impurities and isomers.[2]
qNMR (400 MHz) Absolute Purity (wt%)97.8% (vs. internal std.)Not SpecifiedConfirms structure and provides absolute quantification without a specific reference standard of the analyte.[3]
GC-MS Volatile ImpuritiesDichloromethane (800 ppm)< 500 ppmIdentifies and quantifies residual solvents and volatile byproducts.[4]
Melting Point Purity & Identity39-42 °C39-43 °CA sharp melting range close to the literature value is a classic indicator of high purity.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

Expertise & Experience: HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound. Its strength lies in the physical separation of the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.[4] A reversed-phase method (e.g., using a C18 column) is typically the first choice, as it effectively separates compounds based on hydrophobicity. The selection of a gradient elution is crucial for resolving compounds with a wider range of polarities and ensuring that any late-eluting, non-polar impurities are detected.

Experimental Protocol: HPLC Purity Assessment
  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 60% A, hold for 1 minute.

    • Ramp to 10% A over 10 minutes.

    • Hold at 10% A for 2 minutes.

    • Return to 60% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (Indole chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately prepare a solution of this compound in Acetonitrile/Water (1:1) to a concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter prior to injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

HPLC Workflow Diagram```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Sample s_dissolve Dissolve in ACN/H2O s_weigh->s_dissolve s_filter Filter (0.22 µm) s_dissolve->s_filter a_inject Inject Sample s_filter->a_inject a_separate Separation on C18 Column (Gradient Elution) a_inject->a_separate a_detect UV Detection (220 nm) a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_calculate Calculate Area % d_integrate->d_calculate d_report Purity Report d_calculate->d_report

Caption: qNMR workflow for absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Expertise & Experience: Synthesis and purification steps often involve organic solvents which can remain in the final product. GC-MS is the premier technique for separating, identifying, and quantifying these volatile and semi-volatile impurities. T[5]he sample is vaporized and separated in a gas-phase column before being fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, allowing for unambiguous identification of common solvents or volatile byproducts.

[6]#### Experimental Protocol: GC-MS for Residual Solvents

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1) with an injection volume of 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C (Electron Ionization - EI).

  • Mass Range: m/z 35-500.

  • Sample Preparation: Dissolve the this compound sample in a high-purity solvent not used in the synthesis (e.g., ethyl acetate) to a concentration of ~1-2 mg/mL.

GC-MS Workflow Diagram

GCMS_Workflow prep Dissolve Sample in Ethyl Acetate inject Inject into GC prep->inject separate Separate Volatiles in Capillary Column inject->separate ionize Ionize (EI) separate->ionize analyze Analyze Ions by Mass (MS) ionize->analyze identify Identify Impurities (Library Search) analyze->identify

Caption: GC-MS workflow for identifying volatile impurities.

Melting Point Analysis: The Classic Purity Check

Expertise & Experience: The melting point is a fundamental physical property of a solid crystalline compound. For a pure substance, the melting transition occurs over a narrow temperature range (typically < 1 °C). Impurities disrupt the crystal lattice, which typically results in both a depression of the melting point and a broadening of the melting range. T[1]his makes it a fast, inexpensive, and highly effective preliminary test for purity. Based on reliable supplier data, the expected melting point for this compound is in the range of 39-43 °C.

#### Experimental Protocol: Melting Point Determination

  • Instrumentation: Calibrated melting point apparatus.

  • Sample Preparation: Ensure the synthesized sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Use a rapid heating rate to quickly determine an approximate melting temperature.

    • Allow the apparatus to cool.

    • Using a fresh sample, heat at a slow rate (1-2 °C/min) when approaching the approximate melting point.

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

Melting Point Workflow Diagram

MeltingPoint_Workflow prep Prepare Dry, Powdered Sample load Pack Capillary Tube prep->load heat Heat Slowly (1-2 °C/min) load->heat observe Observe & Record Melting Range heat->observe compare Compare to Literature Value observe->compare

Caption: Workflow for melting point determination.

Conclusion and Recommendations

Assessing the purity of a synthesized compound like this compound is not a single measurement but a process of building confidence through orthogonal data. No single technique can provide a complete picture.

  • For routine checks and primary purity assessment, a well-developed HPLC method is indispensable.

  • For definitive structural confirmation and an absolute measure of purity, qNMR is the gold standard, providing data that is orthogonal to chromatographic separation.

  • To ensure the removal of residual solvents from synthesis, GC-MS analysis is a mandatory quality control step.

  • As a rapid, initial check of purity, melting point analysis remains a valuable and time-honored technique.

By integrating these techniques into your workflow, you create a robust, self-validating system that ensures the quality of your synthetic intermediates, leading to more reliable, reproducible, and ultimately successful research and development outcomes.

References

A Spectroscopic Journey: Differentiating 5-Bromo-1-methyl-1H-indole from Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. The journey from simple starting materials to a complex target molecule is a path paved with spectroscopic analysis, ensuring the identity and purity of each intermediate and the final product. This guide provides an in-depth spectroscopic comparison of 5-Bromo-1-methyl-1H-indole, a valuable building block in medicinal chemistry, with its common precursors, 1-methyl-1H-indole and 4-bromoaniline. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral features that differentiate these compounds, providing researchers with the critical insights needed for unambiguous identification.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound can be envisioned through a pathway involving the modification of simpler precursors. A logical synthetic route involves the bromination of 1-methyl-1H-indole. This transformation introduces a bromine atom onto the indole scaffold, a change that profoundly influences the molecule's spectroscopic signature. Alternatively, envisioning a multi-step synthesis, one might consider precursors like 4-bromoaniline which could be cyclized to form the indole ring system. This guide will focus on the spectroscopic changes observed when moving from the fundamental building blocks to the final brominated and methylated indole.

cluster_precursors Precursors cluster_product Product 1-methyl-1H-indole 1-methyl-1H-indole This compound This compound 1-methyl-1H-indole->this compound Bromination 4-bromoaniline 4-bromoaniline 4-bromoaniline->this compound Multi-step Synthesis (e.g., Fischer Indole Synthesis)

Caption: Synthetic routes to this compound.

¹H NMR Spectroscopy: Unraveling Proton Environments

Proton NMR (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and coupling constants provide a detailed fingerprint of the molecular structure.

1-methyl-1H-indole: The ¹H NMR spectrum of 1-methyl-1H-indole is characterized by distinct signals for the protons on the indole ring and the N-methyl group. The protons on the five-membered ring (H2 and H3) typically appear as doublets or triplets in the downfield region, while the protons on the benzene ring (H4, H5, H6, and H7) resonate in the aromatic region. The N-methyl group gives rise to a characteristic singlet further upfield.

4-bromoaniline: The ¹H NMR spectrum of 4-bromoaniline is simpler, reflecting its symmetrical structure. The two protons ortho to the amino group and the two protons meta to the amino group are chemically equivalent, each giving rise to a doublet in the aromatic region[1]. The protons of the amino group itself often appear as a broad singlet.

This compound: The introduction of a bromine atom at the C5 position and a methyl group at the N1 position significantly alters the ¹H NMR spectrum compared to its precursors. The bromine atom, being electron-withdrawing, will deshield adjacent protons, causing their signals to shift downfield. Specifically, the H4 and H6 protons will be most affected. The N-methyl group will still appear as a singlet. The coupling patterns of the aromatic protons will also change due to the altered substitution pattern.

Comparative Analysis:

  • Disappearance of Symmetry: The symmetrical pattern of 4-bromoaniline's aromatic signals is replaced by a more complex set of coupled multiplets in this compound.

  • Downfield Shift of Aromatic Protons: The aromatic protons in this compound are generally shifted downfield compared to 1-methyl-1H-indole due to the electron-withdrawing effect of the bromine atom.

  • Characteristic N-Methyl Singlet: The presence of a singlet around 3.7 ppm is a clear indicator of the N-methyl group in both 1-methyl-1H-indole and this compound, a feature absent in 4-bromoaniline.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.

1-methyl-1H-indole: The ¹³C NMR spectrum of 1-methyl-1H-indole shows nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the benzene ring typically resonate in the 110-140 ppm range, while the carbons of the pyrrole ring have characteristic shifts. The N-methyl carbon appears as a signal in the upfield region.

4-bromoaniline: Due to its symmetry, the ¹³C NMR spectrum of 4-bromoaniline displays only four signals[2]. The carbon bearing the bromine atom (C4) is significantly shielded, while the carbon attached to the amino group (C1) is deshielded. The two equivalent ortho carbons and two equivalent meta carbons each give a single signal.

This compound: The ¹³C NMR spectrum of this compound will show nine unique signals. The most significant change compared to 1-methyl-1H-indole will be the downfield shift of the C5 signal due to the direct attachment of the electronegative bromine atom. The signals for the other carbons in the benzene ring will also be affected, albeit to a lesser extent.

Comparative Analysis:

  • Number of Signals: The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry. 4-bromoaniline (4 signals) is easily distinguished from the less symmetrical indole derivatives (9 signals).

  • C-Br Signal: The presence of a signal in the 110-120 ppm range corresponding to a carbon directly bonded to bromine is a key identifier for both 4-bromoaniline and this compound.

  • N-Methyl Signal: A signal around 30-35 ppm is characteristic of the N-methyl group in 1-methyl-1H-indole and this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

1-methyl-1H-indole: The IR spectrum of 1-methyl-1H-indole will show characteristic C-H stretching vibrations for the aromatic and methyl protons, as well as C=C stretching bands for the aromatic rings. The absence of a significant N-H stretching band is a key feature.

4-bromoaniline: The IR spectrum of 4-bromoaniline is distinguished by the presence of two N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine[3]. Aromatic C-H and C=C stretching bands are also present, along with a C-Br stretching vibration at lower wavenumbers.

This compound: The IR spectrum of this molecule will be similar to that of 1-methyl-1H-indole in that it will lack a primary N-H stretch. It will display aromatic C-H and C=C stretching bands. The key differentiating feature will be the presence of a C-Br stretching vibration, which is absent in 1-methyl-1H-indole.

Comparative Analysis:

  • N-H Stretch: The presence of two distinct N-H stretching bands is a definitive marker for the primary amine in 4-bromoaniline and is absent in the N-methylated indoles.

  • C-Br Stretch: The C-Br stretching vibration, typically found in the 500-700 cm⁻¹ region, will be present in both 4-bromoaniline and this compound, but absent in 1-methyl-1H-indole.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

1-methyl-1H-indole: The mass spectrum of 1-methyl-1H-indole will show a molecular ion peak (M⁺) at m/z 131[4]. Common fragmentation pathways for indoles involve the loss of small molecules like HCN.

4-bromoaniline: The mass spectrum of 4-bromoaniline is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of similar intensity at m/z 171 and 173[2]. Fragmentation often involves the loss of the bromine atom or the amino group.

This compound: The mass spectrum of this compound will also exhibit the characteristic M⁺ and M+2 isotopic pattern for a monobrominated compound, with peaks at m/z 210 and 212. Fragmentation may involve the loss of the bromine atom, the methyl group, or cleavage of the indole ring.

Comparative Analysis:

  • Molecular Ion Peak: The molecular ion peak is a direct measure of the molecular weight and is a primary differentiator between the three compounds (131 for 1-methyl-1H-indole, 171/173 for 4-bromoaniline, and 210/212 for this compound).

  • Isotopic Pattern: The presence of the characteristic 1:1 ratio for the M⁺ and M+2 peaks is a clear indication of a bromine-containing compound, distinguishing 4-bromoaniline and this compound from 1-methyl-1H-indole.

Comparative Spectroscopic Data

Compound¹H NMR Highlights¹³C NMR HighlightsIR (cm⁻¹) HighlightsMS (m/z) Highlights
4-bromoaniline Two doublets in aromatic region, broad NH₂ singlet[1]4 signals, C-Br signalTwo N-H stretches (~3400, ~3300), C-Br stretch[3]M⁺ at 171 & 173 (1:1)[2]
1-methyl-1H-indole Complex aromatic multiplets, N-CH₃ singlet (~3.7 ppm)9 signals, N-CH₃ signal (~33 ppm)No N-H stretch, aromatic C-H and C=C stretchesM⁺ at 131[4]
This compound Complex aromatic multiplets (downfield shifted), N-CH₃ singlet9 signals, downfield C-Br signal, N-CH₃ signalNo N-H stretch, C-Br stretch, aromatic C-H and C=C stretchesM⁺ at 210 & 212 (1:1)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm). Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Sample Prep Dissolve sample in deuterated solvent Acquire 1H NMR Acquire ¹H NMR data (16-32 scans) Sample Prep->Acquire 1H NMR Acquire 13C NMR Acquire ¹³C NMR data (≥1024 scans) Sample Prep->Acquire 13C NMR Process Data Fourier Transform, Phasing, Referencing Acquire 1H NMR->Process Data Acquire 13C NMR->Process Data Analyze Spectra Integrate, Peak Pick, Assign Signals Process Data->Analyze Spectra

References

A Senior Application Scientist's Guide to Evaluating the Efficiency of Purification Methods for 5-Bromo-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. 5-Bromo-1-methyl-1H-indole, a key building block in medicinal chemistry, is no exception. The presence of impurities, such as unreacted starting materials or by-products, can lead to ambiguous biological assay results, complicate structural analysis, and introduce unforeseen challenges in subsequent synthetic steps.

This guide provides an in-depth comparison of three common purification techniques for this compound: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). We will delve into the mechanistic principles of each method, present detailed experimental protocols, and offer a comparative analysis of their efficiency based on key performance metrics.

Understanding the Target Molecule: this compound

Before selecting a purification strategy, it is essential to understand the physicochemical properties of the target compound. This compound (C₉H₈BrN) is a solid at room temperature, appearing as white or off-white crystals.[1] It exhibits good solubility in organic solvents like ethanol, ether, and dichloromethane, a critical factor for both chromatography and recrystallization.[1] Its melting point is reported to be in the range of 39-43°C, which serves as a crucial preliminary indicator of purity post-purification.

Method 1: Recrystallization - The Classic Approach

Recrystallization is a technique based on the principle of differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities, ideally, should either be insoluble at high temperatures or remain soluble at low temperatures.

Causality Behind Experimental Choices: The choice of solvent is paramount. For this compound, a non-polar compound, a polar solvent system like ethanol/water is effective. The compound dissolves readily in hot ethanol, and the gradual addition of water (an anti-solvent) reduces its solubility, inducing the formation of pure crystals as the solution cools, leaving more polar impurities behind in the solvent mixture.

Experimental Protocol: Recrystallization
  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in a minimal amount of hot ethanol (e.g., 5-10 mL) with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the clear, hot solution, add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 50:50 v/v) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Determine the melting point of the dried crystals and analyze purity via analytical HPLC or TLC. A sharp melting point close to the literature value indicates high purity.

Workflow: Recrystallization

cluster_dissolve Step 1: Dissolution cluster_cool Step 2: Crystallization cluster_isolate Step 3: Isolation & Drying A Crude Product B Add Hot Solvent A->B C Completely Dissolved Solution B->C D Slow Cooling C->D E Ice Bath D->E F Crystal Slurry E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Workflow for the purification of this compound by recrystallization.

Method 2: Flash Column Chromatography - The Workhorse

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). This compound, being moderately polar, will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.

Causality Behind Experimental Choices: A common mobile phase for indole derivatives is a gradient of ethyl acetate in hexanes.[2][3] Hexane, a non-polar solvent, is used to first elute highly non-polar impurities. As the concentration of the more polar ethyl acetate is increased, the target compound is displaced from the silica and elutes. More polar impurities remain on the column longer. Thin-Layer Chromatography (TLC) is used as a self-validating system to determine the optimal solvent system and to monitor the separation during the column run.

Experimental Protocol: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in hexane and pack it into a glass column. Equilibrate the column by running 2-3 column volumes of the initial mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Sample Loading: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with 5% ethyl acetate in hexanes, collecting fractions.

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute the target compound.

  • Fraction Analysis: Monitor the fractions by TLC. Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots under UV light.

  • Combine & Evaporate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying & Validation: Dry the resulting solid under high vacuum and confirm purity using analytical HPLC and ¹H NMR.

Workflow: Column Chromatography

A Prepare Silica Slurry & Pack Column C Load Sample onto Column A->C B Adsorb Crude Sample onto Silica B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification by flash column chromatography.

Method 3: Preparative HPLC - The High-Resolution Option

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate quantities of a compound.[4][5] For this compound, a reverse-phase (RP-HPLC) method is ideal. The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. Non-polar compounds are retained longer on the column.

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in separating a wide range of organic molecules.[6] A mobile phase gradient of water and acetonitrile, often with a small amount of formic acid to improve peak shape, is standard for indole derivatives.[6] The gradient starts with a high percentage of water, allowing polar impurities to elute first. As the acetonitrile percentage increases, the non-polar target compound desorbs from the C18 stationary phase and is collected.

Experimental Protocol: Preparative RP-HPLC
  • Sample Preparation: Accurately weigh a portion of the crude material (e.g., 100 mg) and dissolve it in a minimal volume of methanol or the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter.

  • System Setup:

    • Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 280 nm.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: Ramp to 95% B

    • 25-30 min: Hold at 95% B

    • 30-32 min: Return to 40% B

    • 32-40 min: Re-equilibrate at 40% B

  • Injection & Collection: Inject the prepared sample. Monitor the chromatogram and collect the fraction corresponding to the main peak.

  • Solvent Removal: Remove the acetonitrile/water from the collected fraction via rotary evaporation or lyophilization.

  • Validation: Assess the purity of the isolated product by analytical HPLC.

Workflow: Preparative HPLC

A Dissolve & Filter Crude Sample B Inject onto Prep-HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Automated Fraction Collection D->E F Evaporate/Lyophilize Solvent E->F G High-Purity Product F->G

Caption: Workflow for high-purity isolation using preparative HPLC.

Comparative Performance Data

The choice of purification method often involves a trade-off between purity, yield, time, and cost. The following table summarizes the expected performance of each technique for purifying a crude sample of this compound with an initial purity of ~90%.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Final Purity (HPLC Area %) 98.0 - 99.0%99.0 - 99.5%> 99.8%
Typical Yield 70 - 85%80 - 90%90 - 95% (of injected amount)
Time per 1g Sample 2 - 4 hours4 - 6 hours8 - 12 hours (multiple injections)
Solvent Consumption LowHighMedium to High
Technical Skill Required LowMediumHigh
Cost (Equipment & Consumables) LowMediumHigh
Scalability HighMediumLow to Medium

Conclusion and Recommendations

The optimal purification strategy for this compound is dictated by the specific requirements of the downstream application.

  • Recrystallization is a cost-effective and scalable method suitable for achieving good purity (>98%) when impurities have significantly different solubility profiles. It is an excellent choice for routine synthesis where moderate purity is acceptable.

  • Flash Column Chromatography offers a significant step up in resolution, capable of separating closely related impurities and delivering high purity (>99%). It represents a versatile balance between purity, yield, and scalability, making it the workhorse for most research and development labs.

  • Preparative HPLC provides the highest achievable purity (>99.8%), making it the method of choice for preparing analytical standards, reference materials, or compounds destined for sensitive biological assays where even trace impurities are unacceptable.[6] While less scalable and more expensive, its resolving power is unmatched.

By understanding the principles, protocols, and comparative efficiencies outlined in this guide, researchers can make informed decisions to ensure the integrity of their starting materials, ultimately leading to more reliable and successful scientific outcomes.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: A Side-by-Side Analysis of 5-Bromo-1-methyl-1H-indole Reactions with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction represents a paradigm of efficiency and versatility for the construction of carbon-carbon (C-C) bonds. For researchers and drug development professionals, this palladium-catalyzed reaction is an indispensable tool, particularly for modifying heterocyclic scaffolds that form the core of countless therapeutic agents. The indole framework, a privileged structure in medicinal chemistry, is frequently targeted for functionalization to explore and optimize biological activity.[1]

Specifically, the ability to selectively introduce aryl and heteroaryl substituents at the 5-position of the indole ring can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth, side-by-side analysis of the Suzuki-Miyaura coupling of a key building block, 5-Bromo-1-methyl-1H-indole, with a variety of boronic acids. We will move beyond simple protocols to dissect the causality behind experimental choices, offering field-proven insights into how catalyst, base, solvent, and substrate selection collectively dictate reaction outcomes and yields. This document is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis of novel indole derivatives for structure-activity relationship (SAR) studies and beyond.[1]

The Reaction Principle: Unpacking the Palladium Catalytic Cycle

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide (in our case, this compound) and an organoboron species (the boronic acid). The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle is fundamentally composed of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[2]

  • Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide.[1][2][3] This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (the indole and the group from the boronic acid) coupled on the palladium center are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-R(L_n) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Aryl-R ArylBr This compound ArylBr->OxAdd BoronicAcid R-B(OH)₂ Base Base BoronicAcid->Base Boronate [R-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side-by-Side Performance Analysis: Reaction Yields with Different Boronic Acids

The choice of coupling partners and reaction conditions critically influences the efficiency of the Suzuki reaction. The following table summarizes experimental data from studies on 5-bromoindoles and structurally related bromo-heterocycles, providing a comparative overview of how different boronic acids, catalysts, and conditions affect product yields.

EntryBromo-HeterocycleBoronic AcidCatalyst System (Catalyst/Ligand)BaseSolventTemp. & TimeYield (%)Reference
15-Bromo-1-ethyl-1H-indazole¹N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80 °C, 2 h95[4],
25,7-Dibromoindole²Phenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 °C, 1 h (MW)>99³
35-Bromo-spiro[indole-piperidone] derivative⁴Thiophene-3-boronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 °C, 40 min (MW)82[5]
45,7-Dibromoindole²4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 °C, 1 h (MW)76
55,7-Dibromoindole²2-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 °C, 1 h (MW)70
65,7-Dibromoindole²4-Chlorophenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 °C, 1 h (MW)53
75,7-Dibromoindole²4-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃H₂O120 °C, 1 h (MW)13
83-Chloroindazole¹5-Indole boronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane / H₂O100 °C, 15 h80³[6]

¹Data for a closely related N-substituted bromo-indazole, demonstrating catalyst effectiveness. ²Data for a double Suzuki coupling on 5,7-dibromoindole, indicative of reactivity at the 5-position. ³Yield reported as conversion, not isolated yield. ⁴Data for a more complex N-methylated bromo-indole derivative.

Expert Analysis of Performance Data:

From the data, several key insights emerge:

  • Influence of Boronic Acid Electronics: A clear trend is observable where electron-donating groups (EDGs) on the boronic acid, such as methoxy (Entry 4), lead to high yields. Conversely, strong electron-withdrawing groups (EWGs) like acetyl (Entry 7) significantly diminish the reaction's efficiency, resulting in a low yield of 13%. This is because EDGs increase the nucleophilicity of the aryl group being transferred during the transmetalation step.

  • Steric Hindrance: The reaction shows good tolerance for moderate steric bulk, as seen with the ortho-methyl substituent in Entry 5, which still provided a 70% yield. However, highly hindered boronic acids, such as those with substituents at both ortho positions, can lead to diminished yields.

  • Catalyst System Efficacy: The choice of catalyst and ligand is paramount. While the classic Pd(PPh₃)₄ is effective, particularly under microwave conditions (Entries 2-7), more specialized systems like Pd(dppf)Cl₂ (Entry 1) or those employing bulky phosphine ligands like XPhos (Entry 8) can provide excellent yields, especially for more challenging substrates.[4][6]

  • "Green" Solvents: The successful use of water as the reaction solvent (Entries 2, 4-7) highlights a convenient and environmentally friendly approach that can lead to excellent conversions.[7]

Validated Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies are detailed to ensure reproducibility and provide a clear rationale for each step.

Protocol 1: Rapid Microwave-Assisted Suzuki Coupling

This method is ideal for rapid library synthesis due to its significantly reduced reaction times. The conditions are adapted from high-yield procedures reported in the literature.[1][5]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.07 equiv.)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Ethanol (or Dioxane/H₂O mixture)

  • Microwave reaction vial with a stir bar

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound, the selected arylboronic acid, and cesium carbonate.

  • Catalyst Addition: Briefly purge the vial with an inert gas (Argon or Nitrogen). Under a positive flow of the inert gas, add the Pd(PPh₃)₄ catalyst. Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the appropriate volume of ethanol to achieve a suitable concentration (typically 0.1-0.2 M).

  • Reaction: Securely seal the vial and place it in the microwave reactor. Heat the mixture with stirring to 100 °C for 30-40 minutes. Rationale: Microwave heating provides rapid and uniform energy transfer, accelerating the reaction rate.

  • Monitoring & Work-up: After cooling to room temperature, check for reaction completion using TLC or LC-MS. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-aryl-1-methyl-1H-indole.

Protocol 2: Conventional Heating with a High-Performance Catalyst

This protocol uses a robust catalyst system suitable for a wide range of boronic acids and is adapted from reliable literature methods for heteroaryl couplings.[4][8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 - 0.20 equiv.)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed tube

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add this compound, the arylboronic acid, and potassium carbonate to a Schlenk flask. Seal the flask and evacuate and backfill with an inert gas three times. Causality: Removing oxygen is essential for catalyst stability and reaction success.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst. Add the degassed solvent mixture (Dioxane/H₂O) via syringe. Rationale: Using degassed solvents further minimizes oxygen exposure.

  • Reaction: Heat the reaction mixture in an oil bath at 70-80 °C with vigorous stirring for 2-22 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography to yield the final product.

Experimental_Workflow start Start prep Combine Reactants (Indole, Boronic Acid, Base) in Reaction Vessel start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert add_cat Add Catalyst & Degassed Solvent inert->add_cat react Heat with Stirring (Conventional or Microwave) add_cat->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Dry, Concentrate, & Purify via Chromatography workup->purify end Pure Product purify->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and highly adaptable method for synthesizing a diverse array of 5-aryl-1-methyl-1H-indoles. The success of the reaction is a direct function of carefully selected parameters. High yields are typically favored by electron-donating groups on the boronic acid, the use of appropriate palladium-ligand systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄, and controlled reaction conditions, whether through rapid microwave heating or conventional methods under an inert atmosphere. By understanding the interplay between these factors, researchers can efficiently generate novel indole derivatives, accelerating the pace of discovery in drug development and materials science.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1h-indole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1h-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.